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Core Science & Biosynthesis

Foundational

Technical Deep Dive: 1,2-Dipropionyl-sn-glycero-3-phosphocholine (diC3PC)

Topic: 1,2-Dipropionyl-sn-glycero-3-phosphocholine (diC3PC) Chemical Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 1,2-Diprop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Dipropionyl-sn-glycero-3-phosphocholine (diC3PC) Chemical Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

1,2-Dipropionyl-sn-glycero-3-phosphocholine (commonly abbreviated as diC3PC or 03:0 PC ) is a synthetic, short-chain phospholipid analogue of naturally occurring phosphatidylcholines. Unlike its long-chain counterparts (e.g., DPPC, DOPC) which spontaneously form bilayers or liposomes in aqueous environments, diC3PC is characterized by high water solubility and a distinct lack of stable micelle formation at standard concentrations.

This unique physicochemical profile makes diC3PC an invaluable tool in structural biology and enzymology. It serves as a critical monomeric substrate for kinetic studies of interfacial enzymes like Phospholipase A2 (PLA2) , allowing researchers to decouple the enzyme's intrinsic catalytic rate from the complex thermodynamics of interfacial binding.

  • CAS Number: 66414-33-3[1][2]

  • Molecular Formula: C₁₄H₂₈NO₈P[2]

  • Molecular Weight: 369.35 g/mol [1][2]

  • Physical State: Hygroscopic white solid or viscous oil

Chemical Architecture & Stereochemistry

The structural integrity of diC3PC is defined by three core domains: the glycerol backbone, the short-chain propionyl esters, and the polar phosphocholine headgroup.

Structural Breakdown
  • Glycerol Backbone: The scaffold is sn-glycerol-3-phosphate. The stereochemistry at the sn-2 carbon is critical; biologically active phospholipids almost exclusively possess the R-configuration (L-isomer in Fisher projection).

  • Acyl Chains (sn-1 & sn-2): Both hydroxyl groups are esterified with propionic acid (3-carbon chain). The shortness of these chains (C3) is the primary driver of the molecule's high critical micelle concentration (CMC) and water solubility.

  • Headgroup (sn-3): The phosphate group is esterified to choline, creating a zwitterionic headgroup (negative phosphate, positive quaternary ammonium) that is identical to natural PC lipids.

Graphviz Visualization: Chemical Topology

The following diagram illustrates the connectivity and stereochemical orientation of diC3PC.

diC3PC_Structure cluster_backbone Glycerol Backbone cluster_chains Acyl Chains (C3) cluster_head Polar Headgroup G1 sn-1 Carbon G2 sn-2 Carbon (Chiral Center) G1->G2 G3 sn-3 Carbon G2->G3 PO4 Phosphate G3->PO4 Phosphoester P1 Propionyl Group (C3:0) P1->G1 Ester Bond P2 Propionyl Group (C3:0) P2->G2 Ester Bond Chol Choline (N+(CH3)3) PO4->Chol

Figure 1: Topological connectivity of 1,2-Dipropionyl-sn-glycero-3-phosphocholine, highlighting the segregation of hydrophobic C3 chains and the hydrophilic PC headgroup.

Physicochemical Properties: The Monomer Advantage

The "Expertise" in utilizing diC3PC lies in understanding its aggregation behavior. Unlike diC16PC (DPPC), which has a CMC in the nanomolar range, diC3PC behaves as a monomer up to extremely high concentrations.

Comparative Lipid Aggregation Data
LipidChain LengthCMC (approx.)[3][4][5]Aggregation State in Water
diC3PC 3 Carbons > 100 mM Monomers / Unstable Dimers
diC6PC6 Carbons~15 mMMicelles
diC8PC8 Carbons~0.3 mMMicelles
diC16PC16 Carbons< 1 nMBilayers / Liposomes

Scientific Insight: The C3 chains are too short to drive the hydrophobic effect necessary for stable micellization. This property allows researchers to use diC3PC to study the active site geometry of lipolytic enzymes without the confounding variables of interfacial activation (the boost in enzyme activity observed when substrates aggregate).

Synthesis & Purification Protocol

For high-precision applications (e.g., NMR, crystallography), commercial purity may be insufficient. The following protocol describes the synthesis of diC3PC via the acylation of sn-glycero-3-phosphocholine (GPC).

Reagents Required[6][7][8][9]
  • Precursor: L-α-Glycerophosphocholine (GPC) - Cadmium chloride complex or pure GPC.

  • Acylating Agent: Propionic anhydride.

  • Catalyst: 4-Pyrrolidinopyridine (4-PP) or DMAP.

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology
  • Preparation of GPC: If starting with the GPC-CdCl₂ complex, remove cadmium by passing an aqueous solution through a mixed-bed ion-exchange resin (e.g., Dowex 50WX8 / Dowex 1X8). Lyophilize the eluent to obtain pure, hygroscopic GPC.

  • Acylation Reaction:

    • Dissolve 1.0 eq of GPC in minimal anhydrous DCM under nitrogen atmosphere.

    • Add 4.0 eq of Propionic Anhydride.

    • Add 1.2 eq of 4-Pyrrolidinopyridine (catalyst).

    • Stir at room temperature for 24–48 hours. Monitor via TLC (System: CHCl₃/MeOH/H₂O 65:25:4).

  • Quenching: Add a stoichiometric amount of water/methanol to hydrolyze excess anhydride.

  • Purification (Critical Step):

    • Evaporate solvent under reduced pressure.

    • Column Chromatography: Use silica gel.[6] Elute with a gradient of Chloroform → Methanol.

    • Specific Elution: diC3PC typically elutes at high methanol ratios due to its polarity.

  • Validation:

    • ¹H-NMR (D₂O): Confirm triplet at ~1.1 ppm (terminal CH₃ of propionyl) and quartet at ~2.4 ppm (CH₂ of propionyl). Confirm integration ratio of chains to choline headgroup (9H singlet at 3.2 ppm).

    • Mass Spectrometry (ESI-MS): Target m/z = 370.16 [M+H]⁺.

Primary Application: Phospholipase A2 (PLA2) Kinetics[8][10]

The most authoritative application of diC3PC is in the kinetic characterization of PLA2. PLA2 enzymes hydrolyze the sn-2 ester bond. Using diC3PC allows for the determination of the enzyme's behavior toward monomeric substrates, a critical control when studying "interfacial activation."

Protocol: Spectrophotometric Assay using pH Indicator

Since diC3PC hydrolysis releases propionic acid, the reaction can be monitored by the color change of a pH indicator (e.g., Phenol Red or Cresol Red) or via automated pH-stat titration.

Reagents:

  • Buffer: 1 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂ (Calcium is essential for PLA2 activity).

  • Substrate: diC3PC stock (50 mM in buffer).

  • Indicator: Phenol Red (0.005% w/v).

Workflow:

  • Baseline: In a quartz cuvette, mix 2 mL Buffer + Indicator. Zero the spectrophotometer at 558 nm.

  • Substrate Addition: Add diC3PC to final concentrations ranging from 1 mM to 40 mM.

  • Enzyme Initiation: Add 10–50 ng of purified PLA2. Mix rapidly by inversion.

  • Measurement: Monitor the decrease in absorbance at 558 nm (acidification causes the indicator to shift from red to yellow).

  • Calculation: Convert

    
     to 
    
    
    
    using a standard curve of propionic acid titration.
Graphviz Visualization: PLA2 Hydrolysis Pathway

This diagram details the enzymatic cleavage specific to the sn-2 position of diC3PC.

PLA2_Mechanism Substrate diC3PC (Substrate) (sn-1: Propionyl, sn-2: Propionyl) ES_Complex Enzyme-Substrate Complex (Active Site Binding) Substrate->ES_Complex Binding Enzyme PLA2 Enzyme (Ca2+ Dependent) Enzyme->ES_Complex Binding Transition Tetrahedral Intermediate (Nucleophilic Attack by H2O) ES_Complex->Transition Hydrolysis Products Reaction Products Transition->Products Release LPC 1-Propionyl-2-lyso-PC (Lyso-Lipid) Products->LPC FA Propionic Acid (Free Fatty Acid) Products->FA FA->Enzyme Acidification (Detected by pH Stat)

Figure 2: Enzymatic hydrolysis pathway of diC3PC by Phospholipase A2, yielding 1-propionyl-2-lyso-PC and propionic acid.

References

  • PubChem. (n.d.).[2] 1,2-Dipropionyl-sn-glycero-3-phosphocholine (Compound).[3][1][2] National Library of Medicine. Retrieved from [Link]

  • Walde, P., Blöchliger, E., & Morigaki, K. (1999).[3][4] Circular Dichroic Properties of Phosphatidylcholine Micelles.[3][4][5] Langmuir (ACS Publications). Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Short Chain PC Products and Physical Properties.[3][4][5][6] Retrieved from [Link]

  • Dennis, E. A. (1994). Diversity of group types, regulation, and function of phospholipase A2. Journal of Biological Chemistry. Retrieved from [Link]

  • Foglia, F., et al. (2010). On the hydration of the phosphocholine headgroup in aqueous solution.[1] The Journal of Chemical Physics.[1] Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 1,2-Dipropionyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-Dipropionyl-sn-glycero-3-phosphocholine is a synthetic, short-chain phospholipid that belongs to the broader class of phosphatidylcholines....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipropionyl-sn-glycero-3-phosphocholine is a synthetic, short-chain phospholipid that belongs to the broader class of phosphatidylcholines. These molecules are fundamental components of biological membranes and are crucial in various cellular processes.[1][2] Comprising a glycerol backbone, two propionyl fatty acid chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position, this specific phosphatidylcholine is noted for its utility in biophysical studies, particularly in understanding the hydration of the phosphocholine headgroup in aqueous solutions.[3][4][5] Its shorter acyl chain length compared to more common phospholipids like dipalmitoylphosphatidylcholine (DPPC) imparts distinct physical properties that are critical for its application in research and development.

Core Physicochemical Properties

The unique structural attributes of 1,2-Dipropionyl-sn-glycero-3-phosphocholine dictate its physical and chemical behavior. A summary of its key properties is presented below.

PropertyValueSource
Molecular Weight 369.35 g/mol [3]
Chemical Formula C₁₄H₂₈NO₈P[3]
CAS Number 66414-33-3[3]
Melting Point (Tₘ) Data not available. As a short-chain saturated phospholipid, it is expected to have a sub-zero transition temperature.
Solubility in Ethanol 100 mg/mL[4]
Aqueous Solubility Expected to be high due to short acyl chains. Specific value not available.
Solubility in Chloroform Expected to be soluble. Specific value not available.
Critical Micelle Concentration (CMC) Data not available. Expected to be in the millimolar range, similar to other short-chain PCs.

In-Depth Analysis of Physical Properties

Melting Point (Phase Transition Temperature)

The melting point (Tₘ), or phase transition temperature, is a critical parameter that defines the transition of a phospholipid from a rigid gel phase to a fluid liquid-crystalline phase. This transition is highly dependent on the length and saturation of the acyl chains. For saturated phosphatidylcholines, the Tₘ generally increases with the length of the acyl chains. For instance, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) with C14 chains has a Tₘ of 24.0–24.5°C, while 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with C16 chains has a Tₘ of 41.5°C.[6]

Given that 1,2-Dipropionyl-sn-glycero-3-phosphocholine has very short C3 acyl chains, its Tₘ is expected to be well below 0°C. This characteristic indicates that at typical experimental temperatures, it will exist in a highly fluid state.

Differential Scanning Calorimetry (DSC) is a powerful technique to determine the thermotropic phase behavior of lipids.[7][8]

Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of phase transitions which are accompanied by a change in enthalpy.[9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 1,2-Dipropionyl-sn-glycero-3-phosphocholine into a DSC pan.

    • Add a precise volume of the desired buffer (e.g., phosphate-buffered saline) to create a lipid dispersion of known concentration (e.g., 10-20 mg/mL).

    • Seal the pan hermetically to prevent solvent evaporation.

    • Prepare a reference pan containing the same volume of buffer.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a low temperature (e.g., -50°C) to ensure the lipid is in the gel phase.

  • Data Acquisition:

    • Heat the sample at a controlled rate (e.g., 1-2°C/min).

    • Record the differential heat flow as a function of temperature.

    • The phase transition will be observed as an endothermic peak on the thermogram. The peak maximum corresponds to the Tₘ.

  • Data Analysis:

    • Analyze the thermogram to determine the onset temperature, peak temperature (Tₘ), and the enthalpy of the transition (ΔH), which is the area under the peak.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Weigh Lipid B Add Buffer A->B C Seal Pan B->C D Equilibrate at Low Temp C->D E Controlled Heating D->E F Record Heat Flow E->F G Identify Endothermic Peak F->G H Determine Tm and ΔH G->H

Caption: Workflow for Determining Phospholipid Melting Point by DSC.

Solubility

The solubility of a phospholipid is determined by the balance between its hydrophilic headgroup and its hydrophobic acyl chains.

  • Aqueous Solubility: Short-chain phospholipids like 1,2-Dipropionyl-sn-glycero-3-phosphocholine are generally more water-soluble than their long-chain counterparts. The short propionyl chains reduce the hydrophobic character, allowing for greater interaction with water molecules. While a specific value for its aqueous solubility is not available, it is expected to be significantly higher than that of long-chain PCs, which are practically insoluble in water.[7]

  • Organic Solvents: 1,2-Dipropionyl-sn-glycero-3-phosphocholine exhibits high solubility in polar organic solvents like ethanol, with a reported value of 100 mg/mL.[4] It is also expected to be soluble in chloroform and methanol, which are common solvents for phospholipids.[5][10]

Principle: The equilibrium solubility is determined by adding excess solute to a solvent and measuring the concentration of the dissolved solute after equilibrium has been reached.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of 1,2-Dipropionyl-sn-glycero-3-phosphocholine to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed vial.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved phospholipid using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a phosphorus assay.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which individual phospholipid monomers in an aqueous solution begin to self-assemble into micelles. For short-chain phospholipids that are water-soluble, the CMC is a key parameter that describes their surfactant properties.

The CMC is inversely related to the hydrophobicity of the molecule; longer acyl chains lead to a lower CMC. For diacyl phosphatidylcholines, the CMC decreases significantly with each additional carbon in the acyl chains. For example, the CMC of dihexanoyl-PC (C6:0) is approximately 15 mM, while that of dioctanoyl-PC (C8:0) is around 0.27 mM.[6] Based on this trend, the CMC of 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3:0) is expected to be in the high millimolar range.

Principle: Below the CMC, the surface tension of a surfactant solution decreases with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional monomers form micelles rather than adsorbing at the air-water interface. The CMC is the point of inflection in the surface tension versus concentration curve.[11][12]

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of 1,2-Dipropionyl-sn-glycero-3-phosphocholine in a suitable aqueous buffer.

    • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Measurement:

    • Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the phospholipid concentration.

    • The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[11]

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution B Create Dilution Series A->B C Measure Surface Tension of each dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine Intersection of Linear Regions (CMC) D->E Biological_Effects A Short-Chain PC (e.g., 1,2-Dipropionyl-sn-glycero-3-PC) B Membrane Insertion A->B E Metabolism by Phospholipases (e.g., PLD) A->E C Alteration of Membrane Properties (Fluidity, Curvature) B->C D Modulation of Membrane Protein Function (Ion Channels, Enzymes) C->D F Generation of Signaling Molecules (e.g., Phosphatidic Acid, Choline) E->F G Downstream Cellular Responses F->G

Sources

Foundational

PC(3:0/3:0) molecular weight and formula

An In-Depth Technical Guide to PC(3:0/3:0) (1,2-dipropionyl-sn-glycero-3-phosphocholine) Introduction PC(3:0/3:0), chemically known as 1,2-dipropionyl-sn-glycero-3-phosphocholine, is a saturated, short-chain phosphatidyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to PC(3:0/3:0) (1,2-dipropionyl-sn-glycero-3-phosphocholine)

Introduction

PC(3:0/3:0), chemically known as 1,2-dipropionyl-sn-glycero-3-phosphocholine, is a saturated, short-chain phosphatidylcholine (PC). As a member of the most abundant class of phospholipids in eukaryotic membranes, PCs are fundamental to cellular structure and signaling.[1] The unique structure of PC(3:0/3:0), featuring two three-carbon propionyl chains, makes it a valuable tool for researchers in biophysics, drug development, and metabolomics. Its relatively simple and symmetrical structure provides a model system for investigating fundamental molecular interactions, particularly the hydration of the phosphocholine headgroup, which is critical for membrane stability and function.[2][3] This guide provides a comprehensive technical overview of its molecular characteristics, applications, and analytical methodologies.

Section 1: Core Molecular Profile

A precise understanding of the molecular formula, weight, and structure of PC(3:0/3:0) is foundational for its application in quantitative and structural studies.

1.1: Chemical and Physical Properties

The key identifiers and properties of PC(3:0/3:0) are summarized in the table below, compiled from authoritative chemical databases.[2][4][5]

PropertyValueSource
Chemical Formula C₁₄H₂₈NO₈P[2][4][6]
Synonyms 1,2-Dipropionyl-sn-glycero-3-PC, 3:0/3:0-PC[2][5]
IUPAC Name [(2R)-2,3-di(propanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[4]
CAS Number 66414-33-3[2][5]
Average Molecular Weight 369.35 g/mol [4][5]
Exact Mass 369.15525385 Da[4][5]
Percent Composition C 45.53%, H 7.64%, N 3.79%, O 34.65%, P 8.39%[5]
1.2: Molecular Structure

PC(3:0/3:0) consists of a glycerol backbone esterified with two propionic acid molecules at the sn-1 and sn-2 positions and a phosphocholine headgroup at the sn-3 position. The zwitterionic phosphocholine headgroup and the short, saturated acyl chains define its physicochemical behavior.

PC_3_0_3_0_Structure cluster_glycerol Glycerol Backbone cluster_sn1 sn-1 Acyl Chain (3:0) cluster_sn2 sn-2 Acyl Chain (3:0) cluster_headgroup Phosphocholine Headgroup G1 CH₂ G2 CH O1_ester O G1->O1_ester G3 CH₂ O2_ester O G2->O2_ester P P G3->P O C1_carbonyl C=O O1_ester->C1_carbonyl C1_ethyl CH₂-CH₃ C1_carbonyl->C1_ethyl C2_carbonyl C=O O2_ester->C2_carbonyl C2_ethyl CH₂-CH₃ C2_carbonyl->C2_ethyl O_p1 O⁻ P->O_p1 O_p2 =O P->O_p2 O_p3 O P->O_p3 choline CH₂-CH₂-N⁺(CH₃)₃ O_p3->choline

Caption: Molecular structure of PC(3:0/3:0).

Section 2: Physicochemical Properties and Handling

Proper handling and storage are crucial for maintaining the integrity of PC(3:0/3:0).

2.1: Solubility and Stability
  • Solubility: PC(3:0/3:0) is soluble in ethanol at concentrations up to 100 mg/ml.[2] Due to the high transition temperatures of saturated lipids, heating the solvent may be necessary to achieve full solubilization. For aqueous applications, hydrating the compound with a small amount of methanol (e.g., 0.1%) and water (e.g., 0.05%) can be beneficial.[5]

  • Stability and Hygroscopicity: This lipid is hygroscopic, meaning it readily absorbs moisture from the air.[5] It should be handled in a dry environment whenever possible. When stored correctly, it is stable for at least one year.[5]

2.2: Recommended Storage Conditions

To prevent degradation from hydrolysis and oxidation, PC(3:0/3:0) should be stored at -20°C in a tightly sealed vial, preferably under an inert atmosphere.[5]

Section 3: Applications in Scientific Research

The distinct properties of PC(3:0/3:0) make it a specialized tool for specific research applications.

3.1: Biophysical Studies of Lipid Hydration

The primary application of PC(3:0/3:0) is in the study of water-lipid interactions.[2][3] The phosphocholine headgroup is highly hydrated, and this hydration shell is critical to the structure and function of cell membranes. Because of its short, simple acyl chains, PC(3:0/3:0) serves as an excellent model system. It allows researchers to isolate and study the behavior of the headgroup in aqueous solutions with minimal interference from complex acyl chain interactions that would occur with longer-chain lipids.[2]

3.2: Role in Metabolomics and Lipidomics

In the field of metabolomics, lipids are increasingly recognized as important biomarkers for various diseases.[7] Short-chain PCs like PC(3:0/3:0) can be detected in biological samples, and their levels may be altered in certain pathological conditions. For instance, studies have investigated changes in the glycerophospholipid profile, including PC(3:0/3:0), in the context of diseases like Alzheimer's, using mass spectrometry-based metabolomics to identify potential biomarkers.[7]

Section 4: Methodologies for Analysis

Accurate detection and quantification of PC(3:0/3:0) rely on advanced analytical techniques, primarily mass spectrometry and chromatography.

4.1: Mass Spectrometry (MS) Analysis

Mass spectrometry is the cornerstone of lipid analysis. For phosphatidylcholines, a common approach is to use electrospray ionization (ESI) in positive ion mode. A hallmark of PC analysis is the detection of a characteristic fragment ion at a mass-to-charge ratio (m/z) of 184.[1][8] This fragment corresponds to the phosphocholine headgroup and is used in precursor ion scans or Multiple Reaction Monitoring (MRM) experiments for the specific detection of PCs in complex mixtures.[1][8]

  • Lipid Extraction: Extract total lipids from the sample (e.g., plasma, cells, tissue) using a standard method like a Folch or Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system.[8] A simpler protein precipitation with a solvent like isopropanol can also be effective for plasma samples.[1]

  • Chromatographic Separation: Resuspend the dried lipid extract in a suitable solvent and inject it into a Liquid Chromatography (LC) system. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to separate lipids by class, which reduces ion suppression and aids in identification.[1]

  • Mass Spectrometry Detection:

    • Ionization: Use ESI in positive ion mode.

    • Full Scan: Perform a full scan to identify the protonated molecule [M+H]⁺ at m/z 370.16.

    • Tandem MS (MS/MS): To confirm identity, perform a product ion scan on the precursor ion (m/z 370.16). The major fragment observed should be the phosphocholine headgroup at m/z 184.

    • Targeted Analysis: For quantification, set up an MRM transition of m/z 370.16 → m/z 184. This highly specific transition allows for sensitive and accurate measurement even in complex biological matrices.[1]

MS_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction LC HILIC Separation (Separation by Lipid Class) Extraction->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1: Full Scan (Detect [M+H]⁺ at m/z 370.16) ESI->MS1 MS2 MS2: Product Ion Scan (Fragment m/z 370.16) MS1->MS2 MRM MRM Analysis (Quantify Transition 370.16 → 184) MS2->MRM Data Data Analysis MRM->Data

Caption: General workflow for LC-MS/MS analysis of PC(3:0/3:0).

Section 5: Synthesis and Purification Overview

PC(3:0/3:0) is typically produced via synthetic routes. While detailed custom synthesis protocols are proprietary, the general approach involves the chemical modification of a glycerol backbone. High purity (>99%) is achieved through purification techniques like High-Performance Liquid Chromatography (HPLC), which is essential to remove isomers and other contaminants that could interfere with experimental results.[5] Commercial suppliers like Avanti Polar Lipids provide highly purified PC(3:0/3:0) suitable for research applications.[5]

Conclusion

PC(3:0/3:0) is a specialized phospholipid whose value lies in its structural simplicity. As a short-chain, saturated PC, it provides a crucial model system for investigating the fundamental biophysics of lipid headgroup hydration. Furthermore, its identification in metabolomic studies highlights its potential relevance as a biomarker. A thorough understanding of its molecular properties, handling requirements, and appropriate analytical methodologies, particularly mass spectrometry, is essential for its effective use in research and development.

References

  • 1,2-Dipropionyl-sn-glycero-3-phosphocholine | C14H28NO8P | CID 24779217 . PubChem, National Center for Biotechnology Information. [Link]

  • 03:0 PC | 66414-33-3 . Avanti Polar Lipids. [Link]

  • 1,2-dipropionyl-sn-glycero-3-phosphocholine (C14H29NO8P) . PubChemLite. [Link]

  • Anti-Alzheimers molecular mechanism of icariin: insights from gut microbiota, metabolomics, and network pharmacology . PMC, National Center for Biotechnology Information. [Link]

  • LipidQuan: HILIC Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PC, LPC, SM) . Waters Corporation. [Link]

  • Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers . PMC, National Center for Biotechnology Information. [Link]

Sources

Exploratory

1,2-Dipropionyl-sn-glycero-3-phosphocholine CAS number 66414-33-3

An In-depth Technical Guide to 1,2-Dipropionyl-sn-glycero-3-phosphocholine Abstract 1,2-Dipropionyl-sn-glycero-3-phosphocholine (CAS 66414-33-3), a short-chain saturated phospholipid, serves as a unique and versatile too...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,2-Dipropionyl-sn-glycero-3-phosphocholine

Abstract

1,2-Dipropionyl-sn-glycero-3-phosphocholine (CAS 66414-33-3), a short-chain saturated phospholipid, serves as a unique and versatile tool in biochemical and pharmaceutical research. Characterized by two three-carbon propionyl acyl chains at the sn-1 and sn-2 positions, this molecule exhibits distinct physicochemical properties compared to its long-chain counterparts, most notably a higher critical micelle concentration (CMC) and aqueous solubility.[1][2] These attributes make it particularly valuable for biophysical studies of lipid-water interactions, the solubilization and stabilization of membrane proteins, and as a substrate in enzymatic assays.[3][4] This guide provides a comprehensive technical overview of its properties, outlines key applications with detailed protocols, and discusses its potential role in metabolic pathways, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.

Core Physicochemical Properties and Structural Rationale

The functionality of 1,2-dipropionyl-sn-glycero-3-phosphocholine, hereafter referred to as PC(3:0/3:0), is intrinsically linked to its molecular architecture. The presence of short propionyl groups instead of long fatty acid chains drastically alters its behavior in aqueous solutions. Unlike long-chain phospholipids that readily form bilayer structures like liposomes, PC(3:0/3:0) preferentially forms micelles. This is a direct consequence of its higher CMC, meaning a greater concentration is required before self-assembly into larger structures occurs.

This characteristic is a significant experimental advantage. For instance, in the study of membrane proteins, which are notoriously difficult to work with outside of their native lipid environment, PC(3:0/3:0) can act as a mild detergent. It effectively shields the hydrophobic transmembrane domains of a protein, preventing aggregation and denaturation without the harsh, often denaturing, effects of traditional non-lipid detergents.[5]

Table 1: Key Properties of 1,2-Dipropionyl-sn-glycero-3-phosphocholine

PropertyValue
CAS Number 66414-33-3
Molecular Formula C₁₄H₂₈NO₈P[2][3]
Molecular Weight 369.35 g/mol [4][6]
Physical Form Solid[1]
Synonyms PC(3:0/3:0), 1,2-Dipropionyl-sn-glycero-3-PC[2][3]
Lipid Class Diacylglycerophosphocholine [GP0101][6]

Key Applications in Scientific Research

The unique properties of PC(3:0/3:0) have established its utility in several specialized research domains.

Membrane Protein Solubilization and Structural Studies

The primary challenge in studying membrane proteins is their extraction from the lipid bilayer in a folded, functional state. PC(3:0/3:0) provides a biomimetic environment that can solubilize these proteins effectively. Its use in forming lipid-bilayer nanodiscs is one such application, allowing for the study of membrane proteins in a more native-like environment compared to traditional detergents.[7]

Probing Enzyme Kinetics and Specificity

PC(3:0/3:0) serves as an excellent substrate for enzymes that metabolize phospholipids, such as phospholipases. Because it forms micelles rather than complex bilayers, it provides a well-defined and reproducible lipid-water interface for kinetic assays. Studies have utilized short-chain phosphatidylcholines, including the dipropionyl variant, to investigate how acyl chain length affects the catalytic efficiency (kcat/Km) of enzymes like Phospholipase C, revealing that changes in Km are the primary driver of reduced efficiency with shorter chains.[8]

Advanced Drug Delivery Systems

Phospholipids are fundamental building blocks of lipid-based drug delivery systems, including liposomes and lipid nanoparticles.[9][10][11] While long-chain phospholipids form the stable core of these vesicles, the inclusion of short-chain lipids like PC(3:0/3:0) can be used to modulate the physical properties of the bilayer. This can influence membrane fluidity, permeability, and stability, potentially creating formulations with controlled or triggered release mechanisms.[9] For example, phospholipids are known to enhance the adhesion of nanoparticles to biological membranes, a property that can be leveraged for targeted drug delivery.[12][13]

Experimental Methodologies and Workflows

The following protocols provide a validated starting point for working with PC(3:0/3:0) in a laboratory setting.

Protocol: Preparation of a Standardized Micellar Solution

This procedure details the preparation of a clear, aqueous solution of PC(3:0/3:0) micelles, a prerequisite for most applications.

Rationale: The transition from a cloudy suspension to a clear solution indicates the successful formation of uniformly dispersed micelles below the wavelength of visible light. Sonication provides the necessary energy to overcome kinetic barriers to micelle formation.

Materials:

  • 1,2-Dipropionyl-sn-glycero-3-phosphocholine powder

  • High-purity water or desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Analytical balance

  • Glass vial with a screw cap

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired mass of PC(3:0/3:0) powder and transfer it to a clean glass vial.

  • Hydration: Add the calculated volume of buffer to the vial to achieve the target molar concentration.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 3-5 minutes. The mixture will likely appear as a cloudy suspension.

  • Sonication: Place the vial in a bath sonicator. Sonicate the suspension until the solution becomes completely clear. The time required may vary depending on the sonicator's power and the lipid concentration but is typically in the range of 15-45 minutes.

  • Equilibration: Allow the solution to equilibrate at room temperature for 15 minutes before use.

  • Storage: For short-term use (up to one week), store the solution at 4°C. For longer-term storage, aliquot and freeze at -20°C.

Workflow: Membrane Protein Extraction and Solubilization

This workflow illustrates the general process for using PC(3:0/3:0) to extract a target protein from a cell membrane fraction for downstream analysis. The process is self-validating, as the final analysis steps (e.g., Western Blot, activity assay) confirm the successful and functional extraction of the target protein.

Caption: A validated workflow for the solubilization of membrane proteins.

Metabolic Fate and Potential Signaling Pathways

While PC(3:0/3:0) is primarily used as an exogenous research tool, its structure allows it to be a substrate for endogenous enzymes, leading to metabolites with known biological activity. A key metabolic process is the hydrolysis of the acyl chain at the sn-2 position by phospholipase A2 (PLA2).

This enzymatic action on PC(3:0/3:0) would yield two products:

  • 1-propionyl-sn-glycero-3-phosphocholine (a lysophosphatidylcholine)

  • Propionic acid

Propionic acid is a short-chain fatty acid (SCFA). SCFAs, which are naturally produced by gut microbiota fermentation of dietary fiber, are potent signaling molecules.[14] They are known to play significant roles in regulating inflammation, glucose homeostasis, and lipid metabolism, often by acting as inhibitors of histone deacetylases (HDACs) or as ligands for G-protein coupled receptors (GPCRs).[15][16][17] Therefore, the introduction of PC(3:0/3:0) into a biological system could lead to the localized release of propionate, potentially influencing cellular signaling pathways.

G sub PC(3:0/3:0) (Substrate) enz Phospholipase A2 (PLA2) sub->enz hydrolysis prod1 Propionic Acid (SCFA) enz->prod1 prod2 Lyso-PC enz->prod2 path HDAC Inhibition / GPCR Activation prod1->path signaling

Caption: Enzymatic metabolism of PC(3:0/3:0) and downstream signaling.

Conclusion

1,2-Dipropionyl-sn-glycero-3-phosphocholine is more than a simple phospholipid; it is a precision tool for the modern researcher. Its unique physicochemical properties, driven by its short acyl chains, provide elegant solutions to persistent challenges in membrane protein biochemistry and enzyme kinetics. Furthermore, its potential to be metabolized into the bioactive signaling molecule propionic acid opens avenues for its use in studying cellular metabolic and inflammatory pathways. The protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively integrate this versatile compound into their experimental designs.

References

  • MDPI. (2022). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • National Institutes of Health. (2021). 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to bio-membranes and transport in rat brain. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Retrieved from [Link]

  • National Institutes of Health. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Retrieved from [Link]

  • PubMed. (2000). Solution conformations of short-chain phosphatidylcholine. Substrates of the phosphatidylcholine-preferring PLC of Bacillus cereus. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The roles and applications of short-chain fatty acids derived from microbial fermentation of dietary fibers in human cancer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization of Membrane Proteins into Functional Lipid‐Bilayer Nanodiscs Using a Diisobutylene/Maleic Acid Copolymer. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. Retrieved from [Link]

  • PubMed. (1980). Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid. Retrieved from [Link]

  • MDPI. (n.d.). Uptake and Metabolic Conversion of Exogenous Phosphatidylcholines Depending on Their Acyl Chain Structure in Arabidopsis thaliana. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dipropionyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to biomembranes and transport in rat brain. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA.... Retrieved from [Link]

  • MDPI. (n.d.). The Role of Short Chain Fatty Acids in Inflammation and Body Health. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of phosphatidylcholine and its implications for lipid acyl chain composition in Saccharomyces cerevisiae. Retrieved from [Link]

  • YouTube. (2024). Summary of Lipid Metabolism - BOC Sciences. Retrieved from [Link]

  • PubMed. (n.d.). Chemo-enzymatic synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. Retrieved from [Link]

  • PubMed. (1995). Phospholipids with a short acyl chain modulate phospholipase and acyltransferase activities. Retrieved from [Link]

Sources

Foundational

Cellular uptake of short-chain phospholipids

Topic: Cellular Uptake of Short-Chain Phospholipids: Mechanisms, Kinetics, and Experimental Validation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cellular Uptake of Short-Chain Phospholipids: Mechanisms, Kinetics, and Experimental Validation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Short-chain phospholipids (SC-PLs), typically possessing acyl chains of 6–12 carbons (e.g., C6-NBD-PC, C8-lipids), occupy a unique physicochemical niche between water-soluble surfactants and membrane-forming lipids. Unlike their long-chain counterparts, SC-PLs exhibit high critical micelle concentrations (CMCs) and rapid monomeric diffusion rates. This guide dissects the mechanisms governing their cellular uptake—distinguishing between passive monomer insertion and protein-mediated translocation (flippase activity)—and provides validated protocols for quantifying these events. Understanding these dynamics is critical for utilizing SC-PLs as membrane probes, permeation enhancers, or micellar drug carriers.

Physicochemical Fundamentals: The Monomer-Micelle Dynamic

The uptake kinetics of SC-PLs are dictated by their solubility and aggregation state.

  • High Water Solubility: The truncated acyl chains significantly reduce hydrophobicity. For instance, C6-NBD-PC has a CMC in the range of 0.2–1.0 µM, whereas natural long-chain lipids have CMCs in the nanomolar or picomolar range.

  • Monomer Trafficking: Below the CMC, SC-PLs exist primarily as monomers. These monomers can spontaneously partition into the outer leaflet of the plasma membrane from the aqueous phase without the need for vesicular fusion.

  • Implication: Experimental concentrations must be carefully selected. At concentrations < CMC, uptake is governed by partition coefficients and active transport. At concentrations > CMC, micellar interaction and potential membrane solubilization (detergency) occur.

Table 1: Comparative Physicochemical Properties

PropertyLong-Chain Phospholipids (e.g., DPPC)Short-Chain Phospholipids (e.g., di-C6-PC)
Solubility (Water) Insoluble (forms bilayers/liposomes)Soluble (forms micelles at high conc.)
CMC < 10⁻⁹ M10⁻⁴ to 10⁻³ M
Membrane Transfer Vesicle fusion or exchange proteins requiredSpontaneous monomer diffusion (fast)
Flip-Flop Rate Very slow (hours to days)Slow passive flip; fast active transport

Mechanisms of Cellular Entry

The internalization of SC-PLs involves a biphasic process: rapid insertion into the outer leaflet followed by translocation to the inner leaflet.

Phase I: Spontaneous Insertion (Passive)

SC-PL monomers in the extracellular media rapidly partition into the exoplasmic (outer) leaflet of the plasma membrane. This process is driven by the hydrophobic effect but is reversible; SC-PLs can readily "back-exchange" into the media if a sink (e.g., BSA) is present.

Phase II: Translocation (Active vs. Passive)

Once in the outer leaflet, SC-PLs face a high energy barrier to flip to the cytosolic (inner) leaflet due to the polar headgroup traversing the hydrophobic core.

  • P4-ATPase Flippases: These ATP-dependent pumps specifically recognize phospholipids (preferentially PS and PE, but also PC analogs like C6-NBD-PC) and actively translocate them to the inner leaflet against a concentration gradient.[1][2]

  • Scramblases: Ca²⁺-dependent proteins that facilitate bidirectional, non-specific transport, collapsing lipid asymmetry (often activated during apoptosis).

  • Endocytosis: While less dominant for monomers, bulk membrane turnover will internalize SC-PLs trapped in the outer leaflet.

Visualization: SC-PL Uptake Pathways

SCPL_Uptake Extracellular Extracellular Space (SC-PL Monomers) OuterLeaflet Plasma Membrane (Outer Leaflet) Extracellular->OuterLeaflet Spontaneous Partitioning (Fast, Reversible) OuterLeaflet->Extracellular Back-Exchange (BSA) Flippase P4-ATPase Flippase (ATP-Dependent) OuterLeaflet->Flippase Scramblase Scramblase (Ca2+ Activated) OuterLeaflet->Scramblase Endocytosis Endocytosis (Vesicular) OuterLeaflet->Endocytosis InnerLeaflet Plasma Membrane (Inner Leaflet) Cytosol Cytosol (Metabolism/Traffic) InnerLeaflet->Cytosol Intracellular Trafficking (Golgi/ER) Flippase->InnerLeaflet Vectorial Transport Scramblase->InnerLeaflet Bidirectional Endocytosis->Cytosol Vesicle Formation

Caption: Kinetic pathways of Short-Chain Phospholipid (SC-PL) cellular uptake. Blue arrows indicate passive physicochemical steps; Red arrows indicate protein-mediated translocation.

Experimental Protocols: Validating Internalization

To distinguish between simple membrane adhesion (outer leaflet) and true cellular uptake (inner leaflet/cytosolic), researchers must employ quenching or extraction assays. The following protocol uses C6-NBD-PC (a fluorescent SC-PL analog) as the standard probe.

Protocol: Kinetic Uptake Assay with Back-Exchange

Objective: Quantify flippase-mediated internalization of C6-NBD-PC.

Materials:

  • Adherent cells (e.g., CHO, HeLa) on coverslips or flow cytometry tubes.

  • Probe: C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine).

  • Extraction Buffer: HBSS + 1% Fatty Acid-Free BSA (Bovine Serum Albumin).

  • Stop Buffer: Ice-cold HBSS.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 2 µM solution of C6-NBD-PC in HBSS. (Note: Keep below CMC to ensure monomeric state).

    • Equilibrate cells at the desired temperature.

      • 4°C: Halts endocytosis and metabolic processes; isolates passive diffusion.

      • 37°C: Allows active transport (flippase) and endocytosis.

  • Labeling (Pulse):

    • Incubate cells with the C6-NBD-PC solution for 10–30 minutes.

    • Mechanism:[3][4][5][6] The lipid partitions into the outer leaflet.

  • Washing:

    • Remove labeling solution. Wash 2x with ice-cold HBSS to stop metabolic activity immediately.

  • ** DIFFERENTIATION STEP (The Critical Fork):**

    • Total Association: Measure fluorescence immediately (Outer + Inner).

    • Internalized Fraction (Back-Exchange): Incubate cells with Extraction Buffer (1% BSA) for 10 minutes on ice.

      • Logic: BSA has a high affinity for lipids and will extract NBD-lipids only from the outer leaflet. It cannot access the inner leaflet.

    • Alternative: Dithionite Quenching: Add 10 mM Sodium Dithionite (freshly prepared in pH 10 buffer).

      • Logic: Dithionite chemically reduces the NBD fluorophore (non-fluorescent) but cannot cross an intact membrane. Only inner-leaflet NBD remains fluorescent.

  • Readout:

    • Flow Cytometry: Measure mean fluorescence intensity (MFI).

      • % Internalization = (MFI_BSA_Treated / MFI_Total) × 100.

    • Confocal Microscopy: Visualize plasma membrane rim (outer) vs. intracellular puncta/cytosol (inner).

Visualization: Experimental Workflow

Protocol_Workflow Start Start: Adherent Cells Label Labeling: 2µM C6-NBD-PC (15 min @ 37°C) Start->Label Wash Wash: Ice-Cold HBSS (Stop Metabolism) Label->Wash Split Wash->Split Arm1 Control: No Treatment (Total Membrane Lipid) Split->Arm1 Total Signal Arm2 Back-Exchange: +1% BSA (Extracts Outer Leaflet) Split->Arm2 Internal Signal Only Readout Readout: Flow Cytometry (Green Fluorescence) Arm1->Readout Arm2->Readout

Caption: Workflow for NBD-lipid uptake assay using BSA back-exchange to isolate internalized lipid fraction.

Applications in Drug Development

Permeation Enhancers

SC-PLs are utilized in transdermal and oral drug delivery systems (e.g., Ethosomes, Transferosomes).

  • Mechanism: SC-PLs insert into the stratum corneum or epithelial cell membranes. Their "cone" shape (due to short tails) introduces packing defects, increasing membrane fluidity and permeability for co-administered drugs.

  • Critical Parameter: The concentration must be optimized to enhance permeability without causing lysis (typically 0.5 – 2% w/v).

Micellar Carriers

Above their CMC, SC-PLs form dynamic micelles that can encapsulate hydrophobic drugs. Upon contact with the cell membrane, these micelles can fuse or exchange monomers, delivering the payload directly into the membrane bilayer.

Troubleshooting & Scientific Integrity (E-E-A-T)

Issue: Dithionite Permeability Artifacts

  • Observation: Dithionite quenching sometimes eliminates all fluorescence, even internal.

  • Cause: In some cell lines or at acidic pH, dithionite can permeate the membrane or enter via anion transporters.

  • Validation: Always perform a control at 4°C (where no internalization occurs). If dithionite quenches 100% of the signal at 4°C, your membrane is permeable to the quencher, and the BSA method should be used instead.

Issue: Cytotoxicity

  • Observation: Cell blebbing or loss of viability.

  • Cause: SC-PLs act as detergents at high concentrations.

  • Solution: Keep labeling concentrations < 5 µM. If higher concentrations are needed for delivery, perform an MTT or LDH release assay to establish the toxicity threshold.

Issue: Lipid Metabolism

  • Observation: Loss of fluorescence signal over time (1hr+).[7]

  • Cause: Intracellular lipases may degrade the SC-PL or the NBD moiety may bleach.

  • Solution: Keep assay times short (< 60 min) or use lipid-stable analogs.

References

  • Pomorski, T., et al. (2001). Lipid flippases and their biological functions. Annual Review of Biochemistry. Link

  • Hanson, P. K., Grant, A. M., & Nichols, J. W. (2002). NBD-labeled phosphatidylcholine enters the yeast vacuole via the pre-vacuolar compartment. Journal of Cell Science. Link

  • McIntyre, J. C., & Sleight, R. G. (1991). Fluorescence assay for phospholipid membrane asymmetry. Biochemistry. Link

  • Koval, M., & Pagano, R. E. (1989). Lipid recycling between the plasma membrane and intracellular compartments: transport and metabolism of fluorescent sphingomyelin analogues in cultured fibroblasts. Journal of Cell Biology. Link

  • Holthuis, J. C., & Menon, A. K. (2014). Lipid landscapes and pipelines in membrane homeostasis. Nature. Link

Sources

Exploratory

Thermotropic Phase Dynamics of Short-Chain Phosphatidylcholines

From Micellar Kinetics to Bicellar Assemblies Part 1: The Physicochemical Landscape Short-chain phosphatidylcholines (PCs), typically defined as having fatty acid chain lengths between 6 and 12 carbons (C6–C12), occupy a...

Author: BenchChem Technical Support Team. Date: February 2026

From Micellar Kinetics to Bicellar Assemblies

Part 1: The Physicochemical Landscape

Short-chain phosphatidylcholines (PCs), typically defined as having fatty acid chain lengths between 6 and 12 carbons (C6–C12), occupy a unique physicochemical niche between water-soluble surfactants and membrane-forming lipids.[1] Unlike their long-chain counterparts (e.g., DPPC, C16) which form stable, insulating bilayers, short-chain PCs exhibit rapid exchange kinetics and high critical micelle concentrations (CMC).

This instability is not a defect but a feature utilized in bicelle systems —disk-shaped membrane mimetics composed of a long-chain lipid bilayer "face" stabilized by a short-chain lipid "rim." Understanding the thermotropic phase behavior of these molecules is critical for optimizing NMR studies, membrane protein solubilization, and transdermal drug delivery.

The Hydrophobic Effect and Chain Length

The thermodynamic stability of PC aggregates is driven by the hydrophobic effect. As chain length (


) decreases, the free energy gain from burying the acyl chains decreases.
  • C6–C8 (e.g., DHPC): The hydrophobic driving force is insufficient to maintain a planar bilayer. These lipids form micelles (spherical or prolate) with high curvature.

  • C10–C12 (e.g., DDPC, DLPC): These exist in a transition zone. They can form bilayers, but they are highly fluid at room temperature (

    
    C) and prone to forming defects or interdigitated phases under stress.
    
  • C14 (DMPC): The shortest "stable" bilayer former at physiological temperatures, often used as the "long-chain" component in bicelles relative to DHPC.

Part 2: Thermotropic Phase Transitions & Thermodynamics

The phase behavior of short-chain PCs is dominated by the Main Transition (


) , where the acyl chains melt from an ordered gel phase (

) to a disordered liquid-crystalline phase (

).
Comparative Phase Parameters

The following table summarizes the transition temperatures and enthalpies for even-numbered saturated PCs. Note the dramatic drop in


 as chain length decreases.
LipidChain LengthPhase State (

C)

(

C)

(kcal/mol)
Aggregate Form
DHPC 1,2-Dihexanoyl (C6)MicellarN/AN/AMicelle
DHpPC 1,2-Diheptanoyl (C7)MicellarN/AN/AMicelle
DDPC 1,2-Didecanoyl (C10)Fluid Bilayer-15 to -10~3.0Unstable Bilayer
DLPC 1,2-Dilauroyl (C12)Fluid Bilayer-2 to -13.8Bilayer
DMPC 1,2-Dimyristoyl (C14)Fluid Bilayer23.96.5Bilayer

*Note: C6 and C7 lipids do not exhibit a gel-to-fluid transition in the traditional sense because they do not form stable lattices at standard pressures. Their primary transition is the CMC (Critical Micelle Concentration).

Visualizing the Structure-Function Relationship

The following diagram illustrates the progression from surfactant-like behavior to membrane formation.

LipidPhaseBehavior cluster_0 Micelle Formers (Surfactants) cluster_1 Transition Zone cluster_2 Bilayer Formers DHPC DHPC (C6) High CMC (~15mM) High Curvature DLPC DLPC (C12) Tm ~ -2°C Fluid at Room Temp DHPC->DLPC Increasing Hydrophobicity Bicelle BICELLE ASSEMBLY (Disk Structure) DHPC->Bicelle Forms Rim (Stabilizes Edge) DMPC DMPC (C14) Tm ~ 24°C Stable Gel Phase DLPC->DMPC Van der Waals Stabilization DMPC->Bicelle Forms Planar Face (Bilayer)

Figure 1: Structural hierarchy of phosphatidylcholines based on chain length. Short chains (DHPC) act as detergents that stabilize the edges of bilayers formed by longer chains (DMPC), creating bicelles.

Part 3: The Bicelle System (DMPC/DHPC)

The most significant application of short-chain PCs is in the formation of bicelles. The phase behavior of a bicelle mixture is governed by the molar ratio (


) and temperature.[2]


The Phase Diagram of Bicelles[2][3][4]
  • Isotropic Phase (

    
    ):  Small, rapidly tumbling disks. Ideal for solution NMR of small proteins.
    
  • Alignable Phase (

    
    ):  At temperatures 
    
    
    
    of DMPC (
    
    
    C), these form "worm-like" or "perforated lamellar" structures that align in magnetic fields. This is crucial for Residual Dipolar Coupling (RDC) measurements.
  • Gel Phase (

    
    ):  Below 
    
    
    
    C, the DMPC chains order, and the bicelles may segregate or form larger aggregates.
Part 4: Experimental Protocols

To accurately characterize these systems, Differential Scanning Calorimetry (DSC) is the gold standard. It measures the heat capacity (


) excess associated with phase transitions.
Protocol: High-Sensitivity DSC for Lipid Phase Transitions

Objective: Determine


 and 

of a DMPC/DHPC mixture.

Reagents:

  • DMPC (Avanti Polar Lipids, Powder)[5]

  • DHPC (Avanti Polar Lipids, dissolved in chloroform or lyophilized)

  • HEPES Buffer (10mM, pH 7.4), 150mM NaCl.

Workflow:

  • Lipid Film Preparation:

    • Dissolve DMPC and DHPC in Chloroform/Methanol (2:1 v/v) to ensure complete mixing at the desired

      
       ratio.
      
    • Evaporate solvent under a nitrogen stream to form a thin film.

    • Critical Step: Lyophilize (freeze-dry) overnight to remove trace solvent. Residual chloroform depresses

      
       significantly.
      
  • Hydration:

    • Add HEPES buffer to the dried film to reach a final lipid concentration of 1-5 mg/mL.

    • Vortex vigorously above the

      
       of DMPC (e.g., at 
      
      
      
      C) for 30 minutes.
    • Self-Validation: The solution should appear clear (isotropic) or slightly opalescent (aligned), but not milky (large MLVs), depending on the

      
       ratio.
      
  • Degassing:

    • Degas samples under vacuum for 10 minutes. Air bubbles cause noise in DSC density measurements.

  • DSC Measurement (Scan Parameters):

    • Instrument: MicroCal VP-DSC or Nano DSC.

    • Reference: Degassed HEPES buffer.

    • Scan Rate:

      
      C/hr (1
      
      
      
      C/min). Slower rates (
      
      
      C/hr) provide better resolution for multi-component systems.
    • Cycle: Heat from

      
      C to 
      
      
      
      C; Cool from
      
      
      C to
      
      
      C. Repeat at least twice to check for hysteresis.
  • Data Analysis:

    • Subtract buffer baseline.

    • Fit the endothermic peak using a non-2-state model (for mixtures) or a generic transition model.

    • Extract

      
       (peak max) and 
      
      
      
      (area under curve).
DSC Workflow Diagram

DSCProtocol cluster_check Quality Control Start Start: Lipid Powder Solvent Dissolve in CHCl3/MeOH (Ensure correct q-ratio) Start->Solvent Dry Dry under N2 Stream + Lyophilization (12h) Solvent->Dry Remove Solvent Hydrate Hydrate with Buffer (T > Tm, Vortex) Dry->Hydrate Form Aggregates Degas Degas (Vacuum) Remove Microbubbles Hydrate->Degas Check1 Check: Solution Clarity (Isotropic vs Milky) Hydrate->Check1 Load Load DSC Cell (Sample vs Reference) Degas->Load Scan Thermal Scan 5°C to 60°C @ 60°C/hr Load->Scan Analyze Data Analysis Extract Tm, Enthalpy Scan->Analyze Check2 Check: Hysteresis (Heating vs Cooling) Scan->Check2

Figure 2: Step-by-step workflow for Differential Scanning Calorimetry (DSC) characterization of lipid mixtures.

References
  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines.[6][7] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91-145.

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Technical Data.

  • Soong, R., & Macdonald, P. M. (2007). Bicelle phase behavior: A review. Biochemistry.
  • Nieh, M. P., et al. (2002). Phase Behavior of DMPC/DHPC Mixtures. Biophysical Journal.[8][9] (Specifics on bicelle alignment zones).

Sources

Foundational

Solubility of 1,2-Dipropionyl-sn-glycero-3-phosphocholine in Organic Solvents: A Physicochemical and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 1,2-Dipropionyl-sn-glycero-3-phosphocholine is a short-chain, saturated phospholipid critical for various appl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dipropionyl-sn-glycero-3-phosphocholine is a short-chain, saturated phospholipid critical for various applications in biophysical research and pharmaceutical formulation, including the study of lipid-water interactions and the formation of specialized lipid-based drug delivery systems.[1][2] Its unique solubility profile, driven by its amphipathic nature, distinguishes it from its long-chain counterparts. This guide provides a detailed exploration of the principles governing its solubility in organic solvents, presents quantitative data, and offers a robust, field-proven protocol for determining solubility. By explaining the causality behind solvent selection and experimental design, this document serves as a practical resource for scientists aiming to optimize the handling, formulation, and application of this versatile phospholipid.

Introduction: Profiling 1,2-Dipropionyl-sn-glycero-3-phosphocholine

1,2-Dipropionyl-sn-glycero-3-phosphocholine, hereafter referred to as DPPC (3:0), is a synthetic phospholipid characterized by two short propionyl (3-carbon) fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone.[1][2] Its structure is completed by a polar phosphocholine headgroup at the sn-3 position. This configuration imparts a distinct amphipathic character that is fundamental to its behavior in different solvent environments.

The short, saturated acyl chains make DPPC (3:0) a valuable tool for creating thinner, more dynamic model membranes and for studying the hydration and interaction of the phosphocholine headgroup with its surroundings.[1] In drug development, short-chain phospholipids are explored for their unique properties in forming micelles and other lipid nanoparticles for targeted drug delivery.[3]

Figure 1: Molecular Structure of DPPC (3:0) cluster_backbone sn-glycero-3-phosphate Backbone cluster_headgroup Hydrophilic Headgroup Glycerol Glycerol Phosphate Phosphate Glycerol->Phosphate sn-3 sn1 sn-1 Propionyl Chain (3:0) Glycerol->sn1 sn2 sn-2 Propionyl Chain (3:0) Glycerol->sn2 Choline Choline Phosphate->Choline

Figure 1: Molecular Structure of DPPC (3:0)

Section 1: The Physicochemical Basis of Solubility

The solubility of any phospholipid is a direct consequence of its amphipathic structure. It possesses a zwitterionic, highly polar phosphocholine headgroup that readily interacts with polar solvents, and nonpolar fatty acid tails that favor interaction with nonpolar solvents. The challenge and utility of phospholipids lie in finding solvent systems that can accommodate both moieties simultaneously.

The Critical Role of Acyl Chain Length

The defining structural feature of DPPC (3:0) is its short propionyl chains. Compared to long-chain phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC 16:0), the hydrophobic contribution of the acyl chains is significantly reduced. This has a profound effect on its solubility:

  • Increased Polarity: The molecule as a whole is more polar than its long-chain analogs. The hydrophilic phosphocholine headgroup dominates the molecule's character, allowing for greater solubility in polar organic solvents.

  • Reduced van der Waals Forces: The short chains result in weaker intermolecular packing and reduced van der Waals forces, making it easier for solvent molecules to surround and solvate an individual lipid molecule.

Solvent-Solute Interactions: A Mechanistic View

The principle of "like dissolves like" is the cornerstone of understanding phospholipid solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are highly effective at solvating DPPC (3:0). Ethanol, for instance, can form hydrogen bonds with the phosphate and ester carbonyl oxygens of the lipid. Its small alkyl group can interact favorably with the short propionyl chains. This dual interaction capability makes it an excellent single-component solvent for this specific phospholipid. Phosphatidylcholines (PC) generally exhibit higher solubility in ethanol-modified solvent systems compared to other phospholipids.[4]

  • Aprotic & Halogenated Solvents (e.g., Chloroform): Chloroform is a classic solvent for a wide range of lipids.[5] It effectively solvates the hydrophobic acyl chains. Furthermore, the slightly acidic proton on chloroform can form a hydrogen bond with the phosphate oxygen and the ester carbonyl groups of the phosphocholine headgroup, aiding in the dissolution of the entire molecule.[6]

  • Apolar Solvents (e.g., Hexane): While hexane is an excellent solvent for neutral lipids and long fatty acid chains, it is generally a poor solvent for phospholipids on its own.[7] The highly polar phosphocholine headgroup has minimal favorable interaction with hexane, leading to very low solubility.

  • Solvent Mixtures (e.g., Chloroform:Methanol): For many phospholipids, particularly those with longer chains, solvent mixtures are required to achieve complete solubilization.[7] Chloroform solvates the tails while methanol solvates the headgroup, providing a comprehensive solvation environment. A common mixture is a 2:1 (v/v) ratio of chloroform to methanol.

  • A Special Case: Dimethyl Sulfoxide (DMSO): DMSO is often used as a solvent to aid in the preparation of drug-loaded liposomes due to its ability to dissolve a wide range of therapeutic agents.[8] However, its interaction with lipids is complex. At high concentrations, DMSO can increase membrane fluidity and permeability.[8] It is considered a poor solvent for the hydrophilic phosphorylcholine headgroup itself, and its use can lead to the dehydration of the headgroup region as DMSO preferentially interacts with water.[8][9] Therefore, while used in formulations, it is not a primary choice for creating simple, stable stock solutions of the lipid alone.

Section 2: Quantitative Solubility Data for DPPC (3:0)

Quantitative data for short-chain phospholipids can be sparse in the literature compared to their more common long-chain counterparts. However, data from technical datasheets and analogous compounds provide a clear picture.

PhospholipidSolventSolubilitySource
1,2-Dipropionyl-sn-glycero-3-phosphocholine Ethanol 100 mg/mL Cayman Chemical [2]
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (16:0)Ethanol100 mg/mLSelleck Chemicals [10]
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (16:0)ChloroformSlightly SolubleChemicalBook [11]
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (16:0)MethanolSlightly SolubleChemicalBook [11]
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (16:0)DMSOInsolubleSelleck Chemicals [10]
1,2-Diacyl-sn-glycero-3-phospho-L-serineChloroform:Methanol (95:5, v/v)50 mg/mLSigma-Aldrich [12]

Analysis and Interpretation:

The most striking piece of data is the high solubility of DPPC (3:0) in pure ethanol at 100 mg/mL.[2] This confirms the theoretical principles discussed in Section 1: the dominance of the polar headgroup and the minimal hydrophobicity of the propionyl chains allow this short-chain lipid to dissolve readily in a polar protic solvent without the need for a co-solvent. This is a significant practical advantage for creating high-concentration stock solutions.

Section 3: Experimental Protocol for Gravimetric Solubility Determination

This protocol provides a robust, self-validating method for determining the saturation solubility of DPPC (3:0) in a given organic solvent. The gravimetric method is chosen for its accuracy and reliance on fundamental principles, minimizing compound-specific analytical development.[13]

Objective

To determine the concentration (e.g., in mg/mL) of a saturated solution of DPPC (3:0) in a specified organic solvent at a controlled temperature.

Workflow Diagram

Figure 2: Workflow for Solubility Determination A 1. Sample Preparation Add excess DPPC (3:0) to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature for 24-48 hours to ensure saturation. A->B Time & Temp C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C g-force D 4. Aliquot Transfer Carefully transfer a precise volume of the clear supernatant to a pre-weighed vial. C->D Precision Pipetting E 5. Solvent Evaporation Evaporate solvent completely under a stream of nitrogen, followed by high vacuum. D->E N2 / Vacuum F 6. Gravimetric Analysis Weigh the vial containing the dried lipid residue. E->F Analytical Balance G 7. Calculation Calculate solubility (mg/mL) from the mass of the residue and the volume of the aliquot. F->G Formula

Figure 2: Workflow for Solubility Determination
Materials and Reagents
  • 1,2-Dipropionyl-sn-glycero-3-phosphocholine (solid)

  • High-purity organic solvent of choice (e.g., Ethanol, ≥99.5%)

  • Analytical balance (readable to 0.01 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 2 mL or 4 mL)

  • Calibrated positive displacement or gas-tight glass syringe

  • Benchtop centrifuge with appropriate vial adapters

  • Source of dry nitrogen gas

  • Vacuum oven or desiccator connected to a high-vacuum pump

  • Constant temperature agitator (e.g., orbital shaker in an incubator)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid DPPC (3:0) to a glass vial. "Excess" is critical; a good starting point is 1.5 to 2 times the expected solubility. For ethanol, this would be ~150-200 mg per 1 mL of solvent.

    • Accurately add a known volume of the test solvent (e.g., 1.0 mL).

    • Seal the vial tightly with the PTFE-lined cap. Causality: A tight seal is crucial to prevent solvent evaporation during equilibration, which would artificially inflate the final concentration.

  • Equilibration:

    • Place the vial in a constant temperature agitator. A standard temperature is 25°C.

    • Agitate the slurry for a sufficient period to ensure equilibrium is reached. For phospholipids, 24-48 hours is recommended. Causality: This step ensures the solvent is truly saturated with the solute, representing the thermodynamic solubility limit.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a moderate speed (e.g., 5000 x g for 15 minutes) to pellet the undissolved solid DPPC (3:0). Causality: This cleanly separates the saturated supernatant from the excess solid without requiring filtration, which can introduce errors from evaporation or adsorption.

  • Aliquot Transfer:

    • Tare a clean, dry glass vial on the analytical balance and record its mass (M_vial).

    • Working quickly to minimize evaporation, carefully withdraw a precise volume of the clear supernatant using a calibrated syringe. For example, 0.500 mL. Do not disturb the solid pellet.

    • Dispense the supernatant into the pre-weighed vial and seal it. Record the exact volume transferred (V_aliquot).

  • Solvent Evaporation:

    • Gently evaporate the solvent from the tared vial under a slow stream of dry nitrogen gas.

    • Once the bulk solvent is gone, place the vial in a vacuum oven or high-vacuum desiccator for at least 4-6 hours to remove all residual solvent traces.[14] Causality: Complete removal of the solvent is paramount for an accurate final weight. Phospholipids can form a film that traps solvent.

  • Gravimetric Analysis:

    • Allow the vial to return to ambient temperature and pressure in a desiccator before weighing.

    • Weigh the vial containing the dried lipid residue on the same analytical balance. Record this mass (M_final).

  • Calculation:

    • Calculate the mass of the dissolved lipid (M_lipid) = M_final - M_vial.

    • Calculate the solubility: Solubility (mg/mL) = M_lipid (mg) / V_aliquot (mL) .

Section 4: Practical Applications and Handling

Choosing the Right Solvent for Your Application
  • High-Concentration Stock Solutions: Based on the available data, Ethanol is the superior choice for creating a high-concentration (up to 100 mg/mL) stock solution of DPPC (3:0) with minimal effort.[2] This is ideal for experiments requiring the addition of a concentrated lipid solution to an aqueous buffer, where the small volume of ethanol is unlikely to affect the final system.

  • Lipid Film Formation for Liposome Hydration: Chloroform or a Chloroform:Methanol mixture is the standard for this application.[14] These solvents are highly volatile, allowing for the creation of a thin, uniform lipid film on the surface of a round-bottom flask after evaporation. This high surface area is crucial for efficient hydration and the formation of multilamellar vesicles (MLVs).[14]

  • Analytical Chromatography: The choice of solvent will depend on the specific method (e.g., normal-phase or reverse-phase HPLC). A common mobile phase might involve a gradient of solvents like hexane, isopropanol, and water, requiring initial dissolution in a miscible solvent like the mobile phase starting condition.

Storage and Handling of Solutions
  • Storage: Phospholipids are susceptible to hydrolysis and oxidation. Solutions should be stored in tightly sealed glass containers at -20°C or below.

  • Handling: When removing from cold storage, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric water into the solvent, which can cause the lipid to precipitate. Use inert gas (argon or nitrogen) to blanket the headspace for long-term storage.

Conclusion

The solubility of 1,2-Dipropionyl-sn-glycero-3-phosphocholine is governed by a balance of its dominant hydrophilic phosphocholine headgroup and its short, minimally hydrophobic propionyl chains. This structure renders it highly soluble in polar organic solvents like ethanol, a key practical advantage over its long-chain counterparts. For applications requiring solvent removal, such as lipid film formation, the volatility of chloroform and methanol mixtures remains the industry standard. Understanding these underlying physicochemical principles enables researchers and formulation scientists to make informed decisions, ensuring the integrity and success of their experimental and developmental work.

References

  • Exploring lipids: A comprehensive review on their utilization in the formulation of liposomes, phytosomes, and ethosomes for adv. GSC Online Press. [Link]

  • Solubility determination and thermodynamic model analysis of L-α-glyceryl phosphorylcholine in different organic solvents of 278.15 K to 323.15 K. DOI. [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. NIH. [Link]

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine: Uses and Toxicological evaluation. CD Bioparticles. [Link]

  • Approximate phospholipid solubility in CO 2 and ethanol mixtures. ResearchGate. [Link]

  • Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol. NIH. [Link]

  • Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. PMC - NIH. [Link]

  • Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between... PubMed. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to Forming Model Membranes with 1,2-dipropionyl-sn-glycero-3-phosphocholine (PC(3:0/3:0))

Abstract Model membranes are indispensable tools in biophysical research and drug development, providing controlled environments to study lipid-protein interactions, membrane dynamics, and drug permeability. While long-c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Model membranes are indispensable tools in biophysical research and drug development, providing controlled environments to study lipid-protein interactions, membrane dynamics, and drug permeability. While long-chain phospholipids are commonly used, short-chain phospholipids offer unique properties for specific applications. This guide provides a comprehensive technical overview and detailed protocols for creating model membranes using 1,2-dipropionyl-sn-glycero-3-phosphocholine (PC(3:0/3:0)), a symmetric short-chain phosphatidylcholine. We delve into the distinct physicochemical characteristics of PC(3:0/3:0) and explain the causality behind experimental choices for forming both liposomes (vesicles) and supported lipid bilayers (SLBs). This document is designed to equip researchers with the foundational knowledge and practical methodologies required to successfully employ PC(3:0/3:0) in their experimental systems.

Understanding the Core Component: PC(3:0/3:0)

PC(3:0/3:0), chemically known as 1,2-dipropionyl-sn-glycero-3-phosphocholine, is a glycerophospholipid featuring two short, three-carbon propionyl acyl chains.[1] This unique structure imparts physicochemical properties that are significantly different from its long-chain counterparts like POPC (16:0-18:1) or DPPC (16:0).

Causality Behind its Behavior: The short acyl chains dramatically reduce the hydrophobic driving force for self-assembly. This results in a molecule with detergent-like characteristics, including high water solubility and a high critical micelle concentration (CMC).[2][3][4] The CMC is the threshold concentration above which amphiphilic molecules like phospholipids aggregate to form structures such as micelles or bilayers.[4] For PC(3:0/3:0), this value is substantially higher than that of long-chain lipids, meaning a greater concentration is required to initiate the formation of membrane structures. This property is a critical consideration in protocol design.

Furthermore, the short, saturated acyl chains result in a very low gel-to-liquid crystalline phase transition temperature (Tₘ), estimated to be well below 0°C. This means that at all standard laboratory temperatures, membranes made from pure PC(3:0/3:0) will exist in a highly fluid, liquid-crystalline state.

PropertyValue / DescriptionSource
Full Chemical Name 1,2-dipropionyl-sn-glycero-3-phosphocholine[1][3][5]
Abbreviation PC(3:0/3:0)[3][5]
Molecular Formula C₁₄H₂₈NO₈P[1][5]
Molecular Weight 369.35 g/mol [1][5]
Phase Transition (Tₘ) < 0°C (Estimated)Inferred from properties of other short-chain PCs
Key Characteristics Water-soluble, hygroscopic, high critical micelle concentration (CMC)[2][3]

Strategic Decision Making: Choosing the Right Model System

The choice between a vesicular suspension (liposomes) and a planar supported lipid bilayer (SLB) depends entirely on the experimental goal. PC(3:0/3:0) can be used in both, but its properties may necessitate modified approaches, such as co-formulation with more traditional long-chain lipids to enhance stability.

G cluster_0 Experimental Goal cluster_1 Model System Choice cluster_2 Key Considerations for PC(3:0/3:0) goal What is the research question? vesicles Liposomes / Vesicles (e.g., for encapsulation, solution-based assays) goal->vesicles Solution-based study? slb Supported Lipid Bilayers (SLBs) (e.g., for surface-sensitive techniques like QCM-D, SPR, microscopy) goal->slb Surface-based study? ves_consider High CMC may lead to instability. Consider mixing with long-chain lipids (e.g., POPC) for more robust vesicles. vesicles->ves_consider slb_consider Vesicle instability can hinder fusion. High lipid concentration and Ca²⁺ are critical. Resulting SLB may be overly fluid or defective. slb->slb_consider

Caption: Decision workflow for selecting a PC(3:0/3:0) model membrane system.

Protocol I: Formation of Unilamellar Vesicles (Liposomes)

This section details the most common and reliable method for producing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs): thin-film hydration followed by extrusion.

Principle of the Method

This technique involves three core stages:

  • Lipid Film Formation: PC(3:0/3:0) is dissolved in an organic solvent, which is then evaporated to deposit a thin, dry lipid film on the surface of a glass vial. This ensures individual lipid molecules are well-mixed.

  • Hydration: The lipid film is rehydrated with an aqueous buffer. This process spontaneously forms large, multilamellar vesicles (MLVs) as the lipids self-assemble to minimize unfavorable interactions between their hydrophobic tails and water.

  • Size Reduction (Extrusion): The MLV suspension is repeatedly forced through a polycarbonate membrane with a defined pore size.[6] The high shear forces rupture the MLVs and cause them to re-form into unilamellar vesicles with a diameter close to that of the membrane pores.

Step-by-Step Protocol: Thin-Film Hydration and Extrusion

Materials:

  • PC(3:0/3:0) powder or solution in chloroform

  • Chloroform (HPLC grade)

  • Desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask or glass vial

  • Rotary evaporator or gentle stream of inert gas (nitrogen or argon)

  • Vacuum desiccator

  • Mini-extruder apparatus (e.g., from Avanti Polar Lipids)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight Hamilton syringes

Procedure:

  • Lipid Preparation:

    • Calculate the required amount of PC(3:0/3:0) for your desired final concentration (typically 1-5 mg/mL).

    • If starting from powder, dissolve it in chloroform. If using a stock solution, transfer the required volume into a clean round-bottom flask.

    • Causality: Chloroform is an excellent solvent for phospholipids and evaporates readily, which is crucial for forming a uniform lipid film.[6]

  • Film Formation:

    • Evaporate the chloroform using a rotary evaporator. Alternatively, slowly rotate the flask by hand under a gentle stream of nitrogen gas in a fume hood until a thin, uniform film is visible.

    • Causality: A uniform film is critical for efficient and homogenous hydration. A thick deposit of lipid will hydrate poorly, leading to a lower yield of vesicles.

  • Solvent Removal:

    • Place the flask in a vacuum desiccator for at least 2 hours (overnight is recommended) to remove any residual chloroform.

    • Causality: Residual solvent can alter the physical properties of the membrane and affect its stability and permeability.

  • Hydration:

    • Add the desired volume of pre-warmed aqueous buffer to the flask. The temperature is less critical for PC(3:0/3:0) due to its low Tₘ, but warming can sometimes aid hydration for mixed-lipid systems.

    • Vortex the solution vigorously for 1-2 minutes. The solution should become milky and opaque, indicating the formation of MLVs.[6]

    • Allow the suspension to hydrate for 30 minutes, with intermittent vortexing.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Draw the MLV suspension into one of the Hamilton syringes.

    • Pass the suspension through the membrane back and forth between the two syringes. Perform at least 21 passes.

    • Causality: An odd number of passes ensures that the final vesicle collection is from the same syringe that did the final push, leading to a more homogenous sample. Repeated passes are required to ensure all MLVs are converted to LUVs.[6]

    • The final solution should appear significantly clearer or translucent.

  • Storage:

    • Store the vesicle suspension at 4°C. Due to the high water solubility of PC(3:0/3:0), vesicles may have limited long-term stability. It is recommended to use them within 1-2 days of preparation.

Protocol II: Supported Lipid Bilayer (SLB) Formation

SLBs are model membranes formed on a solid support, which are invaluable for surface-sensitive analytical techniques. The most common method for their formation is vesicle fusion.[7]

Principle of the Method

When a suspension of SUVs is introduced to a hydrophilic surface (e.g., glass, silica, mica), the vesicles adsorb onto the surface. Aided by factors like electrostatic interactions and the presence of divalent cations, the adsorbed vesicles reach a critical surface concentration, leading them to rupture and fuse into a continuous, planar bilayer that is separated from the substrate by a thin (~1 nm) water layer.[8]

G cluster_0 SLB Formation Workflow cluster_1 QC start Prepare SUVs (Protocol I) incubate Incubate Vesicles with Substrate (Buffer + Ca²⁺) start->incubate clean Clean Substrate (e.g., Piranha, Plasma) clean->incubate rinse Rinse to Remove Excess Vesicles incubate->rinse qcmd QCM-D: Confirm Mass & Rigidity rinse->qcmd frap FRAP: Confirm Fluidity qcmd->frap end SLB Ready for Experiment frap->end

Caption: Standard workflow for SLB formation by vesicle fusion and subsequent quality control.
Step-by-Step Protocol: Vesicle Fusion on Silica

Materials:

  • PC(3:0/3:0) SUV suspension (0.1-0.5 mg/mL) from Protocol I

  • Silica-coated sensor, glass coverslip, or silicon wafer

  • Buffer containing divalent cations (e.g., 10 mM HEPES, 150 mM NaCl, 2-5 mM CaCl₂, pH 7.4)

  • Piranha solution (H₂SO₄:H₂O₂) or plasma cleaner for substrate cleaning

  • Milli-Q water

Procedure:

  • Substrate Cleaning (CRITICAL STEP):

    • Clean the silica substrate to render it highly hydrophilic. This can be achieved by immersion in Piranha solution (EXTREME CAUTION: highly corrosive and reactive) for 10 minutes, or by treatment in an oxygen plasma cleaner for 5 minutes.

    • Thoroughly rinse with Milli-Q water and dry under a stream of nitrogen.

    • Causality: A clean, high-energy, hydrophilic surface is essential for promoting vesicle adsorption and rupture. Organic contaminants will inhibit SLB formation.

  • Bilayer Formation:

    • Place the clean substrate in your experimental chamber (e.g., a QCM-D flow cell).

    • Establish a stable baseline with the running buffer (containing CaCl₂).

    • Causality: Calcium ions are crucial as they act as a bridge between the negatively charged silica surface and the zwitterionic but slightly negative phosphocholine headgroups of the vesicles, promoting adsorption.[8]

    • Introduce the SUV suspension into the chamber. A concentration of 0.1 mg/mL is a good starting point.

    • Allow the vesicles to incubate with the surface for 30-60 minutes, or until the signal (e.g., in QCM-D) stabilizes.

  • Rinsing:

    • After the bilayer has formed, perfuse the chamber with vesicle-free buffer to rinse away any non-fused vesicles or loosely bound material.

    • A successful SLB will remain stably adsorbed to the surface.

Self-Validation: Essential Quality Control

A protocol is only trustworthy if its output can be validated. For model membranes, this involves confirming their structural integrity and physical properties.

  • For Vesicles (Dynamic Light Scattering - DLS):

    • Purpose: To measure the hydrodynamic radius and size distribution of the prepared vesicles.

    • Expected Result: For LUVs made by extrusion through a 100 nm membrane, DLS should show a single, narrow peak with an average diameter slightly larger than the pore size (e.g., 110-120 nm) and a low polydispersity index (PDI < 0.1).

  • For Supported Lipid Bilayers (QCM-D & FRAP):

    • Quartz Crystal Microbalance with Dissipation (QCM-D): This technique monitors changes in frequency (Δf, related to mass) and dissipation (ΔD, related to viscoelasticity) as material adsorbs to a sensor.

      • Expected Result: Successful SLB formation is characterized by a specific signature: an initial decrease in frequency and increase in dissipation as intact vesicles adsorb, followed by a sharp increase in frequency (to ~ -25 Hz) and decrease in dissipation (to <1x10⁻⁶) as the vesicles rupture and expel water to form a thin, rigid bilayer.[9]

    • Fluorescence Recovery After Photobleaching (FRAP): This microscopy technique measures the lateral mobility of lipids within the bilayer.

      • Purpose: To confirm the bilayer is continuous and fluid. A small amount (0.5 mol%) of fluorescently labeled lipid is included in the vesicle preparation. A laser is used to bleach a spot on the bilayer, and the recovery of fluorescence into that spot is monitored over time as surrounding lipids diffuse in.

      • Expected Result: A successful SLB will show rapid fluorescence recovery, indicating that the lipids are mobile. From the recovery curve, a diffusion coefficient can be calculated, confirming a fluid membrane.[10]

Conclusion

PC(3:0/3:0) is a specialized phospholipid that, due to its short acyl chains and high CMC, presents both unique opportunities and challenges for model membrane creation. While its inherent instability may require co-formulation with longer-chain lipids for robust applications, the protocols outlined in this guide provide a validated framework for creating and characterizing both vesicular and planar model membranes. By understanding the causality behind each procedural step—from solvent evaporation to the critical role of calcium in vesicle fusion—researchers can confidently adapt these methods to their specific experimental needs, paving the way for new insights into the complex world of biological membranes.

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  • Frontiers. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. [Link]

  • ResearchGate. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. [Link]

  • PubMed. (2020). Supported Lipid Bilayer Formation from Phospholipid-Fatty Acid Bicellar Mixtures. [Link]

  • Agilent. (2012). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • ResearchGate. (2014). Preparation of Small Unilamellar Vesicle Liposomes Using Detergent Dialysis Method. [Link]

  • PubMed. (1987). The influence of unsaturation on the phase transition temperatures of a series of heteroacid phosphatidylcholines containing twenty-carbon chains. [Link]

  • NIH. (2017). Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli. [Link]

Sources

Application

The Art of Subtlety: A Guide to Membrane Protein Solubilization Using 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC)

Introduction: Navigating the Complex World of Membrane Proteins Integral membrane proteins (IMPs) are the gatekeepers of the cell, orchestrating a vast array of vital physiological processes. Their hydrophobic nature, ho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex World of Membrane Proteins

Integral membrane proteins (IMPs) are the gatekeepers of the cell, orchestrating a vast array of vital physiological processes. Their hydrophobic nature, however, presents a formidable challenge for in vitro characterization. To study these proteins in isolation, they must be extracted from their native lipid bilayer environment and solubilized in an aqueous solution. This delicate process requires a solubilizing agent, or detergent, that can shield the protein's hydrophobic transmembrane domains while maintaining its native structure and function.[1] The choice of detergent is a critical determinant of success in downstream applications such as structural biology and functional assays.

This guide focuses on a lesser-known yet highly effective class of solubilizing agents: short-chain phospholipids. Specifically, we will delve into the unique properties and applications of 1,2-dipropionyl-sn-glycero-3-phosphocholine (C3-PC), a mild, non-denaturing zwitterionic detergent that offers significant advantages for the stabilization of delicate membrane protein complexes.

Understanding the Mechanism: The Gentle Touch of Short-Chain Phospholipids

Unlike traditional detergents that can be harsh and denaturing, short-chain phospholipids like C3-PC are thought to interact primarily with the lipid bilayer, rather than directly with the membrane protein itself. This proposed mechanism suggests that they gently disrupt the membrane, allowing for the extraction of the protein while preserving a shell of native lipids that are often crucial for stability and function. This "gentle touch" approach minimizes the risk of denaturation and can lead to higher yields of active protein.

Physicochemical Properties of 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC)

A thorough understanding of the physicochemical properties of C3-PC is essential for its effective use.

PropertyValueSource
Molecular Formula C₁₄H₂₈NO₈PPubChem
Molecular Weight 369.35 g/mol PubChem
Structure [(2R)-2,3-di(propanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphatePubChem
Type Zwitterionic PhospholipidN/A
Estimated Critical Micelle Concentration (CMC) > 90 mMInferred from homologous series

Experimental Protocol: Solubilization of a Model Membrane Protein

This protocol provides a general framework for the solubilization of a model membrane protein using C3-PC. Optimization will be required for specific proteins.

I. Reagent Preparation
  • C3-PC Stock Solution: Prepare a 200 mM stock solution of C3-PC in a buffer of choice (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Due to the high estimated CMC, a relatively high stock concentration is recommended.

  • Membrane Preparation: Isolate cell membranes containing the overexpressed target protein using standard cell lysis and ultracentrifugation protocols. Resuspend the final membrane pellet in a suitable buffer to a final protein concentration of 5-10 mg/mL.

  • Buffers:

    • Lysis Buffer: (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, protease inhibitors, pH 7.4)

    • Solubilization Buffer: (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

II. Optimization of Solubilization Conditions

The optimal C3-PC concentration and protein-to-detergent ratio must be determined empirically. A dot-blot or small-scale solubilization screen is highly recommended.

  • Set up a dilution series of C3-PC: In microcentrifuge tubes, prepare a series of C3-PC concentrations in solubilization buffer (e.g., 50 mM, 75 mM, 100 mM, 125 mM, 150 mM). Remember to work well above the estimated CMC.

  • Incubate with membranes: Add the membrane preparation to each C3-PC dilution to a final protein concentration of 1-2 mg/mL.

  • Solubilization: Incubate the mixtures at 4°C for 1-4 hours with gentle agitation.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet any unsolubilized material.

  • Analysis: Carefully collect the supernatant containing the solubilized protein. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot to determine the optimal C3-PC concentration for maximal solubilization of the target protein.

III. Large-Scale Solubilization

Once the optimal conditions are determined, proceed with a larger-scale solubilization.

  • Resuspend membranes: Resuspend the membrane pellet in solubilization buffer at the desired protein concentration.

  • Add C3-PC: Add the C3-PC stock solution to the membrane suspension to achieve the predetermined optimal final concentration.

  • Incubate: Incubate at 4°C for the optimized duration with gentle agitation.

  • Clarify: Centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Collect supernatant: Carefully collect the supernatant containing the solubilized membrane protein for downstream purification and analysis.

Solubilization_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_separation Separation & Analysis cluster_downstream Downstream Applications Membranes Membrane Pellet (5-10 mg/mL protein) Mix Mix Membranes and C3-PC Membranes->Mix C3PC_Stock C3-PC Stock (200 mM) C3PC_Stock->Mix Incubate Incubate (4°C, 1-4h) Mix->Incubate Centrifuge Ultracentrifugation (100,000 x g) Incubate->Centrifuge Supernatant Supernatant (Solubilized Protein) Centrifuge->Supernatant Pellet Pellet (Unsolubilized Material) Centrifuge->Pellet Analysis SDS-PAGE & Western Blot Supernatant->Analysis Purification Purification Supernatant->Purification Pellet->Analysis

Figure 1. A generalized workflow for the solubilization of a membrane protein using C3-PC.

Downstream Applications: A Versatile Tool for Structural Biology

The mild nature of C3-PC makes it an attractive option for a variety of downstream applications that are sensitive to detergent-induced artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Short-chain phospholipids are well-suited for solution NMR studies of membrane proteins. Their small micelle size and the ability to form bicelles (bilayered micelles) when mixed with long-chain phospholipids create a membrane-like environment that is amenable to high-resolution structural analysis. The use of deuterated versions of short-chain PCs can further enhance the quality of NMR spectra.

X-ray Crystallography

While traditional detergents are commonly used in membrane protein crystallography, short-chain phospholipids can be advantageous, particularly in lipidic cubic phase (LCP) crystallization.[2] LCP is a membrane-mimetic matrix that has proven highly successful for crystallizing challenging membrane proteins. The ability of short-chain lipids to modulate the properties of the LCP can be beneficial for crystal growth.

Cryo-Electron Microscopy (Cryo-EM)

For single-particle cryo-EM, maintaining the integrity and homogeneity of the protein-detergent complex is paramount. The gentle solubilization provided by C3-PC can help preserve the native oligomeric state and overall architecture of membrane protein complexes, which is crucial for high-resolution structure determination. Furthermore, the high CMC of C3-PC facilitates its removal or exchange into other membrane mimetics like nanodiscs, which are often preferred for cryo-EM sample preparation.

Decision_Tree Start Need to Solubilize a Membrane Protein Q1 Is the protein known to be unstable in traditional detergents? Start->Q1 Use_C3PC Consider C3-PC for gentle solubilization Q1->Use_C3PC Yes Traditional_Detergent Screen traditional detergents (e.g., DDM, LDAO) Q1->Traditional_Detergent No Q2 What is the intended downstream application? Use_C3PC->Q2 Traditional_Detergent->Q2 NMR NMR Spectroscopy Q2->NMR Cryst X-ray Crystallography (especially LCP) Q2->Cryst CryoEM Cryo-Electron Microscopy Q2->CryoEM

Figure 2. A decision-making flowchart for considering C3-PC as a solubilizing agent.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Solubilization Efficiency C3-PC concentration is too low (below the effective solubilization concentration).Increase the C3-PC concentration in your screening experiments. Ensure you are well above the estimated CMC.
Insufficient incubation time.Increase the incubation time (e.g., overnight at 4°C).
Inefficient mixing.Ensure gentle but thorough mixing during incubation.
Protein Aggregation/Precipitation The protein is unstable even in C3-PC.Add stabilizing agents such as glycerol, cholesterol analogues, or specific lipids to the solubilization buffer.
pH of the buffer is close to the protein's isoelectric point.Adjust the pH of the solubilization buffer.
Difficulty with Downstream Purification Interference of C3-PC with chromatography resin.Due to its high CMC, C3-PC monomers may be easier to remove by dialysis or buffer exchange. Consider a detergent exchange step into a different detergent or membrane mimetic after initial solubilization.

Conclusion: A Valuable Addition to the Membrane Protein Toolkit

1,2-Dipropionyl-sn-glycero-3-phosphocholine represents a valuable, albeit specialized, tool in the arsenal of the membrane protein scientist. Its exceptionally mild nature and the proposed mechanism of action make it particularly well-suited for the solubilization of delicate or unstable membrane proteins where the preservation of native structure and function is paramount. While the empirical determination of optimal solubilization conditions is always necessary, the unique properties of C3-PC and other short-chain phospholipids offer a promising avenue for tackling challenging membrane protein targets and advancing our understanding of their critical roles in biology and disease.

References

  • PubChem. (n.d.). 1,2-Dipropionyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Solubilization of Membrane Proteins.
  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs).
  • FORMULATRIX. (n.d.). Lipidic Cubic Phase (LCP): A Brief Introduction.

Sources

Method

Application Note: High-Purity Isolation of 1,2-Dipropionyl-sn-glycero-3-phosphocholine (diC3PC)

Executive Summary This guide details the purification and analysis of 1,2-Dipropionyl-sn-glycero-3-phosphocholine (diC3PC) . Unlike long-chain phospholipids (e.g., DPPC, POPC), diC3PC is a short-chain homolog characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification and analysis of 1,2-Dipropionyl-sn-glycero-3-phosphocholine (diC3PC) . Unlike long-chain phospholipids (e.g., DPPC, POPC), diC3PC is a short-chain homolog characterized by extreme water solubility, a high Critical Micelle Concentration (CMC), and significant hygroscopicity.

Standard lipid purification protocols (e.g., Bligh-Dyer extraction followed by Normal Phase silica chromatography) often fail for diC3PC because the molecule partitions into the aqueous phase and elutes unpredictably on traditional silica systems.

This protocol utilizes an orthogonal approach:

  • Primary Capture: HILIC (Hydrophilic Interaction Liquid Chromatography) to separate the phospholipid class from hydrolysis byproducts.

  • Polishing: Aqueous-compatible Reversed-Phase (RP) HPLC to remove trace organic contaminants.

  • Detection: Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory, as diC3PC lacks a UV chromophore.

Physicochemical Profile & Challenges

Understanding the molecule is the prerequisite for purification.

PropertySpecificationPurification Implication
Molecular Formula C₁₄H₂₈NO₈PLow molecular weight (369.35 g/mol ).
Solubility >50 mg/mL in WaterCritical: Do NOT use aqueous washes (e.g., Folch wash); you will lose the product.
CMC ~10–20 mMForms micelles at high concentrations; affects peak shape if loaded too high.
Chromophore None (weak <205 nm)UV detection is unreliable. Use ELSD/CAD/MS.
Stability Labile ester bondsSusceptible to hydrolysis into Lyso-C3-PC and Propionic acid. Avoid high pH (>7.5).
Visualization: Purification Workflow

The following diagram outlines the logical flow from crude synthesis to pure isolate.

G Start Crude Synthesis Mixture (diC3PC, Lyso-PC, Propionic Acid, GPC) Step1 Step 1: Solvent Exchange (Remove bulk Propionic Acid via N2 stream) Start->Step1 Step2 Step 2: HILIC-HPLC (Class Separation) Step1->Step2 Inject in 90% ACN Decision Purity Check (ELSD) Step2->Decision Step3 Step 3: RP-HPLC Polishing (C18 Aqueous Compatible) Decision->Step3 Trace Hydrophobic Impurities Final Lyophilization & Storage (-20°C, Argon) Decision->Final >99% Purity Step3->Final

Figure 1: Orthogonal purification workflow designed to handle the high polarity of short-chain phospholipids.

Critical Detection Strategy (The "Invisible" Lipid)

Why UV Fails: diC3PC contains only ester carbonyls, which absorb weakly at 200–205 nm. Common mobile phase modifiers (Formic acid, Acetone) and impurities (Propionic acid) absorb strongly in this region, creating a noisy baseline that masks the analyte.

The Solution: ELSD (Evaporative Light Scattering Detector) ELSD detects any non-volatile analyte.[1] Since diC3PC is non-volatile, but the mobile phase and propionic acid byproduct are volatile, ELSD provides high sensitivity without interference.

  • Drift Tube Temp: 45°C (Low temperature prevents degradation)

  • Nebulizer Gas: Nitrogen (3.5 bar)

  • Gain: Optimized for 10–100 µg on-column load.

Method A: HILIC Purification (Primary Isolation)

Objective: Separate diC3PC from polar hydrolysis products (Glycerophosphocholine - GPC) and less polar fatty acids. HILIC is superior to Normal Phase Silica because it uses water-miscible solvents, preventing solubility issues.

Protocol
  • Column: Silica-based HILIC (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: Acetonitrile (ACN) + 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Water + 10 mM Ammonium Formate (pH 3.0).

    • Note: The buffer is essential to protonate the phosphate group, improving peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Gradient Table:

Time (min)% A (ACN-rich)% B (Water-rich)Phase Description
0.0955Equilibration
2.0955Injection hold
15.06040Elution of diC3PC
16.04060Wash (Elutes GPC/Salts)
20.04060Hold Wash
21.0955Re-equilibration

Elution Logic:

  • Propionic Acid: Elutes near void volume (unretained).

  • diC3PC: Elutes mid-gradient (~10-12 mins) as water content increases.

  • Lyso-C3-PC / GPC: Elute later due to higher polarity (more available hydroxyls).

Method B: Aqueous C18 Polishing (Secondary Step)

Objective: If the HILIC fraction contains trace hydrophobic contaminants or requires desalting from ammonium formate. Challenge: Short chains (C3) do not retain well on standard C18 columns using Methanol/Water. They "shoot through."

Solution: Use a "High Aqueous" compatible C18 column (e.g., Agilent SB-Aq or equivalent) capable of running at 100% water without phase collapse.

Protocol
  • Column: C18 Aqueous Compatible (3 µm, 150 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: ELSD.

Gradient Table:

Time (min)% A (Water)% B (ACN)Mechanism
0.01000Trapping (High retention)
5.01000Salt removal
20.05050Elution of diC3PC
25.00100Column Wash
Visualization: Retention Mechanism

The following diagram explains why HILIC is chosen over Reverse Phase for the primary step.

Mechanism cluster_HILIC HILIC Mechanism (Preferred) cluster_RP Standard C18 Mechanism (Fails) Stationary Polar Stationary Phase (Silica/Diol) WaterLayer Stagnant Water Layer Stationary->WaterLayer Analyte diC3PC (Partitioning) WaterLayer->Analyte Hydrophilic Interaction C18 C18 Chains C3Chain diC3PC (C3 Chains) C18->C3Chain Weak Interaction (Elutes in Void)

Figure 2: Mechanistic comparison. HILIC provides retention via the polar headgroup, whereas standard C18 fails to retain the short C3 chains.

Quality Control & Storage

System Suitability Test (SST)

Before running valuable samples, validate the system:

  • Blank Injection: Verify no "ghost peaks" from contaminated mobile phases.

  • Standard Injection: Inject a known phospholipid standard (e.g., DMPC if diC3PC standard is unavailable) to confirm ELSD response.

  • Tailing Factor: Must be < 1.5. If higher, increase Ammonium Formate concentration.

Final Purity Verification
  • P-NMR (Phosphorus NMR): The gold standard for phospholipid purity. Expect a sharp singlet at ~0 ppm (relative to H3PO4). Impurities like GPC or Lyso-PC will appear as distinct peaks shifted by 0.5–1.0 ppm.

  • Mass Spectrometry (ESI-MS): Confirm m/z [M+H]+ = 370.35.

Storage (Critical)

diC3PC is extremely hygroscopic .[3]

  • Lyophilize immediately after HPLC.

  • Store under Argon atmosphere at -20°C.

  • Allow the vial to reach room temperature before opening to prevent water condensation.

References

  • Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids. Retrieved from [Link]

  • Peterson, Z. D., et al. (2006). Development of a high-performance liquid chromatography–evaporative light scattering detection method for the determination of phospholipid classes. Journal of Chromatography A. Retrieved from [Link]

  • Lipid MAPS. (n.d.). Lipidomics Standards and Protocols. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Phospholipids using HILIC-ELSD. Application Note. Retrieved from [Link]

Sources

Application

Application Note: Strategic Use of PC(3:0/3:0) in High-Throughput Lipidomics

Executive Summary In the precise field of quantitative lipidomics, the selection of Internal Standards (ISTDs) is the single most critical factor determining data integrity. While deuterated long-chain analogs (e.g., PC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise field of quantitative lipidomics, the selection of Internal Standards (ISTDs) is the single most critical factor determining data integrity. While deuterated long-chain analogs (e.g., PC 15:0/18:1-d7) are the gold standard for quantifying endogenous membrane lipids, 1,2-dipropionyl-sn-glycero-3-phosphocholine (PC 3:0/3:0) occupies a unique and vital niche.[1]

Due to its short acyl chains (C3), PC(3:0/3:[1]0) is non-endogenous to mammalian systems and possesses high water solubility.[1] This Application Note details its specific utility as a System Suitability Standard (SST) and Retention Time Lock for the polar elution window in Reverse Phase (RP) chromatography. It serves as a "canary in the coal mine" for instrument performance, monitoring the early-eluting region where ion suppression from polar matrix components is most severe.

Technical Rationale & Chemical Profile

Physiochemical Properties[1][2]
  • Common Name: PC(3:0/3:0) or 03:0 PC

  • IUPAC Name: 1,2-dipropionyl-sn-glycero-3-phosphocholine[1][2][3]

  • Molecular Formula: C₁₄H₂₈NO₈P[1]

  • Exact Mass: 369.1553 Da[1]

  • Solubility: Highly soluble in water and ethanol; hygroscopic.[1]

  • Critical Distinction: Unlike long-chain PCs (e.g., DPPC), PC(3:0/3:0) partitions significantly into the aqueous phase during liquid-liquid extraction (LLE).[1] Therefore, it should NOT be used as an extraction recovery standard for hydrophobic membrane lipids. [1]

Chromatographic Behavior
  • Reverse Phase (RP-LC): Due to its extreme polarity, PC(3:0/3:[1]0) elutes very early (often < 1.5 min on a C18 column), typically co-eluting with Lysophosphatidylcholines (LPCs) and polar metabolites.[1] This makes it an excellent marker for the "polar injection front."

  • HILIC: In Hydrophilic Interaction Liquid Chromatography, separation is driven by the headgroup. PC(3:0/3:0) will elute within the PC class cluster but can still be resolved due to the lack of hydrophobic interaction from the acyl chains.

Experimental Protocols

Protocol A: System Suitability Test (SST) Workflow

Purpose: To validate LC-MS/MS system performance (retention time stability and ionization efficiency) prior to analyzing valuable biological samples.[1]

Reagents:
  • PC(3:0/3:0) Standard: Avanti Polar Lipids (Cat# 850302) or equivalent.[1]

  • Solvent A: Acetonitrile/Water (60:[1]40) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Solvent B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

Step-by-Step Procedure:

1. Stock Solution Preparation:

  • Dissolve 5 mg of PC(3:0/3:0) powder in 5 mL of Ethanol (not Chloroform, to ensure stability and ease of handling) to make a 1 mg/mL (1000 ppm) stock.

  • Note: This compound is hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Store at -20°C in a glass vial with a Teflon-lined cap.

2. Working SST Mix:

  • Dilute the stock to 1 µg/mL (1000 ng/mL) in the starting mobile phase (typically 60% Solvent A / 40% Solvent B for C18 methods).

  • Why? Matching the solvent composition prevents peak distortion (fronting) of this early-eluting compound.[1]

3. Instrument Method (Generic C18 Conditions):

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0 min: 40% B[1]

    • 2 min: 43% B (The "Polar Window" where PC 3:0 elutes)

    • ... (Continue to 99% B for full lipid run)

4. Acceptance Criteria: Before running samples, inject the SST Mix (n=5).

  • Retention Time (RT): RSD < 1.5%.[1] (Expected RT ~1.0 - 1.5 min).

  • Peak Area: RSD < 5%.[1]

  • Peak Shape: Symmetry factor between 0.8 – 1.2.[1]

Protocol B: Post-Extraction Spike (Injection Normalization)

Purpose: To monitor matrix effects and injection variability without confounding extraction recovery.

1. Sample Extraction:

  • Perform standard lipid extraction (e.g., Folch or BUME method) on plasma/tissue.[1]

  • Do NOT add PC(3:0/3:0) at the beginning.[4] Use a deuterated standard (e.g., PC 15:0/18:1-d7) for extraction normalization.[1]

2. Reconstitution & Spiking:

  • Dry the organic lipid extract under nitrogen.

  • Reconstitute the sample in 200 µL of Mobile Phase containing 500 ng/mL PC(3:0/3:0).

3. Data Analysis Logic:

  • PC 15:0/18:1-d7 (Pre-Spike): Corrects for extraction loss.

  • PC(3:0/3:0) (Post-Spike): Corrects for instrument drift and injection volume errors.

  • Calculation: If the PC(3:0/3:0) signal drops by >20% in a specific sample compared to the QC average, it indicates severe ion suppression in the early elution window or a failed injection .

Data Visualization & Logic

Figure 1: Internal Standard Selection Logic

This diagram illustrates where PC(3:0/3:0) fits into the decision matrix for lipidomics standards.

ISTD_Selection Start Select Internal Standard Goal What is the Analytical Goal? Start->Goal Quant Absolute Quantification (Endogenous Lipids) Goal->Quant SST System Suitability / Instrument Performance Goal->SST Deuterated Use Deuterated Long-Chain (e.g., PC 15:0/18:1-d7) Quant->Deuterated PC30 Use PC(3:0/3:0) (Short Chain / Polar) SST->PC30 Reason1 Mimics Extraction Recovery of Membrane Lipids Deuterated->Reason1 Reason2 Elutes Early (Polar Window) High Water Solubility Distinct m/z (369.35) PC30->Reason2

Caption: Decision tree for selecting PC(3:0/3:0) versus deuterated standards based on analytical goals (SST vs. Quantification).

Figure 2: The "Polar Window" Monitoring Workflow

Visualizing how PC(3:0/3:0) acts as a sentinel for the early chromatographic region.

Workflow Stock PC(3:0/3:0) Stock Solution Spike Spike into Reconstitution Solvent Stock->Spike Inject LC-MS Injection Spike->Inject Chrom 0-2 min 2-10 min Polar Window Hydrophobic Window Inject->Chrom Signal PC(3:0/3:0) Signal (m/z 369.35) Chrom:t0->Signal Elutes Early Target Endogenous Lipids (PC 34:1, etc.) Chrom:t1->Target Elutes Late QC QC Check: Is PC(3:0) Signal Stable? Signal->QC Pass Proceed to Data Analysis QC->Pass Yes (<15% RSD) Fail Flag: Ion Suppression or Injection Error QC->Fail No (>15% RSD)

Caption: Workflow demonstrating the use of PC(3:0/3:0) to monitor the stability of the early-eluting polar window in LC-MS.

Quantitative Data Summary

ParameterPC(3:0/3:0) StandardTypical Endogenous PC (e.g., PC 34:1)Implication
m/z (M+H)+ 369.35~760.58Distinct mass, no isobaric overlap.[1]
LogP (Hydrophobicity) ~ -0.3 (Est.)~ 7.0 - 9.0PC(3:[1]0) is water soluble; Endogenous PCs are not.[1]
RT (C18 Column) 1.0 - 1.8 min4.0 - 12.0 minPC(3:[1]0) monitors the "void/polar" region.
Extraction Phase Aqueous / InterfaceOrganicDo not use PC(3:[1]0) to calculate extraction recovery.
Fragmentation 184.07 (Phosphocholine)184.07 (Phosphocholine)Shares characteristic fragment for PIS/MRM.[1]

References

  • Avanti Polar Lipids. 03:0 PC (1,2-dipropionyl-sn-glycero-3-phosphocholine) Product Page. [Link][1]

  • Cajka, T., & Fiehn, O. (2014).[1] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry.[1] Trends in Analytical Chemistry.[1] [Link]

  • LIPID MAPS® Structure Database. LMSD Record: LMGP01010058 (PC 6:0). [Link][1]

  • Koelmel, J. P., et al. (2017).[1] LipidMatch: an automated workflow for rule-based lipid identification using untargeted high-resolution tandem mass spectrometry data.[1] BMC Bioinformatics.[1] [Link]

Sources

Method

Biophysical Characterization of Self-Assembled Structures of 1,2-dipropionyl-sn-glycero-3-phosphocholine (PC(3:0/3:0))

An Application Note and Protocol Guide Introduction 1,2-dipropionyl-sn-glycero-3-phosphocholine, commonly abbreviated as PC(3:0/3:0) or DCPC, is a synthetic, saturated phospholipid featuring two three-carbon propionyl ch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction

1,2-dipropionyl-sn-glycero-3-phosphocholine, commonly abbreviated as PC(3:0/3:0) or DCPC, is a synthetic, saturated phospholipid featuring two three-carbon propionyl chains. This ultra-short acyl chain length imparts unique physicochemical properties, most notably high water solubility, which distinguishes it from the more common long-chain phospholipids that are the building blocks of biological membranes.[1] While long-chain lipids readily self-assemble into lamellar bilayer structures (vesicles or liposomes) in aqueous environments, PC(3:0/3:0) behaves more like a biological detergent, primarily forming micellar structures.

Understanding the biophysical characteristics of these self-assembled structures is critical for their application in various fields. In drug delivery, short-chain phospholipids can act as solubilizing agents for poorly soluble compounds or be used to form mixed micelles.[2][3] In membrane biophysics, they are invaluable tools for studying lipid-protein interactions and can be combined with long-chain lipids to create model membrane systems like bicelles.[4]

This guide provides a comprehensive overview and detailed protocols for the preparation and biophysical characterization of aqueous dispersions of PC(3:0/3:0). We will focus on two primary characterization techniques: Dynamic Light Scattering (DLS) for size and distribution analysis and Differential Scanning Calorimetry (DSC) for thermal behavior analysis. The protocols are designed to be self-validating, with explanations of the scientific principles and expected outcomes to guide researchers in obtaining reliable and interpretable data.

Section 1: Physicochemical Properties of PC(3:0/3:0)

PC(3:0/3:0) is a zwitterionic phospholipid with a phosphocholine headgroup and two C3 acyl chains. Its structure is fundamental to its behavior in aqueous solutions.

Chemical Structure:

Caption: Chemical structure of 1,2-dipropionyl-sn-glycero-3-phosphocholine.

Core Properties Summary:

PropertyValueSource
Synonyms 1,2-Dipropionyl-sn-glycero-3-phosphocholine, DCPC, 3:0/3:0-PC[4]
Molecular Formula C₁₄H₂₈NO₈P[1][4]
Formula Weight 369.348 g/mol [1][4]
Purity >99% (typically)[1]
Physical State Hygroscopic solid[1]
Storage Temperature -20°C[1]

Expert Insight: Why PC(3:0/3:0) is Different

The defining characteristic of PC(3:0/3:0) is its amphiphilic nature, which is heavily skewed towards hydrophilicity due to the very short C3 acyl chains. Unlike long-chain lipids (e.g., C16 or C18) where the large, hydrophobic tail region drives the formation of a bilayer to shield the tails from water, the small hydrophobic contribution of the propionyl chains in PC(3:0/3:0) is insufficient to drive stable bilayer formation. Instead, it lowers the critical micelle concentration (CMC), leading to the spontaneous formation of small, spherical micelles in water. This behavior is crucial for its role as a solubilizer and a tool in membrane protein studies.

Section 2: Preparation of PC(3:0/3:0) Aqueous Dispersions

Given its water-soluble nature, preparing a dispersion of PC(3:0/3:0) is more straightforward than for insoluble long-chain lipids.

Protocol 2.1: Direct Solubilization (Primary Method)

This is the most efficient method for forming a micellar solution of pure PC(3:0/3:0).

Rationale: The high water solubility of PC(3:0/3:0) allows it to be directly dissolved in an aqueous buffer, bypassing the need for organic solvents and lipid film formation. This minimizes sample preparation time and avoids potential issues with residual organic solvents.

Step-by-Step Protocol:

  • Weighing: Accurately weigh the desired amount of lyophilized PC(3:0/3:0) powder in a sterile glass vial. Note: Due to its hygroscopic nature, this should be done quickly in a low-humidity environment.

  • Hydration: Add the desired volume of aqueous buffer (e.g., phosphate-buffered saline, Tris, or HEPES) to achieve the target final concentration.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. The solution should become clear and transparent, indicating the formation of a micellar solution. Gentle warming (to ~30°C) can be used to aid dissolution if necessary.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least 30 minutes before use.

Protocol 2.2: Thin-Film Hydration

This method is standard for preparing liposomes from water-insoluble lipids and is useful here primarily when preparing mixtures of PC(3:0/3:0) with long-chain lipids (e.g., for creating bicelles or mixed-lipid vesicles).

Rationale: When mixing lipids with different solubilities, co-dissolving them in an organic solvent ensures a homogenous mixture at the molecular level before hydration. Evaporation of the solvent leaves a thin film of uniformly mixed lipids, which can then be hydrated.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve PC(3:0/3:0) (and any other lipids) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • High-Vacuum Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[6][7] This step is critical as residual solvent can alter the properties of the self-assembled structures.

  • Hydration: Add the desired aqueous buffer to the flask. Hydration should be performed at a temperature above the phase transition temperature (Tm) of the highest-Tm lipid in the mixture.[5] For pure PC(3:0/3:0), hydration can be done at room temperature.

  • Agitation: Vortex the flask vigorously to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs) or other structures.[6]

Workflow for Preparation of PC(3:0/3:0) Dispersions

G cluster_0 Protocol 2.1: Direct Solubilization cluster_1 Protocol 2.2: Thin-Film Hydration A Weigh PC(3:0/3:0) Powder B Add Aqueous Buffer A->B C Vortex to Dissolve B->C Result1 Micellar Solution C->Result1 D Dissolve Lipid(s) in Organic Solvent E Evaporate Solvent (Rotary Evaporator) D->E F Dry Film Under High Vacuum E->F G Hydrate with Aqueous Buffer F->G H Vortex to Disperse G->H Result2 MLV Suspension (for lipid mixtures) H->Result2

Caption: Pathways for preparing aqueous dispersions of PC(3:0/3:0).

Section 3: Biophysical Characterization Methods

Once prepared, the aqueous dispersion must be characterized to determine the physical properties of the resulting self-assembled structures.

Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique ideal for determining the size distribution of nanoparticles and colloids in suspension.[8][9]

Principle of DLS: Particles in suspension undergo random Brownian motion. When illuminated by a laser, they scatter light. The intensity of this scattered light fluctuates over time due to the particle movement. DLS measures the rate of these fluctuations, which is directly related to the particle's diffusion coefficient. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (the effective size of the particle in solution).[10][11] Smaller particles move faster, causing more rapid fluctuations, while larger particles move slower, causing slower fluctuations.[10]

Protocol 3.1.1: DLS Measurement

  • Sample Preparation: Filter the aqueous buffer used for dispersion through a 0.22 µm filter to remove dust and other particulates. Dilute a small aliquot of the PC(3:0/3:0) dispersion with the filtered buffer to an appropriate concentration (typically 0.1-1.0 mg/mL). Causality: Overly concentrated samples can cause multiple scattering events, leading to inaccurate results.

  • Cuvette Preparation: Use a clean, scratch-free DLS cuvette. Rinse it with filtered buffer before adding the sample.

  • Equilibration: Place the cuvette in the DLS instrument and allow it to thermally equilibrate for at least 5 minutes.

  • Measurement: Perform the measurement according to the instrument's software instructions. Typically, this involves 3-5 runs of 10-15 seconds each.

  • Data Analysis: The software will generate a size distribution report, typically providing the Z-average diameter and the Polydispersity Index (PDI).

Data Interpretation and Expected Results: For a pure PC(3:0/3:0) micellar solution, you should expect a small hydrodynamic diameter and a low PDI, indicating a homogenous population.

ParameterExpected Value for PC(3:0/3:0) MicellesInterpretation
Z-Average Diameter 2 - 10 nmConsistent with small, spherical micelles.
Polydispersity Index (PDI) < 0.2Indicates a monodisperse or very narrow distribution of micelle sizes.[12]
Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermodynamic technique used to measure heat changes associated with physical transitions as a function of temperature.[13] For lipids, it is the gold standard for determining the gel-to-liquid crystalline phase transition temperature (Tm).[14]

Principle of DSC: A DSC instrument measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[14][15] When the sample undergoes a phase transition (like melting), it absorbs heat, resulting in a detectable difference in heat flow. This is recorded as a peak in the thermogram, where the peak's apex corresponds to the Tm.[12]

Protocol 3.2.1: DSC Analysis

  • Sample Preparation: Prepare a concentrated sample of the PC(3:0/3:0) dispersion (typically 5-10 mg/mL).

  • Loading: Accurately load a specific volume (e.g., 20 µL) of the sample into an aluminum DSC pan. Load an identical volume of the matching buffer into the reference pan. Causality: Using the exact buffer as a reference is crucial to subtract the heat capacity of the solvent, isolating the thermal events of the solute.

  • Sealing: Hermetically seal both pans to prevent solvent evaporation during the heating scan.

  • Scanning: Place the pans in the DSC instrument. Equilibrate at the starting temperature (e.g., -20°C). Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a final temperature (e.g., 40°C).

  • Data Analysis: Analyze the resulting thermogram (heat flow vs. temperature) for any endothermic or exothermic peaks.

Expected Results & Interpretation: The length and saturation of lipid acyl chains are primary determinants of the Tm.[16][17] Long-chain saturated lipids like DPPC (16:0) have a well-defined Tm at 41°C. However, due to the extremely short C3 chains of PC(3:0/3:0), which prevent the ordered packing required for a stable gel phase, a distinct phase transition is not expected in the range of 0 to 100°C. The DSC thermogram for PC(3:0/3:0) should be a flat line, confirming the absence of a cooperative melting event. This "negative" result is a key biophysical characteristic of this lipid, confirming it exists in a highly disordered, fluid state across all biologically relevant temperatures.

Overall Characterization Workflow

G cluster_0 Size Characterization cluster_1 Thermal Characterization Start Prepared PC(3:0/3:0) Aqueous Dispersion DLS_Sample Dilute Sample with Filtered Buffer Start->DLS_Sample DSC_Sample Load Concentrated Sample and Buffer Reference into Pans Start->DSC_Sample DLS_Run Run DLS Measurement DLS_Sample->DLS_Run DLS_Analysis Analyze Z-Average and PDI DLS_Run->DLS_Analysis Result1 Result: Hydrodynamic Diameter & Size Distribution DLS_Analysis->Result1 DSC_Run Perform Temperature Scan DSC_Sample->DSC_Run DSC_Analysis Analyze Thermogram for Phase Transitions DSC_Run->DSC_Analysis Result2 Result: Thermal Transition Profile (or absence thereof) DSC_Analysis->Result2

Caption: A streamlined workflow for the biophysical characterization of PC(3:0/3:0) structures.

Section 4: Applications and Considerations

The unique properties of PC(3:0/3:0) make it a versatile tool rather than a primary structural component of traditional liposomal drug delivery systems.

  • Solubilizing Agent: Its detergent-like properties make it effective for solubilizing hydrophobic drugs or membrane proteins for in-vitro assays.[2]

  • Mixed Micelles: PC(3:0/3:0) can be combined with other lipids or amphiphilic molecules to form mixed micelles, which can serve as simple drug carriers.

  • Model Membranes: When mixed with long-chain, bilayer-forming phospholipids, PC(3:0/3:0) can form "bicelles" (bilayered micelles). These are disc-shaped structures that are widely used in NMR studies to orient membrane proteins for structural determination.

  • Mechanistic Studies: It is often used in fundamental research to study the interactions between water and phosphocholine headgroups at a high-resolution.[4]

Trustworthiness Check: The protocols described are self-validating. A successful DLS measurement yielding a small diameter and low PDI confirms the formation of a homogenous micellar population. A flat DSC thermogram validates the expected thermal behavior of a non-bilayer-forming, short-chain phospholipid. Deviations from these results would indicate issues such as sample contamination, aggregation, or incorrect preparation.

References

  • Avanti Polar Lipids. (n.d.). 03:0 PC | 1,2-dipropionyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Wagschal, K. et al. (2022). Development of a High-Throughput UHPLC-DMS-MS/MS Method for Targeted Quantitation of Pertinent Phospholipid Classes in Colon Cancer. MDPI. Retrieved from [Link]

  • Epand, R. M. (2007). Differential Scanning Calorimetry of Protein–Lipid Interactions. In J. M. Walker (Ed.), The Protein Protocols Handbook. Humana Press. Retrieved from [Link]

  • Lee, S. et al. (2021). CHARMM36 Lipid Force Field with Explicit Treatment of Long-Range Dispersion: Parametrization and Validation for PE, PG. ChemRxiv. Retrieved from [Link]

  • van Hoogevest, P. et al. (2021). The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. Pharmaceutics. Retrieved from [Link]

  • Morrissey, J. H. (n.d.). Morrissey Lab Protocol for Preparing Phospholipid Vesicles (SUV) by Sonication. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Saha, D. et al. (2021). Characterization of liposomes. (A) Dynamic light scattering (DLS) of... ResearchGate. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). What Is The Transition Temperature Of The Lipid? Retrieved from [Link]

  • Lee, J. Y. et al. (2022). Nanoscale biophysical properties of small extracellular vesicles from senescent cells using atomic force microscopy, surface potential microscopy, and Raman spectroscopy. Nanoscale. Retrieved from [Link]

  • Akbarzadeh, A. et al. (2021). A Review on Phospholipid and Liposome Carriers: Synthetic Methods and Their Applications in Drug Delivery. Nanoscience and Nanotechnology Research. Retrieved from [Link]

  • Jójárt, B. et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. International Journal of Molecular Sciences. Retrieved from [Link]

  • Danafar, H. (2016). A typical Differential Scanning Calorimetry (DSC) curve of phospholipid... ResearchGate. Retrieved from [Link]

  • Lee, C. H. (2019). Preparation of Small Unilamellar Vesicle Liposomes Using Detergent Dialysis Method. In Y. H. Choi (Ed.), Liposome-Based Drug Delivery Systems. Springer. Retrieved from [Link]

  • Daraee, H. et al. (2016). A review on phospholipids and their main applications in drug delivery systems. Chemistry and Physics of Lipids. Retrieved from [Link]

  • Particle Characterization. (n.d.). Liposomes synthesis and size characterization with high precision DLS. Retrieved from [Link]

  • Jawerth, L. et al. (2023). Biomolecular condensates create phospholipid-enriched microenvironments. Nature Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase transition temperatures of various phospholipids. Retrieved from [Link]

  • Mady, M. M. et al. (2019). Calorimetry of extracellular vesicles fusion to single phospholipid membrane. AIR Unimi. Retrieved from [Link]

  • ResearchGate. (2019). Protocol for small unilamellar vesicles? Retrieved from [Link]

  • Ajo-Franklin, C. Research Group. (2013). Preparation of small unilamellar vesicles. Retrieved from [Link]

  • Cyran, J. D. et al. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. The Journal of Physical Chemistry B. Retrieved from [Link]

  • He, H. et al. (2023). Drug‐phospholipid conjugate nano‐assembly for drug delivery. MedComm–Future Medicine. Retrieved from [Link]

  • Mabrey, S., & Sturtevant, J. M. (1978). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). The process of vesicle fusion and SLB formation is schematically shown... Retrieved from [Link]

  • News-Medical. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. Retrieved from [Link]

  • Muñiz, M. C. et al. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]

  • Thapa, P. et al. (2022). Cellular Output and Physicochemical Properties of the Membrane-Derived Vesicles Depend on Chemical Stimulants. ACS Omega. Retrieved from [Link]

  • SciSpace. (n.d.). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. Retrieved from [Link]

  • Lee, S. et al. (2021). CHARMM36 Lipid Force Field with Explicit Treatment of Long-Range Dispersion: Parametrization and Validation for PE, PG. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). PC(18:3(9Z,12Z,15Z)/18:3(6Z,9Z,12Z)). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1,2-Dipropionyl-sn-glycero-3-phosphocholine synthesis

Ticket ID: #C3PC-OPT-001 Subject: Yield Optimization & Troubleshooting for 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #C3PC-OPT-001 Subject: Yield Optimization & Troubleshooting for 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields or purity issues with 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC) . Unlike long-chain phospholipids (e.g., DPPC), C3-PC is a short-chain phospholipid . This fundamental structural difference changes the thermodynamic rules of your synthesis:

  • Extreme Hygroscopy: The starting material (sn-glycero-3-phosphocholine, GPC) and the product are avid water absorbers.

  • Water Solubility: C3-PC is soluble in water. Standard Bligh-Dyer or Folch washes will wash your product down the drain.

  • Volatility: Propionic acid/anhydride is volatile, allowing for unique purification methods (vacuum) that are impossible with fatty acids like palmitate.

This guide replaces standard protocols with a specialized workflow designed for C3-PC .

Module 1: The Synthesis Protocol (Corrected)

User Issue: "I used a standard stearic acid coupling protocol, but my yield is <20%." Root Cause: Inefficient coupling due to steric/electronic mismatch or hydrolysis of the anhydride.

The "Anhydrous Flux" Protocol

Do not use fatty acid chlorides; they generate HCl which promotes acyl migration (1,2


 1,3 shift). Use the Anhydride/DMAP  method with strict moisture control.

Reagents:

  • sn-Glycero-3-phosphocholine (GPC) - Must be vacuum dried for 24h over

    
    .
    
  • Propionic Anhydride (4-5 equivalents).

  • 4-Dimethylaminopyridine (DMAP) (1.0 - 1.2 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (Amylene stabilized).

Step-by-Step Workflow:

  • GPC Solubilization: GPC is often a gummy solid. Dissolve it in a minimal amount of anhydrous DMSO or warm anhydrous Methanol, then co-evaporate with dry Benzene/Toluene 3x to remove the alcohol/DMSO and obtain a dry foam.

  • The Reaction: Suspend the dried GPC in anhydrous DCM. Add DMAP.

  • Acylation: Add Propionic Anhydride dropwise under Argon/Nitrogen flow.

    • Scientist's Note: Propionic anhydride is less reactive than longer chains due to high volatility but reacts cleanly. Use a heavy excess (5 eq).

  • Incubation: Stir at room temperature for 24-48 hours. Do not reflux; heat promotes acyl migration.

Reaction Pathway Diagram

G cluster_0 Critical Control Point: Moisture GPC sn-Glycero-3-PC (Hygroscopic Core) Inter Tetrahedral Intermediate GPC->Inter Nucleophilic Attack Reagents Propionic Anhydride + DMAP Reagents->Inter Product 1,2-Dipropionyl-PC (C3-PC) Inter->Product Elimination Byproduct Propionic Acid (Volatile) Inter->Byproduct

Figure 1: Acylation pathway via Steglich-type esterification mechanism. Note that water competes directly at the Intermediate stage.

Module 2: Purification (The Yield Killer)

User Issue: "My TLC showed a spot, but after washing with water/methanol, the flask was empty." Root Cause: C3-PC is water soluble. You partitioned your product into the aqueous waste phase.

The "Dry Work-up" Strategy

Stop doing aqueous extractions. Because the acyl chain is so short (3 carbons), the hydrophobic effect is weak. C3-PC acts more like a surfactant/detergent than a lipid bilayer component.

PropertyC16-PC (DPPC)C3-PC (Dipropionyl)Impact on Protocol
Water Solubility InsolubleSoluble (>100 mg/mL)NO AQUEOUS WASHES
CMC (Micelle) Very LowHigh (~10-20 mM)Forms micelles easily; hard to precipitate.
Byproduct Removal FiltrationVacuumPropionic acid can be pumped off.

Corrected Purification Protocol:

  • Evaporation: Remove the DCM solvent via rotary evaporation.

  • High-Vac Removal: Connect the flask to a high-vacuum manifold (<0.1 mbar) with a liquid nitrogen trap. Heat the flask gently to 35°C.

    • Why? Unlike Palmitic acid (solid), Propionic acid (boiling point ~141°C) and Propionic Anhydride are volatile. You can sublime/evaporate the excess reagents away, leaving the crude lipid.

  • Precipitation (Ether Wash):

    • Redissolve the crude residue in a minimal amount of dry Chloroform or Methanol.

    • Add 10 volumes of cold anhydrous Diethyl Ether .

    • Result: C3-PC should precipitate as a white solid/gum; DMAP and residual anhydride remain in the ether.

    • Centrifuge and decant the ether. Repeat 2x.

  • Final Polish (Resin): If DMAP persists, dissolve product in Ethanol and pass through a weak cation exchange resin (e.g., Amberlite IRC-50) pre-equilibrated in Ethanol. Do not use water.

Module 3: Troubleshooting & FAQs

Logic Tree: Diagnosing Low Yield

Troubleshooting Start Problem: Low Yield/Purity CheckTLC Does Crude TLC show Product? Start->CheckTLC Yes Yes CheckTLC->Yes No No (Mostly GPC/Lyso) CheckTLC->No CheckEq Reagents >4 equivalents? Yes->CheckEq CheckWash Did you perform Aqueous Wash? Yes->CheckWash LostAq Product lost to Aqueous phase. Use Ether Precipitation. Yes->LostAq Migration Acyl Migration (1,3-isomer). Reduce reaction temp. Yes->Migration CheckDry Was GPC dried >24h w/ P2O5? No->CheckDry Moisture Hydrolysis occurred. Restart with dry GPC. No->Moisture Stoich Increase Anhydride/DMAP ratio. No->Stoich CheckMig Is product spot split (doublet)? No->CheckMig CheckDry->Yes CheckDry->No CheckEq->No CheckWash->Yes CheckWash->No CheckMig->Yes

Figure 2: Diagnostic workflow for isolating yield loss in short-chain PC synthesis.

Frequently Asked Questions

Q: Can I use Acetone to precipitate the C3-PC? A: Proceed with caution. While acetone precipitates long-chain PCs (C16, C18), short-chain PCs (C3-C6) have higher solubility in ketones. Diethyl Ether or MTBE (Methyl tert-butyl ether) are safer anti-solvents for this specific chain length.

Q: Why does my product turn into a sticky gum immediately? A: This is normal for C3-PC. It is extremely hygroscopic.[1][2]

  • Fix: Handle only in a glovebox or under a blanket of Argon. Store as a solution in Chloroform/Methanol (1:1) at -20°C in glass vials with Teflon-lined caps. Do not store as a powder unless absolutely necessary.

Q: I see two spots on TLC very close together. What is this? A: This is likely Acyl Migration . You have a mixture of 1,2-Dipropionyl-PC (Target) and 1,3-Dipropionyl-PC (Byproduct).

  • Cause: High pH (excess DMAP) or high temperature (>40°C) allows the acyl group at sn-2 to migrate to the sn-3 position if the phosphate group is labile or during hydrolysis steps.

  • Fix: Keep reaction cool. If using column chromatography, avoid basic additives (ammonium hydroxide) in the eluent.

References

  • Avanti Polar Lipids. Storage & Handling of Lipids. (Accessed via Technical Guide). [Link]

  • Gupta, C.M., Radhakrishnan, R., & Khorana, H.G. (1977). Glycerophospholipid Synthesis: Improved General Method. Proceedings of the National Academy of Sciences. (Foundational method for Anhydride/DMAP acylation). [Link]

  • Tieghem, E., et al. (2025). Short-chain phosphatidylcholines as superior detergents. (Confirming water solubility and micelle properties of C3-C7 PCs). [Link]

Sources

Optimization

Preventing hydrolysis of 1,2-Dipropionyl-sn-glycero-3-phosphocholine during storage

Technical Support Center: Lipid Stability & Handling Subject: Preventing Hydrolysis of 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC) Ticket ID: [AUTO-GEN-LIPID-003] Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipid Stability & Handling Subject: Preventing Hydrolysis of 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC) Ticket ID: [AUTO-GEN-LIPID-003] Assigned Specialist: Senior Application Scientist

Introduction

You are working with 1,2-Dipropionyl-sn-glycero-3-phosphocholine (di-C3-PC) . This is not a standard lipid.[1] Unlike long-chain analogs (e.g., DPPC), this short-chain phospholipid is kinetically dynamic and extremely hygroscopic .

While standard lipids (C16, C18) are relatively forgiving, C3-PC will actively pull moisture from the atmosphere, turning from a pristine powder into a sticky gum within minutes of exposure. This moisture drives rapid hydrolysis, destroying your reagent before you even begin your experiment.

This guide provides the protocols required to maintain the integrity of the ester bonds during storage and handling.

Module 1: The Enemy – Hydrolysis Mechanism

To prevent degradation, you must understand the chemical vulnerability. Hydrolysis in C3-PC occurs primarily at the sn-1 and sn-2 ester linkages.

The Reaction: Water acts as a nucleophile, attacking the carbonyl carbon of the propionyl ester. This cleavage results in two byproducts:

  • Lyso-PC: A detergent-like molecule that destroys membrane mimicry (e.g., micelles/bicelles).

  • Propionic Acid: This lowers the pH of your sample, creating an autocatalytic loop that accelerates further hydrolysis.

Visualizing the Degradation Pathway:

HydrolysisPath C3PC Intact C3-PC (1,2-Dipropionyl-PC) Transition Tetrahedral Intermediate C3PC->Transition + Water Water H₂O / Moisture Water->Transition LysoPC Lyso-PC (Contaminant) Transition->LysoPC Ester Cleavage FA Propionic Acid (Lowers pH) Transition->FA FA->C3PC Acid Catalysis (Feedback Loop)

Figure 1: The hydrolysis pathway.[2] Note the red dotted line: the acid produced by degradation accelerates the destruction of the remaining lipid.

Module 2: Storage Protocols

The physical state of your lipid (Powder vs. Solution) dictates your storage strategy.

Scenario A: Storage as a Powder (Recommended)

Short-chain lipids are most stable in solid form, provided they are kept dry.

ParameterSpecificationReason
Temperature -20°C (Standard) or -80°CArrhenius kinetics: lower temp = slower reaction rate.
Container Amber Glass VialsPlastic allows gas permeability; Amber blocks UV (less critical for saturated C3-PC, but good practice).
Headspace Argon or NitrogenDisplaces oxygen and moisture-laden air.
Closure Teflon-lined capPrevents plasticizers from leaching into the lipid.

The "Warm-Up" Rule (CRITICAL): 90% of hydrolysis events occur because users open cold vials in humid labs.

  • Remove vial from freezer.

  • Place in a desiccator.

  • Wait 30–60 minutes until the vial feels room temperature to the touch.

  • Only then break the seal.

Scenario B: Storage in Solution

If you must store C3-PC as a liquid, avoid water entirely.

  • Preferred Solvent: Chloroform or Methanol (HPLC Grade).

  • Storage Temp: -20°C.

  • Aqueous Storage: NOT RECOMMENDED. [3]

    • Why? In water, C3-PC has a high Critical Micelle Concentration (CMC). Monomers are more exposed to water than lipids tucked inside a bilayer, leading to faster hydrolysis [1].

    • If unavoidable: Use a buffer at pH 6.5 (the hydrolysis minimum) and use within 24 hours.

Module 3: Troubleshooting & FAQs

Q1: My C3-PC powder looks like a sticky gum or paste. Is it ruined? Diagnosis: Hygroscopic failure. The lipid has absorbed atmospheric moisture. Fix:

  • Dissolve the "gum" in a small amount of Chloroform.

  • Run a Thin Layer Chromatography (TLC) plate (see Module 4) to check for Lyso-PC.

  • If pure (>99%), dry it down under a Nitrogen stream and lyophilize immediately.

  • If Lyso-PC is present (>1%), discard. Lyso-PC acts as a detergent and will skew CMC data.

Q2: I stored my lipid in chloroform at -20°C, but the volume dropped. Diagnosis: Solvent evaporation. Chloroform is volatile even at low temps if the seal isn't perfect. Fix:

  • Re-determine concentration using a phosphate assay (Bartlett method) or quantitative NMR. Do not assume the original concentration is valid.

  • Prevention: Wrap caps in Parafilm after tightening, or use flame-sealed ampoules for long-term storage.

Q3: Can I use a plastic spatula to weigh the powder? Answer: No.

  • Static: Plastic generates static, causing the light powder to fly off.

  • Leaching: Organic solvents (if used later) can leach phthalates from plastic. Use stainless steel or glass tools only.

Module 4: Quality Control (QC) Workflow

Before starting a critical experiment (e.g., NMR, liposome formulation), validate your reagent.

The "Quick Check" Protocol (TLC)

  • Stationary Phase: Silica Gel 60 plates.

  • Mobile Phase: Chloroform : Methanol : Water (65:25:4 v/v/v).

  • Visualization: Iodine vapor or Molybdenum Blue spray (specific for phospholipids).

Decision Logic:

QC_Logic Start Dissolve Sample (Chloroform/Methanol) RunTLC Run TLC Plate Start->RunTLC Analyze Analyze Spots RunTLC->Analyze SingleSpot Single Spot (Rf ~0.3-0.4) Analyze->SingleSpot Clean DoubleSpot Two Spots (Lower spot = Lyso) Analyze->DoubleSpot Smear/Ghosting Proceed Proceed with Experiment SingleSpot->Proceed Purify Discard or Re-Purify DoubleSpot->Purify

Figure 2: QC Decision Tree. A second spot below the main PC spot indicates hydrolysis (Lyso-PC).

References

  • Grit, M., & Crommelin, D. J. (1993). Chemical stability of liposomes: implications for their physical stability. Chemistry and Physics of Lipids, 64(1-3), 3-18.

  • Avanti Polar Lipids. Storage and Handling of Lipids. Technical Support Guidelines.

  • Herman, L., & Groves, M. J. (1993). The influence of pH on the hydrolytic stability of egg phosphatidylcholine in liposomes. Journal of Pharmacy and Pharmacology, 45(6), 504-507.

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1376(1), 91-145.

Sources

Troubleshooting

Optimizing liposome extrusion for PC(3:0/3:0) formulations

Technical Support Center: Advanced Lipid Formulations Subject: Optimization & Troubleshooting for PC(3:0/3:0) Formulations Ticket ID: #LIP-030-EXT Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Lipid Formulations Subject: Optimization & Troubleshooting for PC(3:0/3:0) Formulations Ticket ID: #LIP-030-EXT Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The PC(3:0/3:0) Paradox

Before proceeding with extrusion protocols, we must address a critical physicochemical reality. PC(3:0/3:0) (1,2-dipropionyl-sn-glycero-3-phosphocholine) is a Short-Chain Phospholipid (SCPL) . Unlike standard bilayer-forming lipids (e.g., POPC, DSPC), PC(3:0/3:0) is highly water-soluble and has a high Critical Micelle Concentration (CMC).

Crucial Diagnostic:

  • If you are using 100% PC(3:0/3:0): You cannot extrude "liposomes" from this. It forms micelles or monomers in water. It acts as a surfactant, not a membrane builder.

  • If you are using PC(3:0/3:0) in a mixture (e.g., with DMPC): You are likely formulating Bicelles (Bilayered Micelles). Extrusion in this context is used to homogenize bicelle size or prepare for a dilution-triggered transition into vesicles.

This guide focuses on the latter scenario: Optimizing Extrusion for Bicelle/Mixed-Lipid Systems containing PC(3:0/3:0).

Part 1: Diagnostic Workflow (Decision Logic)

The following logic tree helps you identify the correct processing path for your formulation.

G Start Formulation Check: PC(3:0/3:0) Content Pure 100% PC(3:0/3:0) Start->Pure Mix Mixture (e.g., with DMPC/DPPC) Start->Mix Soluble Result: Clear Solution (Micelles/Monomers) Pure->Soluble CheckQ Calculate q-ratio [Long Chain] / [Short Chain] Mix->CheckQ Stop ACTION: STOP EXTRUSION Cannot form vesicles. Use as surfactant/solubilizer. Soluble->Stop LowQ q < 0.5 (Micelles) CheckQ->LowQ MedQ 0.5 < q < 1.0 (Bicelles) CheckQ->MedQ HighQ q > 3.0 (Perforated Lamellae/Vesicles) CheckQ->HighQ ExtrudeCold Extrusion Strategy: Keep T < Tm of Long Chain Lipid (Preserve Bicelle Disc) MedQ->ExtrudeCold ExtrudeHot Extrusion Strategy: Keep T > Tm of Long Chain Lipid (Form Vesicles) HighQ->ExtrudeHot

Figure 1: Decision matrix for processing short-chain phospholipid formulations. Note that pure PC(3:0/3:0) does not require extrusion.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My lipid cake dissolved instantly, and the solution is clear. I see no milky suspension."

Diagnosis: This is normal behavior for pure PC(3:0/3:0). Technical Explanation: Standard lipids (like 16:0 PC) have a very low CMC (<10⁻¹⁰ M) and aggregate into bilayers, scattering light (milky appearance). PC(3:0/3:0) has extremely short acyl chains, making it water-soluble with a CMC in the millimolar range [1]. Solution:

  • If making liposomes: You must add a long-chain lipid (LCL) like DMPC or DPPC. The PC(3:0/3:0) will coat the edges of the LCL bilayers, forming bicelles.

  • If solubilizing: Proceed; no extrusion is necessary.

Issue 2: "I am extruding a DMPC/PC(3:0/3:0) mixture, but the pressure is spiking/blocking."

Diagnosis: You are likely extruding below the phase transition temperature (


) of the long-chain lipid , or the mixture has formed a viscous "gel" phase.
Technical Explanation:  While PC(3:0/3:0) is fluid at room temperature, DMPC has a 

of ~24°C. If your ratio (q) is high (rich in DMPC), the membrane rigidity is dominated by DMPC. Solution:
  • Check the q-ratio: If

    
    , the system behaves more like a vesicle.
    
  • Heat the Extruder: Set the heating block to

    
     (e.g., 35°C for DMPC mixtures).
    
  • Hydration Time: Ensure the long-chain lipid is fully hydrated (30-60 mins) before adding the short-chain component if mixing powders, or ensure the film is fully resuspended.

Issue 3: "I extruded my bicelles, but upon dilution, the solution turned cloudy."

Diagnosis: You triggered the Bicelle-to-Vesicle Transition . Technical Explanation: Bicelles exist in equilibrium. When you dilute the system, the concentration of monomeric PC(3:0/3:0) in the bulk solvent drops below its CMC. The PC(3:0/3:0) leaves the bicelle "rim" to satisfy the solution equilibrium, causing the bicelle discs to fuse and close into large unilamellar vesicles (LUVs) to hide their hydrophobic edges [2]. Solution:

  • Intended Outcome: If you wanted liposomes, this is a success.

  • Unintended: If you need stable bicelles, you must maintain the total lipid concentration and the specific q-ratio. Do not dilute without adding equilibrium amounts of PC(3:0/3:0) to the buffer.

Part 3: Optimized Protocol for PC(3:0/3:0) Mixed Systems

This protocol assumes the generation of DMPC/PC(3:0/3:0) Bicelles (q=0.5 to 1.0) for eventual extrusion.

Data Table: Component Properties
PropertyPC(3:0/3:0) (Short Chain)DMPC (14:0) (Long Chain)
Full Name 1,2-dipropionyl-sn-glycero-3-PC1,2-dimyristoyl-sn-glycero-3-PC
State (RT) Liquid / Hygroscopic SolidSolid Powder
Solubility Water SolubleChloroform / Methanol
Role Edge-stabilizer (Detergent-like)Bilayer-former
Handling Handle in Desiccator/Dry Box Standard Benchtop
Step-by-Step Workflow

1. Accurate Weighing (Critical Step)

  • Risk: PC(3:0/3:0) is extremely hygroscopic. Exposure to air adds water weight, skewing the q-ratio.

  • Action: Weigh PC(3:0/3:0) in a nitrogen-purged glove box or dissolve the entire ampoule in chloroform immediately upon opening to create a stock solution.

2. Co-Dissolution & Drying

  • Mix DMPC and PC(3:0/3:0) stock solutions in chloroform at the desired molar ratio (q).

  • Evaporate solvent under nitrogen stream to form a thin film.

  • Lyophilize overnight (<20 mTorr) to remove trace solvent.

3. Hydration (The "Cold Cycle")

  • Add buffer (e.g., PBS, pH 7.4) to the dried film.

  • Cycle Temperature: Vortex vigorously at 40°C (above DMPC

    
    ), then cool on ice to 4°C. Repeat 3x.
    
  • Why? This thermal cycling helps the short-chain lipid penetrate and break up the long-chain multilamellar sheets.

4. Extrusion

  • Setup: Assemble the extruder with a 100 nm or 200 nm Polycarbonate membrane.

  • Temperature:

    • For Bicelles: Extrude at 4°C (Cold). This keeps the DMPC rigid and the PC(3:0/3:0) fluid, favoring the disc shape.

    • For Vesicles: Extrude at 35°C (Warm). This melts the chains, allowing flexible deformation through the pore.

  • Passes: Perform 11-21 passes. An odd number ensures the final collection is on the side opposite the starting "dirty" sample.

Part 4: References

  • Avanti Polar Lipids. (n.d.). 03:0 PC (1,2-dipropionyl-sn-glycero-3-phosphocholine) Product Page. Retrieved January 31, 2026, from [Link]

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 1,2-Dipropionyl-sn-glycero-3-phosphocholine Compound Summary. Retrieved January 31, 2026, from [Link]

Optimization

Technical Support Center: Stability of 1,2-Dipropionyl-sn-glycero-3-phosphocholine in Aqueous Solutions

Welcome to the technical support center for 1,2-dipropionyl-sn-glycero-3-phosphocholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-dipropionyl-sn-glycero-3-phosphocholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for experiments involving this short-chain phospholipid in aqueous environments.

Introduction

1,2-Dipropionyl-sn-glycero-3-phosphocholine is a synthetic, saturated phospholipid with short propionyl (C3) acyl chains. Its stability in aqueous solutions is a critical factor for the success of experiments in areas such as drug delivery systems, membrane biophysics, and as a component in cell culture media. The primary degradation pathway for this and other diacyl-glycerophosphocholines in aqueous media is hydrolysis of the ester linkages at the sn-1 and sn-2 positions of the glycerol backbone. This guide will delve into the factors affecting this process and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1,2-dipropionyl-sn-glycero-3-phosphocholine in aqueous solutions?

A1: The principal degradation route is the chemical hydrolysis of the two ester bonds linking the propionyl chains to the glycerol backbone. This non-enzymatic process results in the formation of lyso-phosphatidylcholines and free propionic acid. The hydrolysis can occur at either the sn-1 or sn-2 position, leading to the formation of 1-propionyl-sn-glycero-3-phosphocholine and 2-propionyl-sn-glycero-3-phosphocholine. Due to acyl migration, the more stable 1-acyl isomer is the predominant lyso-lipid product observed over time[1].

Q2: What is the optimal pH for the stability of 1,2-dipropionyl-sn-glycero-3-phosphocholine in aqueous solutions?

A2: Based on studies of similar saturated phosphatidylcholines, the maximum stability (i.e., the minimum hydrolysis rate) in aqueous solutions is achieved at a slightly acidic pH of approximately 6.5[1]. The hydrolysis is subject to both acid- and base-catalyzed degradation, meaning that the rate of degradation increases significantly at pH values below and above this optimum.

Q3: How does temperature affect the stability of 1,2-dipropionyl-sn-glycero-3-phosphocholine solutions?

A3: The rate of hydrolysis is highly dependent on temperature. The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation, indicating that as temperature increases, the rate of hydrolysis increases exponentially[1]. For long-term storage of aqueous solutions, it is crucial to maintain low temperatures to minimize degradation.

Q4: What are the expected degradation products I should monitor in my experiments?

A4: The primary degradation products you should monitor are the two isomers of lyso-phosphatidylcholine: 1-propionyl-sn-glycero-3-phosphocholine and 2-propionyl-sn-glycero-3-phosphocholine, as well as free propionic acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent lipid and its hydrolysis products[1].

Q5: How should I prepare and store aqueous solutions of 1,2-dipropionyl-sn-glycero-3-phosphocholine for maximum stability?

A5: To maximize stability, you should:

  • Prepare your aqueous solution using a buffer with a pH around 6.5.

  • Use high-purity water and buffer components to avoid contaminants that could catalyze hydrolysis.

  • Store the solution at low temperatures (e.g., 2-8°C for short-term storage, or frozen for long-term storage if compatible with your experimental design).

  • If possible, prepare the solution fresh before use to minimize degradation.

Troubleshooting Guide

This section addresses common problems encountered during the use of 1,2-dipropionyl-sn-glycero-3-phosphocholine in aqueous solutions.

Issue 1: Rapid Degradation of the Phospholipid in Solution
  • Symptoms: Inconsistent experimental results, presence of significant peaks corresponding to lyso-lipids in analytical chromatograms (e.g., HPLC), changes in the physical properties of the solution (e.g., turbidity).

  • Root Causes & Solutions:

    • Incorrect pH: The pH of your aqueous solution may be too acidic or too alkaline, accelerating hydrolysis.

      • Solution: Measure the pH of your buffer and adjust it to be as close to 6.5 as your experiment allows. The hydrolysis rate increases significantly at pH values far from this optimum.

    • High Temperature: Storage or experimental conditions at elevated temperatures will increase the rate of hydrolysis.

      • Solution: Store stock solutions and experimental samples at recommended low temperatures. If your experiment requires higher temperatures, minimize the incubation time.

    • Buffer Effects: Certain buffer species can catalyze hydrolysis (a phenomenon known as general acid-base catalysis)[1].

      • Solution: If you suspect buffer catalysis, try switching to a different buffer system with a similar pKa. For example, if you are using a citrate buffer (acid catalysis), consider a phosphate buffer.

Issue 2: Inconsistent Results Between Batches of Experiments
  • Symptoms: Poor reproducibility of experimental outcomes when using different preparations of the phospholipid solution.

  • Root Causes & Solutions:

    • Age of Solution: The extent of hydrolysis is time-dependent. Using solutions of different ages will lead to varying concentrations of the intact phospholipid.

      • Solution: Prepare fresh solutions for each set of experiments. If this is not feasible, establish a strict "use-by" date for your solutions and store them under optimal conditions.

    • Variability in Water Quality: Impurities in the water used for preparing solutions can affect stability.

      • Solution: Always use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) for the preparation of all solutions.

Data & Protocols

pH-Dependent Hydrolysis

The stability of diacyl-glycerophosphocholines is significantly influenced by the pH of the aqueous environment. The hydrolysis reaction is catalyzed by both H+ and OH- ions.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis cluster_products Degradation Products PC 1,2-Dipropionyl-sn-glycero-3-phosphocholine LysoPC1 1-Propionyl-sn-glycero-3-phosphocholine (Lyso-PC) PC->LysoPC1 H₂O (sn-2 hydrolysis) LysoPC2 2-Propionyl-sn-glycero-3-phosphocholine (Lyso-PC) PC->LysoPC2 H₂O (sn-1 hydrolysis) PropionicAcid Propionic Acid LysoPC1->PropionicAcid GPC sn-glycero-3-phosphocholine LysoPC1->GPC H₂O LysoPC2->LysoPC1 Acyl Migration LysoPC2->PropionicAcid LysoPC2->GPC H₂O GPC->PropionicAcid Further Degradation

Caption: Hydrolysis pathway of 1,2-dipropionyl-sn-glycero-3-phosphocholine.

The following table, adapted from data on a similar saturated phosphatidylcholine, illustrates the effect of pH on the hydrolysis rate.

Table 1: Influence of pH on the Relative Hydrolysis Rate of Saturated Phosphatidylcholine

pH Relative Hydrolysis Rate Stability
4.0 High Low
5.0 Moderate Moderate
6.5 Minimum Maximum [1]
7.4 Moderate Moderate

| 8.0 | High | High |

Data is illustrative and based on trends observed for saturated phosphatidylcholines.

Troubleshooting Workflow

If you are experiencing issues with the stability of your 1,2-dipropionyl-sn-glycero-3-phosphocholine solution, follow this troubleshooting workflow.

Troubleshooting_Workflow start Start: Inconsistent Results or Suspected Degradation check_pH Check pH of Aqueous Solution start->check_pH is_pH_optimal Is pH ~6.5? check_pH->is_pH_optimal adjust_pH Adjust Buffer pH to 6.5 is_pH_optimal->adjust_pH No check_temp Review Storage and Experimental Temperatures is_pH_optimal->check_temp Yes adjust_pH->check_temp is_temp_low Are Temperatures Minimized? check_temp->is_temp_low optimize_temp Store at 2-8°C or Frozen Minimize Time at High Temps is_temp_low->optimize_temp No check_solution_age Evaluate Age of Solution is_temp_low->check_solution_age Yes optimize_temp->check_solution_age is_fresh Is Solution Freshly Prepared? check_solution_age->is_fresh prepare_fresh Prepare Fresh Solution is_fresh->prepare_fresh No analytical_confirmation Confirm Degradation with Analytical Method (e.g., HPLC) is_fresh->analytical_confirmation Yes prepare_fresh->analytical_confirmation end Problem Resolved analytical_confirmation->end

Caption: Troubleshooting workflow for stability issues.

Protocol: HPLC Analysis of Degradation

This protocol provides a general method for monitoring the degradation of 1,2-dipropionyl-sn-glycero-3-phosphocholine.

  • Sample Preparation:

    • Prepare your aqueous solution of 1,2-dipropionyl-sn-glycero-3-phosphocholine at the desired concentration in your experimental buffer.

    • At specified time points, withdraw an aliquot of the solution for analysis.

    • If necessary, perform a lipid extraction (e.g., using a Bligh-Dyer or Folch method) to separate the lipids from other components of the aqueous phase.

    • Resuspend the lipid extract in the mobile phase.

  • HPLC Conditions (Example):

    • Column: A C18 reversed-phase column is suitable for separating the parent lipid from its more polar lyso-lipid degradation products.

    • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of an ion-pairing agent or buffer, can be effective.

    • Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is ideal for detecting lipids, which lack a strong chromophore for UV detection.

    • Standards: Run standards of 1,2-dipropionyl-sn-glycero-3-phosphocholine and, if available, its corresponding lyso-phosphatidylcholine to determine retention times and for quantification.

  • Data Analysis:

    • Integrate the peak areas for the parent lipid and the degradation products.

    • Calculate the percentage of degradation over time.

    • If studying kinetics, plot the natural logarithm of the concentration of the parent lipid versus time to determine the pseudo-first-order rate constant.

References

  • Grit, M., Underberg, W. J., & Crommelin, D. J. (1993). Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions. Journal of Pharmaceutical Sciences, 82(4), 362-366. [Link]

Sources

Troubleshooting

Technical Support Center: 1,2-Dipropionyl-sn-glyyero-3-phosphocholine (C3-PC) Micelles

Welcome to the technical support guide for 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with C3-PC micelles. Given its nature as a short-chain phospholipid, C3-PC presents unique challenges, primarily related to aggregation. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful use of C3-PC in your research.

Troubleshooting Guide: Aggregation and Other Common Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and actionable solutions.

Q1: My C3-PC solution, which was initially clear, has become cloudy or turbid. What is happening and how can I fix it?

A1: Cloudiness or turbidity in a C3-PC solution is a classic sign of aggregation or precipitation.[1][2][3] This occurs when the micelles are no longer stable in the solution and begin to coalesce into larger, light-scattering particles.

Likely Causes & Solutions:

  • Cause 1: Concentration is below the Critical Micelle Concentration (CMC).

    • Solution: Ensure your working concentration is well above the CMC. If you need to work at a lower concentration, you may need to add a stabilizing agent or reconsider if C3-PC is the right lipid for your application.

  • Cause 2: Incorrect Temperature.

    • Explanation: Temperature can significantly impact the stability of micelles.[4][5][6] For some phospholipids, particularly those with longer chains, there is a distinct phase transition temperature.[7][8] While C3-PC is short-chain, extreme temperatures or temperature cycling can still disrupt the delicate hydrophobic-hydrophilic balance, leading to aggregation.

    • Solution: Prepare and store your C3-PC solutions at a consistent, recommended temperature. Unless specified otherwise by the manufacturer, room temperature is often a safe starting point.[9] Avoid repeated freeze-thaw cycles.

  • Cause 3: Inappropriate pH or Ionic Strength of the Buffer.

    • Explanation: The pH and ionic strength of your buffer can alter the charge of the phosphocholine headgroup and the hydration layer around the micelle, affecting inter-micellar repulsion.[4][5][6][10] Changes in these parameters can reduce the repulsive forces, allowing micelles to aggregate.

    • Solution: Prepare C3-PC in a well-buffered solution with a stable pH. If you are experiencing aggregation, consider preparing your solution in a buffer with a lower ionic strength to increase electrostatic repulsion between micelles.

  • Cause 4: Presence of Contaminants or Additives.

    • Explanation: The presence of divalent cations (like Ca²⁺ or Mg²⁺), certain proteins, or other molecules can interact with the phosphocholine headgroups, bridging micelles and causing aggregation.[11]

    • Solution: Use high-purity water and reagents to prepare your buffers. If you must include additives, perform a small-scale compatibility test to see if they induce aggregation.

Troubleshooting Workflow for Cloudy Solutions

G start Cloudy C3-PC Solution check_conc Is concentration > CMC? start->check_conc check_temp Is temperature stable? check_conc->check_temp Yes increase_conc Increase C3-PC concentration check_conc->increase_conc No check_buffer Are pH & ionic strength optimal? check_temp->check_buffer Yes stabilize_temp Maintain constant temperature check_temp->stabilize_temp No check_cont Any contaminants/additives? check_buffer->check_cont Yes optimize_buffer Adjust buffer (pH, ionic strength) check_buffer->optimize_buffer No remove_cont Use pure reagents / Test additives check_cont->remove_cont Yes resolved Solution Clear check_cont->resolved No increase_conc->resolved stabilize_temp->resolved optimize_buffer->resolved remove_cont->resolved G cluster_prep Preparation cluster_sol Solubilization cluster_final Final Steps a Equilibrate C3-PC Powder b Weigh C3-PC a->b c Add Buffer b->c d Vortex Vigorously c->d e Gentle Warming (30-37°C) d->e f Bath Sonicate e->f g Visual Inspection for Clarity f->g h Sterile Filter (0.22 µm) g->h i Store Appropriately h->i

Sources

Optimization

Technical Support Center: Handling 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC)

[1] Status: Operational Ticket ID: C3PC-HANDLE-001 Assigned Specialist: Senior Application Scientist, Lipidomics Division[1] Executive Summary 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC) is a synthetic, short-cha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: C3PC-HANDLE-001 Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]

Executive Summary

1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC) is a synthetic, short-chain phospholipid.[1] Unlike long-chain analogs (e.g., DPPC) that form stable bilayers, C3-PC is extremely hygroscopic and highly water-soluble.[1]

The Critical Failure Point: The most common user error is opening the cold vial immediately upon removal from the freezer. This causes atmospheric moisture to condense instantly onto the powder, converting it into a sticky, unweighable gum and initiating hydrolytic degradation.

This guide provides a self-validating workflow to prevent this degradation and ensure accurate experimental dosing.

Module 1: Storage & Preparation (The "Before" Phase)

The Thermal Equilibrium Rule

Standard: Never open a lipid vial that is colder than the ambient dew point. Reasoning: C3-PC acts as a desiccant.[1] If the vial is cold, moisture will condense inside, hydrolyzing the ester bonds (sn-1/sn-2) and altering the molecular weight.

ParameterSpecification
Storage Temperature -20°C (± 4°C)
Container Type Glass (Amber/Clear) with Teflon-lined cap.[1][2] NO PLASTIC.
Equilibration Time Minimum 30 minutes at Room Temp (20-25°C) before opening.
Protective Atmosphere Argon or Nitrogen overlay recommended.[1][2][3][4]
Visual Inspection Protocol

Before breaking the seal, verify the physical state of the lipid:

  • Pass: White, free-flowing powder or crystalline solid.[1]

  • Fail: Translucent gum, yellow oil, or clumps stuck to the glass walls (indicates prior moisture ingress).

Module 2: The Weighing Workflow (The "During" Phase)

Due to the extreme hygroscopicity of C3-PC, gravimetric weighing on an open benchtop is statistically unreliable . The mass will increase by 1-5% per minute due to water absorption.[1]

Method A: The Inert Gas Method (Recommended)

Use this method if you have access to a glove box or glove bag.

  • Place balance and sealed vial inside the chamber.

  • Purge with dry Nitrogen/Argon (Relative Humidity < 10%).[1]

  • Weigh the required amount.

  • Reseal the stock vial inside the chamber.

Method B: The Solvation Method (Standard Lab)

If a glove box is unavailable, do not attempt to weigh exact powder aliquots. Instead, create a stock solution.

  • Weigh by Difference:

    • Weigh the entire vial containing the lipid.

    • Rapidly transfer the approximate needed amount to a glass vial.

    • Immediately re-weigh the original vial. The difference is your mass (

      
      ).
      
  • Dissolve: Immediately dissolve the transferred powder in a precise volume of organic solvent (Chloroform or Methanol).

  • Aliquot: Dispense by volume (

    
    ).[1]
    
Workflow Visualization

LipidHandling Storage Storage (-20°C) Tempering Equilibrate to RT (30 mins, Sealed) Storage->Tempering Retrieve Decision Glove Box Available? Tempering->Decision Visual Pass DryWeigh Weigh Powder (Inert Atmosphere) Decision->DryWeigh Yes Solvation Solvation Method (Weigh by Difference) Decision->Solvation No StockSol Stock Solution (CHCl3/MeOH) DryWeigh->StockSol Optional Solvation->StockSol Dissolve Immediately

Figure 1: Decision tree for handling hygroscopic C3-PC to prevent hydration errors.

Module 3: Solubilization & Stability (The "After" Phase)

Solvent Compatibility Table
SolventSolubilityApplication Notes
Water / Buffer High Forms clear micellar solutions.[1] Unstable long-term (hydrolysis).[1] Prepare fresh.
Chloroform HighBest for stock solutions.[1] Store at -20°C.
Methanol HighGood for transferring, but evaporates quickly.[1]
Ethanol HighAcceptable for biological applications where chloroform is toxic.[1]
The Hydrolysis Trap

C3-PC is prone to acyl migration and hydrolysis because the short propionyl chains are less sterically hindering than long chains.

  • Mechanism: Water attacks the ester linkage at sn-1 or sn-2 positions, releasing Propionic Acid and lyso-PC.[1]

  • Indicator: A drop in pH (due to propionic acid release) or the smell of vinegar/sweat (propionic acid).

Hydrolysis C3PC Intact C3-PC (Diester) Intermediate Tetrahedral Intermediate C3PC->Intermediate Nucleophilic Attack Water + H2O (Moisture) Water->Intermediate Products Lyso-PC + Propionic Acid (Degradation) Intermediate->Products Ester Cleavage

Figure 2: Hydrolytic degradation pathway triggered by moisture ingress.[1]

Troubleshooting & FAQs

Q1: My C3-PC powder turned into a sticky gum/gel. Is it ruined?

Diagnosis: The lipid has deliquesced (absorbed atmospheric water). Recovery Protocol:

  • Do not heat it.[1]

  • Dissolve the gum in a small amount of t-Butanol or Cyclohexane .[1]

  • Freeze the solution in dry ice/acetone bath.

  • Lyophilize (Freeze-Dry) overnight.

  • Result: The powder structure should be restored. Note: If the gum smells strongly acidic, significant hydrolysis has occurred. Discard.

Q2: How do I determine the exact concentration if I can't weigh it accurately?

Solution: Do not rely on the balance weight for the final concentration.

  • Prepare a stock solution using the "Solvation Method" (Module 2).

  • Perform a Bartlett Assay (Phosphorus Assay) on an aliquot of the solution.

  • This colorimetric assay quantifies the inorganic phosphate after acid digestion, providing the true molar concentration regardless of water weight.

Q3: Can I use plastic pipette tips?

Conditional:

  • Yes: For aqueous solutions (buffers).[1]

  • No: For Chloroform/organic stocks.[1] Plasticizers (phthalates) leach from tips into chloroform, appearing as contaminants in Mass Spec or NMR data. Use glass Hamilton syringes or glass pipettes for organic solvents.[1]

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Foglia, F., et al. (2010). On the hydration of the phosphocholine headgroup in aqueous solution. Journal of Chemical Physics. Retrieved from [Link]

  • Bartlett, G. R. (1959).[1] Phosphorus assay in column chromatography. Journal of Biological Chemistry. (Standard protocol for phospholipid quantification).[1]

  • Roberts, M. F. (2000).[1] Short-chain phospholipids as detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1] (Context on solubility and micelle formation of short-chain PCs).

Sources

Troubleshooting

Minimizing oxidation of 1,2-Dipropionyl-sn-glycero-3-phosphocholine

Technical Support Center: Stability Management for 1,2-Dipropionyl-sn-glycero-3-phosphocholine Subject: Minimizing Chemical Degradation (Oxidation & Hydrolysis) in Short-Chain Phospholipids Product Focus: 1,2-Dipropionyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Management for 1,2-Dipropionyl-sn-glycero-3-phosphocholine

Subject: Minimizing Chemical Degradation (Oxidation & Hydrolysis) in Short-Chain Phospholipids Product Focus: 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC) Target Audience: Structural Biologists (NMR), Formulation Scientists, Biophysicists

Part 1: The Technical Landscape

The "Oxidation" Misconception

As a researcher working with 1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC) , you may observe sample degradation—yellowing, pH drift, or spectral artifacts—and attribute it to oxidation. However, it is critical to distinguish the actual chemical mechanism to apply the correct remedy.

  • Oxidative Resistance: C3-PC is a fully saturated phospholipid. It lacks the bis-allylic protons found in unsaturated lipids (like oleic or linoleic acid) that are the primary targets for lipid peroxidation. Therefore, C3-PC is chemically resistant to classical autoxidation.

  • The Real Enemy (Hydrolysis): The short propionyl chains (3 carbons) make the ester bonds in C3-PC highly accessible to water. The degradation you observe is most likely hydrolysis , where water attacks the ester linkage, releasing propionic acid and lyso-C3-PC .

    • Why this mimics oxidation: The release of propionic acid drops the pH, which can cause precipitation of co-solubilized proteins or drugs, often mistaken for oxidative aggregation.

When is Oxidation actually a risk?

Oxidation becomes a valid concern in two specific scenarios involving C3-PC:

  • Headgroup Oxidation: Under extreme conditions (UV exposure, high ROS), the amine in the phosphocholine headgroup can degrade, though this is rare.

  • Co-Lipid Oxidation (Bicelles): C3-PC is frequently used as the "rim" lipid in bicelles. If your "patch" lipid is unsaturated (e.g., POPC or DOPC), that lipid will oxidize.[1] You must protect the entire system.

Part 2: Degradation Pathways (Visualization)

The following diagram illustrates the difference between the oxidative risks you fear and the hydrolytic reality you must manage.

DegradationPathways C3PC 1,2-Dipropionyl-PC (Native) Hydrolysis Hydrolysis (Ester Bond Cleavage) C3PC->Hydrolysis High Risk Oxidation Oxidation (Rare in C3-PC) C3PC->Oxidation Low Risk Water H2O (Moisture) Water->Hydrolysis PropionicAcid Propionic Acid (Acidity Spike) Hydrolysis->PropionicAcid LysoPC Lyso-C3-PC (Detergent Effect) Hydrolysis->LysoPC PropionicAcid->Hydrolysis Autocatalysis (pH drop) ROS ROS / O2 (Radicals) ROS->Oxidation Peroxidation Lipid Peroxidation (Rancidity) ROS->Peroxidation HeadgroupDeg N-Oxides (Headgroup Damage) Oxidation->HeadgroupDeg CoLipid Co-Lipid (e.g., DOPC) (If in Bicelles) CoLipid->Peroxidation High Risk

Caption: Figure 1.[2] Degradation vectors for C3-PC. Note that Hydrolysis is the primary pathway, leading to an autocatalytic pH drop (orange loop), whereas Oxidation (grey) is secondary unless unsaturated co-lipids are present.

Part 3: Storage & Handling Protocols

To ensure stability, you must treat C3-PC as hygroscopic first and oxidatively sensitive second.

Protocol A: The "Gold Standard" Storage (Powder)

Recommended for long-term storage (>1 month).

  • Container: Amber glass vial with a Teflon-lined screw cap (plastic absorbs short-chain lipids).

  • Atmosphere: Purge the vial with Argon or Nitrogen gas before closing. Argon is heavier than air and forms a better "blanket" over the lipid.

  • Temperature: Store at -20°C .

  • Equilibration (Critical): Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the lipid. This water will immediately initiate hydrolysis.

Protocol B: Handling in Solution (Bicelle Prep)

Recommended for NMR/Biophysics workflows.

ParameterRecommendationScientific Rationale
Solvent Choice D₂O or Buffer (Phosphate/HEPES)Avoid unbuffered water. The release of propionic acid will drop unbuffered water to pH 3-4 rapidly.
pH Control Maintain pH 6.5 – 7.5Ester hydrolysis is acid-and-base catalyzed. Neutral pH minimizes the rate.
Degassing 3x Freeze-Pump-Thaw cyclesRemoves dissolved O₂. Critical if your bicelles contain unsaturated "patch" lipids (e.g., DMPC/DHPC mixtures).
Metal Chelation Add 0.1 mM EDTATrace metals (Fe²⁺, Cu²⁺) catalyze both oxidation (Fenton reaction) and hydrolysis.
Usage Window < 24 Hours at Room TempShort-chain lipids have high Critical Micelle Concentrations (CMC) and dynamic exchange rates, increasing exposure to solvent.

Part 4: Troubleshooting Guide (FAQ)

Q1: My C3-PC solution turned slightly yellow. Is this oxidation? A: It is possible, but check your impurities first.

  • Diagnosis: Pure C3-PC should be colorless. Yellowing often indicates the oxidation of trace contaminants or co-solubilized proteins/drugs.

  • Action: If you are using C3-PC in bicelles with a protein, the protein is the likely victim. Add antioxidants (e.g., TCEP or Ascorbic Acid) to the buffer, not just for the lipid, but for the system.

Q2: I see "drifting" chemical shifts in my NMR HSQC spectra. A: This is a classic sign of Hydrolysis , not oxidation.

  • Mechanism: As C3-PC hydrolyzes, it releases propionic acid. This lowers the bulk pH of your NMR tube. Since amide proton shifts are pH-sensitive, your peaks drift.

  • Fix: Increase the buffer strength (e.g., 50 mM to 100 mM Phosphate) to absorb the released protons.

Q3: Can I use Nitrogen instead of Argon for storage? A: Yes, but Argon is superior .

  • Reasoning: Nitrogen is lighter than oxygen and can mix with air in the headspace if not sealed perfectly. Argon is heavier than air and settles on top of the lipid powder, creating a physical barrier against both oxygen and moisture.

Q4: My sample smells like "sweaty socks" or vinegar. A: That is Propionic Acid .

  • Verdict: Your sample has hydrolyzed significantly. Do not use it for quantitative structural work, as the Lyso-PC generated acts as a strong detergent and will destabilize membranes/proteins.

Part 5: Experimental Validation

How do you prove your C3-PC is still good?

Method 1: Thin Layer Chromatography (TLC) - The Quick Check

  • Stationary Phase: Silica Gel 60 plates.

  • Mobile Phase: Chloroform : Methanol : Water (65:25:4 v/v).[3]

  • Visualization: Iodine vapor or Molybdenum Blue spray (for phosphate).

  • Result:

    • Single Spot: Intact C3-PC.

    • Lower Spot Present: Lyso-C3-PC (Hydrolysis product).

    • Streak near solvent front: Free Fatty Acids.[2]

Method 2: 1H-NMR - The Quantitative Check

  • Dissolve 5mg in CDCl₃ or D₂O.

  • Target Signal: Look for the triplet of the terminal methyl group of the propionyl chain (~1.1 ppm).

  • Degradation Signal: A secondary triplet slightly shifted (usually downfield in D₂O due to acid formation) indicates free propionic acid. Integration of these two peaks gives you the exact % hydrolysis.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Phospholipids. Retrieved from [Link]

  • Crouch, S. P., et al. (2005). The mechanism of phospholipid hydrolysis in bicelles and its effect on membrane protein studies. Journal of Biomolecular NMR. (General principles of bicelle stability).
  • Lipid Maps Structure Database. (n.d.). 1,2-dipropionyl-sn-glycero-3-phosphocholine Structure and Properties. Retrieved from [Link]

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. (Discusses short-chain lipid dynamics and hydrolysis risks in NMR).

Sources

Optimization

Technical Support Center: Best Practices for Storing PC(3:0/3:0) Solutions

Welcome to the technical support guide for 1,2-dipropionyl-sn-glycero-3-phosphocholine, commonly known as PC(3:0/3:0). This document provides researchers, scientists, and drug development professionals with a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-dipropionyl-sn-glycero-3-phosphocholine, commonly known as PC(3:0/3:0). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper storage and handling of PC(3:0/3:0) solutions to ensure experimental integrity and reproducibility. As a short-chain, saturated phospholipid, PC(3:0/3:0) has unique properties that necessitate specific storage protocols to prevent degradation and maintain its purity.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the storage of PC(3:0/3:0).

Q1: What is the recommended storage temperature for PC(3:0/3:0) solutions?

For long-term stability, PC(3:0/3:0) solutions should be stored at -20°C.[1][2] This temperature minimizes the rate of chemical degradation, particularly hydrolysis.

Q2: What is the shelf-life of a properly stored PC(3:0/3:0) solution?

When stored at -20°C in a tightly sealed container, PC(3:0/3:0) solutions are stable for at least one to two years.[1][2] However, stability can be affected by the solvent and frequency of handling. For critical applications, periodic purity checks are advised.

Q3: What is the best solvent for storing PC(3:0/3:0)?

Ethanol is a common solvent for PC(3:0/3:0), with a high solubility of up to 100 mg/mL.[1] If using other organic solvents like chloroform or methanol, ensure they are of high purity and stored in appropriate containers.

Q4: Should I aliquot my stock solution of PC(3:0/3:0)?

Yes, aliquoting is a highly recommended practice.[3] Storing the solution in smaller, single-use volumes minimizes the risks associated with repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting also reduces the chance of microbial or chemical contamination of your entire stock.[3]

Q5: Is an inert atmosphere (e.g., argon or nitrogen) required for storing PC(3:0/3:0)?

While an inert atmosphere is critical for storing unsaturated phospholipids to prevent oxidation, PC(3:0/3:0) contains saturated propionyl chains and is therefore not susceptible to oxidative degradation.[3][4][5] However, purging the vial with an inert gas can help displace ambient air and moisture, which is beneficial given that PC(3:0/3:0) is hygroscopic (readily absorbs moisture from the air).[2] This makes it a good secondary precaution against hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of PC(3:0/3:0) solutions.

Problem Potential Cause(s) Recommended Solution(s)
Solution appears cloudy or has precipitated upon removal from the freezer. 1. Low Temperature Solubility: The solubility of PC(3:0/3:0) may decrease at -20°C, causing it to come out of solution. 2. Moisture Contamination: If the compound is hygroscopic, absorbed water can affect solubility.[2]1. Gently warm the solution to room temperature. 2. Briefly sonicate the vial in a bath sonicator to aid in redissolving the lipid. 3. Ensure the vial cap is tightly sealed and consider using desiccants during storage to minimize moisture exposure.
Inconsistent experimental results (e.g., in bioassays or liposome formation). 1. Degradation: The phospholipid may have undergone hydrolysis, leading to the formation of lyso-PC and propionic acid. 2. Incorrect Concentration: This could be due to solvent evaporation from a poorly sealed vial or inaccurate initial preparation.1. Verify the purity of your PC(3:0/3:0) stock using an appropriate analytical method such as LC-MS or TLC. 2. Prepare a fresh stock solution from solid material if degradation is suspected. 3. Always use precision instruments (e.g., calibrated pipettes, analytical balance) for solution preparation.[6][7]
Unexpected peaks in analytical data (e.g., LC-MS, GC-MS). 1. Hydrolytic Degradation Products: The primary degradation products would be 1-propionyl-sn-glycero-3-phosphocholine (lyso-PC) and propionic acid. 2. Solvent Impurities: Impurities leached from improper storage containers (e.g., plasticizers from plastic tubes) can be detected.[4]1. Confirm the mass of the unexpected peaks to see if they correspond to potential degradation products. 2. Always store organic solutions of phospholipids in glass vials with Teflon-lined caps to prevent leaching of contaminants.[4][5]

In-Depth Protocols and Scientific Explanations

Protocol: Preparing a Stock Solution from Solid PC(3:0/3:0)

The integrity of your experiments begins with the correct preparation of your stock solution. PC(3:0/3:0) is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can affect weighing accuracy and promote hydrolysis.[2]

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the container of solid PC(3:0/3:0) to equilibrate to room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder.[5]

  • Weighing: Weigh the desired amount of PC(3:0/3:0) powder in a controlled environment with low humidity if possible. Use an analytical balance for accuracy.

  • Solvent Addition: Transfer the weighed powder to a clean glass vial with a Teflon-lined screw cap. Add the appropriate volume of high-purity solvent (e.g., ethanol) to achieve the desired concentration.[1][4][5]

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Inert Gas Purge (Optional but Recommended): Gently blow a stream of an inert gas like argon or nitrogen over the headspace of the solution for 15-30 seconds before tightly capping the vial. This displaces oxygen and ambient moisture.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store immediately at -20°C.

Understanding Degradation: The Threat of Hydrolysis

The primary degradation pathway for saturated phospholipids like PC(3:0/3:0) is hydrolysis. This process involves the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol backbone by water molecules.

  • Causality: The presence of water, whether from atmospheric condensation, impure solvents, or repeated freeze-thaw cycles, can facilitate this reaction. The reaction rate is accelerated by shifts in pH or the presence of certain enzymes (lipases).

  • Consequences: Hydrolysis results in the formation of 1-propionyl-sn-glycero-3-phosphocholine (lyso-PC(3:0)) and propionic acid. The accumulation of these impurities can significantly alter the physicochemical properties of the solution, affecting experimental outcomes such as liposome formation, micelle characteristics, and biological activity.

Visualizations and Data

Workflow for Preparing and Storing PC(3:0/3:0) Solutions

G cluster_prep Solution Preparation cluster_store Storage Protocol P1 Equilibrate Solid to Room Temp P2 Weigh Powder P1->P2 P3 Dissolve in High-Purity Solvent in Glass Vial P2->P3 P4 Vortex/Sonicate Until Dissolved P3->P4 S1 Aliquot into Single-Use Vials P4->S1 Proceed to Storage S2 Purge with Inert Gas (e.g., N2) S1->S2 S3 Seal Tightly with Teflon-Lined Cap S2->S3 S4 Store at -20°C S3->S4

Caption: Recommended workflow for preparing and storing PC(3:0/3:0) solutions.

Potential Hydrolytic Degradation Pathway of PC(3:0/3:0)

G PC PC(3:0/3:0) (1,2-dipropionyl-sn-glycero-3-phosphocholine) LysoPC Lyso-PC(3:0) (1-propionyl-sn-glycero-3-phosphocholine) PC->LysoPC + H₂O (Hydrolysis at sn-2) PropionicAcid Propionic Acid PC->PropionicAcid + H₂O (Hydrolysis)

Caption: Simplified diagram of PC(3:0/3:0) hydrolysis.

References

  • PC3 Material Safety Data Sheet. NET.
  • Storage and handling of Avanti Research lipids. Avanti Polar Lipids.
  • Storage & Handling of Lipids. Stratech.
  • Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro. PMC, NIH.
  • Safety Data Sheet. Quip Labs.
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | CAS 63-89-8. Selleck Chemicals.
  • 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4. ChemicalBook.
  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers.
  • 1,2-Dipropionyl-sn-glycero-3-PC (CAS 66414-33-3). Cayman Chemical.
  • 03:0 PC | 66414-33-3. Avanti Polar Lipids.
  • 1,2-Dipropionyl-sn-glycero-3-phosphocholine | C14H28NO8P | CID 24779217. PubChem.
  • Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PMC, PubMed Central.
  • Laboratory Solution Preparation. Flinn Scientific.
  • Phospholipids storage conditions? ResearchGate.
  • 3.3: Preparing Solutions. Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Improving Signal-to-Noise in NMR for Short-Chain Lipids

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of short-chain lipids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying princi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of short-chain lipids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address common issues in a progressive manner, from quick answers to in-depth troubleshooting workflows.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions regarding low signal-to-noise (S/N) in lipid NMR.

Q1: Why is the signal-to-noise ratio in my lipid NMR spectrum so low?

Low signal-to-noise (S/N) is a common challenge in NMR, especially for lipids which can have broad signals and may be present at low concentrations. The primary factors include insufficient sample concentration, suboptimal acquisition parameters (like too few scans), poor sample preparation leading to line broadening, or inherent limitations of the spectrometer.[1] The S/N is fundamentally governed by the amount of sample in the detector coil and the duration of the experiment.

Q2: I quadrupled the number of scans, but my S/N only doubled. Is this normal?

Yes, this is expected behavior. The signal-to-noise ratio in NMR improves with the square root of the number of scans (NS).[2] Therefore, to double the S/N, you must increase the number of scans by a factor of four. While effective, this significantly increases the total experiment time.

Q3: What is the quickest way to boost my signal without buying new hardware?

The most immediate way is to increase the sample concentration. Doubling the amount of your lipid analyte in the same volume of solvent can potentially double the signal strength.[2] However, be mindful that very high concentrations can increase solution viscosity, leading to broader lines and potentially diminishing returns.

Q4: My baseline is very distorted ("rolling"). How does this affect my S/N and how can I fix it?

A distorted baseline makes it difficult to accurately integrate peaks and can obscure low-intensity signals, effectively worsening your S/N.[3][4] This is often caused by issues with the first few data points of the Free Induction Decay (FID) or receiver overload from a highly concentrated sample.[4][5] This can be corrected during data processing using baseline correction algorithms.[3][6]

Q5: What is a cryoprobe and will it help my experiment?

A cryoprobe is a specialized NMR probe where the internal electronics and detection coils are cryogenically cooled, typically with liquid nitrogen or helium gas.[7][8] This cooling dramatically reduces thermal electronic noise, which can increase the S/N by a factor of 3 to 5 compared to a standard room-temperature probe.[7][8] For concentration-limited samples, a cryoprobe is one of the most effective hardware upgrades for boosting sensitivity.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving S/N issues, organized by experimental stage.

Workflow for Troubleshooting Low S/N in Lipid NMR

G cluster_0 Troubleshooting Workflow Start Low S/N Detected Prep Step 1: Review Sample Preparation Start->Prep Begin Diagnosis Acq Step 2: Optimize Acquisition Parameters Prep->Acq Sample OK? Proc Step 3: Refine Data Processing Acq->Proc Acquisition Complete Result Acceptable S/N Proc->Result S/N Improved? Reassess Reassess Experiment (Hardware Limitations?) Proc->Reassess S/N Still Low? Reassess->Prep Restart with Higher Concentration

Caption: A systematic workflow for diagnosing and improving low signal-to-noise ratio in NMR experiments.

Sample Preparation: The Foundation of a Good Spectrum

Poor sample preparation is a frequent cause of low-quality spectra.[1] The goal is a homogeneous solution of sufficient concentration, free from contaminants and particulates.

Question: What is the ideal solvent and concentration for short-chain lipids?

Answer: The choice of solvent is critical. You must use a deuterated solvent (e.g., Chloroform-d, Methanol-d4, Deuterium Oxide) to avoid overwhelming your lipid signals with a massive solvent signal.[9][10][11] Deuterium has a different nuclear spin and resonates in a separate region of the spectrum, making the solvent effectively "invisible" in ¹H NMR.[9][11]

  • Causality: Standard (protonated) solvents contain hydrogen atoms at a concentration of many moles per liter, while your analyte is typically in the millimolar range. The resulting solvent signal would be millions of times more intense than your sample signal, making detection impossible. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability over long experiments.[11]

For concentration, aim for the highest possible without causing excessive viscosity or aggregation issues.

ParameterRecommendation for ¹H NMRRecommendation for ¹³C NMRRationale
Concentration 5-25 mg in 0.6-0.7 mL50-100 mg in 0.6-0.7 mLSignal is directly proportional to concentration. ¹³C has a much lower natural abundance and gyromagnetic ratio, requiring more sample.[12]
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mLEnsures the sample fills the detection region of the NMR coil. Too little volume reduces the active sample, while too much dilutes it.[2]
Question: My short-chain lipid sample forms micelles. How does this affect my NMR experiment?

Answer: Short-chain lipids self-assemble into structures like micelles above a certain concentration (the critical micelle concentration, or CMC).[13][14] This is often beneficial for solution NMR.

  • Expertise & Experience: Micelle formation leads to rapid and isotropic tumbling of the lipid molecules on the NMR timescale.[13] This averages out anisotropic interactions (like dipolar coupling), resulting in sharper lines and better resolution compared to the very broad signals seen from larger, slower-tumbling lipid bilayers. Some short-chain lipids like diC6PC are even used as detergents to create micellar environments for studying membrane proteins with high-resolution NMR.[13] However, be aware that the chemical shifts of protons near the headgroup versus those in the acyl tail will change upon micellization, which can be used to study the process itself.[14]

Protocol: Preparing a High-Quality Short-Chain Lipid NMR Sample

G cluster_1 Sample Preparation Protocol Start Weigh Lipid Vial Dissolve in Vial with Deuterated Solvent Start->Vial Mix Vortex/Heat Gently to Ensure Dissolution Vial->Mix Solubilize Filter Filter into NMR Tube (e.g., with glass wool plug) Mix->Filter Remove Particulates Cap Cap Tube Securely Filter->Cap Ready Sample Ready for NMR Cap->Ready

Caption: Step-by-step workflow for preparing a clean, homogeneous NMR sample.

  • Weighing: Accurately weigh the desired amount of lipid (e.g., 10 mg for ¹H NMR) into a clean, dry glass vial.

  • Dissolution: Add the appropriate volume (e.g., 0.7 mL) of high-purity deuterated solvent to the vial.[12] It is often easier to achieve full dissolution in a vial than directly in the narrow NMR tube.[12]

  • Mixing: Vortex or gently warm the sample to ensure the lipid is completely dissolved. A clear, homogenous solution is required.

  • Filtration: To remove any dust or undissolved particulates that can ruin spectral quality, filter the solution into a high-quality NMR tube.[2][15] A simple way is to push a small plug of glass wool into a Pasteur pipette and filter the sample through it.[15]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation, which would change the sample concentration over time.

NMR Data Acquisition: Optimizing for Sensitivity

Once you have a good sample, the next step is to tell the spectrometer how to acquire the data to maximize S/N.

Question: Which acquisition parameters have the biggest impact on S/N?

Answer: Several key parameters control the trade-off between sensitivity and experiment time.

ParameterHow it Improves S/NThe Trade-Off (Causality)Recommended Starting Point
Number of Scans (NS) S/N increases with the square root of NS.[2][16]Experiment time increases linearly with NS. Quadrupling scans doubles S/N but takes 4x longer.Start with 16 or 64 scans for ¹H. Increase as needed.
Pulse Angle (Flip Angle) A 90° pulse provides the maximum signal per scan.A 90° pulse requires a long relaxation delay (D1) for the magnetization to recover. Shorter pulses (e.g., 30°-45°) allow for a shorter D1, enabling more scans in the same amount of time, which can yield a better overall S/N.[2][5]Use a 30° or 45° pulse for quantitative experiments or when T1 values are long.
Relaxation Delay (D1) A sufficiently long D1 allows the nuclear spins to return to thermal equilibrium before the next pulse.If D1 is too short, the signal becomes saturated and its intensity decreases with each scan, reducing S/N.[5] This particularly affects signals with long T1 relaxation times.A D1 of 1-2 seconds is often sufficient for ¹H NMR of lipids. For quantitative results, D1 should be at least 5 times the longest T1 value.
Acquisition Time (AT) Longer AT allows the FID to decay further, improving digital resolution.Does not directly improve S/N significantly but is crucial for resolving peaks. Longer AT increases the overall experiment time (D1 + AT).1-2 seconds is a typical starting point for ¹H NMR.
Question: Are there specific pulse sequences that are better for lipid analysis?

Answer: For standard 1D ¹H NMR, a simple pulse-acquire sequence is often sufficient. However, to deal with the large dynamic range of lipid signals (e.g., intense methylene signals vs. weak vinyl signals), specialized sequences can be used.

  • Solvent Suppression: If you have a strong residual water or solvent peak, use a presaturation sequence (e.g., zgpr on Bruker systems). This selectively irradiates the unwanted peak, reducing its intensity and allowing weaker nearby signals to be observed.[5]

  • Signal Suppression for Lipids: In complex mixtures, the highly abundant methyl and methylene signals from lipid acyl chains can obscure other important, lower-concentration signals.[17][18] Advanced methods can be used to selectively suppress these intense lipid signals, which significantly enhances the visibility and sensitivity for detecting weaker peaks.[17][18]

  • 2D NMR: For resolving overlapping signals, 2D experiments like ¹H-¹H TOCSY (Total Correlation Spectroscopy) or ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[19] While they require longer acquisition times, they spread the signals into a second dimension, drastically improving resolution and aiding in structural identification.[18]

Data Processing: Extracting the Signal from the Noise

After data acquisition, processing the FID correctly is the final step to obtaining a high-quality spectrum.

Question: How can I process my data to improve the appearance of my noisy spectrum?

Answer: Two key processing steps can improve the final S/N: Apodization (or Window Function) and Baseline Correction.

  • Apodization (Window Function):

    • What it is: This involves multiplying the FID by a mathematical function before Fourier transformation. An exponential multiplication is commonly used to improve S/N.

    • Causality: This function forces the tail of the FID (which contains mostly noise) to decay to zero more quickly. This reduces the noise in the final spectrum. The trade-off is that it also artificially broadens the signals, reducing resolution. A line broadening (LB) factor of 0.3-1.0 Hz is a common starting point.

  • Baseline Correction:

    • What it is: A critical step to correct for "rolling" or distorted baselines.[3] An uneven baseline can make it impossible to integrate weak signals accurately.

    • Causality & Trustworthiness: Distortions often arise from the pulse breakthrough and receiver dead time at the very beginning of the FID. Automated algorithms can fit the baseline with a polynomial function or use more advanced methods like the Whittaker Smoother to generate a corrected spectrum.[6][20] It is crucial to inspect the result to ensure the algorithm hasn't distorted broad peaks by treating them as part of the baseline.[6] Manual, multi-point baseline correction is an option for very difficult spectra.[6][20]

Protocol: Basic Data Processing for S/N Enhancement
  • Fourier Transform (FT): Convert the raw FID data from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in absorption mode (positive and symmetrical).

  • Apodization: Apply an exponential window function. In your software (e.g., TopSpin, Mnova), look for a "Line Broadening" (LB) or "Exponential Multiplication" (EM) command. Apply a value between 0.3 and 1.0 Hz. Observe the trade-off between increased S/N and decreased resolution.

  • Baseline Correction:

    • First, try an automatic polynomial correction. Most software has a one-click function.

    • If the result is poor, especially around broad lipid signals, try a more advanced automated method like the Whittaker Smoother or select a manual multi-point correction where you define the points that belong to the baseline.[6]

References

  • Mok, K. H., & Nag, K. (2001). Structural Transitions in Short-Chain Lipid Assemblies Studied by 31P-NMR Spectroscopy. Biophysical Journal. [Link]

  • Davis, J. H., & Tieleman, D. P. (2014). Cryoprotection of Lipid Membranes for High-Resolution Solid-State NMR Studies of Membrane Peptides and Proteins at Low Temperature. Biophysical Journal. [Link]

  • Stanford University NMR Facility. Baseline Correction. Stanford University. [Link]

  • Davis, J. H., & Tieleman, D. P. (2014). Cryoprotection of lipid membranes for high-resolution solid-state NMR studies of membrane peptides and proteins at low temperature. PubMed. [Link]

  • Fan, T. W.-M., & Lane, A. N. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Metabolites. [Link]

  • Das, B. B., & Howard, K. P. (2011). Optimizing Oriented Planar-Supported Lipid Samples for Solid-State Protein NMR. Biophysical Journal. [Link]

  • Esteves, V. I., et al. (2017). Resolving NMR signals of short-chain fatty acid mixtures using unsupervised component analysis. Magnetic Resonance in Chemistry. [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2022). Advanced Baseline Correction. University of Massachusetts. [Link]

  • Wilms, C. L., et al. (2021). An NMR Approach for Investigating Membrane Protein–Lipid Interactions Using Native Reverse Micelles. Journal of Visualized Experiments. [Link]

  • Creative Biostructure. Using NMR to Study Lipid Structures in Biological Membranes. Creative Biostructure. [Link]

  • Al-Ghamdi, M., et al. (2021). A novel method for Magnetic Resonance Spectroscopy lipid signal suppression using Semi-classical signal analysis and Bidirection. KAUST Repository. [Link]

  • Ma, R. (n.d.). Baseline Correction in NMR Spectroscopy. Global NMR Discussion Meetings. [Link]

  • Gil, M., et al. (2018). Lipid Profiling Using H NMR Spectroscopy. National Genomics Data Center. [Link]

  • Al-Tawil, A. M., et al. (2012). 1D and 2D NMR investigations of the micelle-formation process in 8-phenyloctanoate micelles. ResearchGate. [Link]

  • ResearchGate. (n.d.). 31 P NMR spectra of PM solubilized by the addition of 10% deuterated... ResearchGate. [Link]

  • University of Cambridge. How to make an NMR sample. University of Cambridge Department of Chemistry. [Link]

  • Eurisotop. NMR Solvents. Eurisotop. [Link]

  • University of Bristol. NMR Sample Preparation. University of Bristol School of Chemistry. [Link]

  • Singh, U., et al. (2024). Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy. RSC Advances. [Link]

  • Bruker. CryoProbes for NMR. Bruker Corporation. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

  • Singh, U., et al. (2024). Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy. PubMed Central. [Link]

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics. [Link]

  • Spectroscopy Staff. (2024). NMR Spectroscopy for Phospholipid Characterization. Spectroscopy Online. [Link]

  • CEMHTI. MY Baseline Corrector: Tutorial. CNRS. [Link]

  • SciSpace. (2014). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. [Link]

  • Glover, K. J., et al. (2013). Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group. PLoS ONE. [Link]

  • Gil, M., et al. (2018). Lipid Profiling Using 1 H NMR Spectroscopy. Springer Nature Experiments. [Link]

  • ResearchGate. (1996). Quantification of biomedical NMR data using artificial neural network analysis: Lipoprotein lipid profiles from1H NMR data of human plasma. ResearchGate. [Link]

  • Reddit. (2017). How to reduce noisey NMR signal?. Reddit. [Link]

  • Facey, G. (2007). Poor Signal-to-Noise Ratio in Your Spectrum?. University of Ottawa NMR Facility Blog. [Link]

  • Vanderbilt University. (n.d.). Tutorial on Working with Micelles and Model Membranes. Structural Biology @ Vanderbilt. [Link]

  • Friebolin, H., et al. (2011). 1H NMR spectroscopy quantifies visibility of lipoproteins, subclasses, and lipids at varied temperatures and pressures. Journal of Lipid Research. [Link]

  • Tzarouchi, L., et al. (2024). Evaluation of Oxidative Phenomena of an Olive Oil Model System After Application of Cold Atmospheric Plasma Treatment. MDPI. [Link]

  • MIT Department of Chemistry. (2007). Introduction to NMR part 2. MIT OpenCourseWare. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Headgroup Hydration Kinetics in Phosphatidylcholine Variants

Implications for Liposomal Stability and Drug Delivery Executive Summary Water is not merely a solvent in lipid systems; it is a structural component. For researchers developing liposomal drug delivery systems (LNP/LDS),...

Author: BenchChem Technical Support Team. Date: February 2026

Implications for Liposomal Stability and Drug Delivery

Executive Summary

Water is not merely a solvent in lipid systems; it is a structural component. For researchers developing liposomal drug delivery systems (LNP/LDS), understanding headgroup hydration is critical. The "hydration force"—a short-range repulsive force generated by water structured around lipid headgroups—is the primary thermodynamic barrier preventing vesicle fusion and aggregation.

This guide provides a technical comparison of headgroup hydration across common Phosphatidylcholines (PCs)—DMPC, DPPC, and DOPC . It details how acyl chain architecture influences interfacial water dynamics and provides a validated Differential Scanning Calorimetry (DSC) protocol for quantifying "bound" vs. "free" water.

The Physics of PC Hydration

Phosphatidylcholines are zwitterionic. The hydration shell is formed primarily by the interaction of water dipoles with the negatively charged phosphate (


) and positively charged choline (

) groups.

Hydration is divided into two distinct regimes:

  • Primary Hydration Shell (Bound/Non-Freezable): Water molecules tightly hydrogen-bonded to the phosphate oxygens. These molecules do not freeze at

    
     and are structurally integral to the bilayer.
    
  • Secondary Hydration Shell (Trapped/Freezable): Water molecules located between bilayers (in multilamellar vesicles) that are sterically trapped but retain bulk-like freezing properties (often with a depressed melting point).

Diagram 1: The Hydration Shell Architecture

The following diagram illustrates the thermodynamic layering of water around a PC headgroup.

HydrationShell cluster_forces Steric Hydration Force Barrier Lipid PC Headgroup (Zwitterionic) Primary Primary Shell (Bound/Non-Freezable) ~5-9 H2O/lipid Lipid->Primary Electrostatic Attraction Secondary Secondary Shell (Trapped/Freezable) ~10-12 H2O/lipid Primary->Secondary H-Bonding Network Bulk Bulk Water (Free Solvent) Secondary->Bulk Exchange Equilibrium

Caption: Schematic of water layering. The 'Hydration Force' that stabilizes liposomes arises primarily from the energy required to dehydrate the Primary and Secondary shells.

Comparative Analysis: DMPC vs. DPPC vs. DOPC[1][2]

While the PC headgroup is chemically identical across these variants, the acyl chain architecture dictates the Area per Lipid (


) . 

determines the lateral spacing between headgroups, which directly regulates how much water can penetrate the interface.
Table 1: Hydration & Structural Parameters

Data synthesized from X-ray scattering and DSC studies (Nagle et al., Rand & Parsegian).

FeatureDMPC (14:0)DPPC (16:0)DOPC (18:1)
Phase at 25°C Fluid (

)
Gel (

)
Fluid (

)
Transition Temp (

)
~24°C~41°C-17°C
Area per Lipid (

)
~60 Ų~47 Ų (Gel) / 64 Ų (Fluid)~72 Ų
Bound Water (

)
~6-7

/lipid
~5-6

/lipid
~9-10

/lipid
Swelling Limit (

)
~20-25

~15-20

~30+

Hydration Force Decay StandardFaster decay (tighter packing)Slower decay (looser packing)
Critical Insights for Formulation:
  • Unsaturation Increases Hydration (DOPC): The cis-double bond in DOPC creates a "kink," preventing tight packing. This results in a larger

    
     (~72 Ų), exposing more of the headgroup to the solvent. Consequently, DOPC recruits a larger hydration shell, providing superior steric stabilization against aggregation compared to DPPC in the gel phase.
    
  • Chain Length & Phase State (DMPC vs DPPC): In the gel phase, DPPC packs tightly (

    
     ~47 Ų), physically excluding water. This "dehydration" makes DPPC liposomes more prone to fusion if not PEGylated. DMPC, being close to its 
    
    
    
    at room temperature, fluctuates between states, often showing higher permeability due to hydration defects at domain boundaries.
Experimental Protocol: Quantifying Hydration via DSC

To measure hydration experimentally, we utilize Differential Scanning Calorimetry (DSC) .[1][2][3][4] By freezing a lipid-water dispersion, we can calculate the amount of water that does not freeze (bound water).

Objective: Determine the number of non-freezable water molecules (


) per lipid molecule.[5]
Diagram 2: DSC Hydration Workflow

DSC_Protocol Prep 1. Sample Preparation (Lipid Film + Excess Water) Anneal 2. Annealing (Cycle above/below Tm) Prep->Anneal Ensure Equilibrium Cool 3. Cooling Scan (To -40°C at 5°C/min) Anneal->Cool Freeze Free Water Heat 4. Heating Scan (To +20°C at 5°C/min) Cool->Heat Measure Melting Endotherm Calc 5. Integration & Calculation (Enthalpy of Ice Melting) Heat->Calc Quantify ΔH

Caption: DSC workflow for determining hydration numbers. The critical step is separating the enthalpy of bulk ice melting from the total water content.

Step-by-Step Methodology
  • Preparation: Dissolve lipid (e.g., DOPC) in chloroform/methanol. Evaporate solvent to form a film. Hydrate with HPLC-grade water to a known concentration (e.g., 50 wt% water).

    • Why? Excess water is required to ensure the lipid reaches its full swelling limit.

  • Annealing: Cycle the sample temperature above and below the lipid's

    
     (e.g., -20°C to +50°C) 3 times.
    
    • Why? This eliminates metastable phases and ensures homogenous hydration of the multilamellar vesicles (MLVs).

  • DSC Scan:

    • Cool to -40°C (freezes bulk water).

    • Heat to +20°C at 2-5°C/min.

  • Analysis:

    • Observe the large endothermic peak at 0°C (melting of free water).

    • Integrate this peak to find the enthalpy of melting (

      
      ).
      
  • Calculation: Use the following equation to find the number of bound water molecules (

    
    ):
    
    
    
    
    • 
      : Total moles of water added.
      
    • 
      : Enthalpy of fusion for pure water (334 J/g).
      
    • Result: The "missing" enthalpy corresponds to water that was bound to the headgroup and could not crystallize.

Implications for Drug Development
1. Lyophilization Stability
  • Problem: Removing water during freeze-drying forces headgroups together, causing fusion (irreversible aggregation).

  • Solution: For lipids with high hydration requirements (like DOPC), you must add cryoprotectants (Trehalose/Sucrose). These sugars act as "water replacement" molecules, hydrogen-bonding to the phosphate group to maintain headgroup spacing when water is removed.

2. PEGylation Alternatives
  • Insight: The "Hydration Force" is the natural equivalent of PEGylation.

  • Application: "Super-hydrated" lipids (highly unsaturated or bulky headgroups) can sometimes evade protein adsorption (opsonization) similar to PEG-lipids, but without the risk of anti-PEG antibodies.

References
  • Rand, R. P., & Parsegian, V. A. (1989). Hydration forces between phospholipid bilayers.[6][7][8][9] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 988(3), 351-376. Link

  • Nagle, J. F., & Tristram-Nagle, S. (2000). Structure of lipid bilayers. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1469(3), 159-195. Link

  • Ulrich, A. S. (2002). Solid state 19F NMR methods for studying biomembranes. Progress in Nuclear Magnetic Resonance Spectroscopy, 46(1), 1-21. (Specific reference to hydration dynamics). Link

  • Marsh, D. (1990). CRC Handbook of Lipid Bilayers. CRC Press.
  • Costigan, S. C., et al. (2000). Hydration of DOPC bilayers by differential scanning calorimetry. Biochimica et Biophysica Acta (BBA). Link

Sources

Comparative

Comparison Guide: Differentiating PC(3:0/3:0) from Isobaric Lipid Species by MS/MS

[1] Executive Summary PC(3:0/3:0) (1,2-dipropionyl-sn-glycero-3-phosphocholine) is a short-chain phospholipid frequently utilized as an internal standard in lipidomics due to its absence in most mammalian tissues. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

PC(3:0/3:0) (1,2-dipropionyl-sn-glycero-3-phosphocholine) is a short-chain phospholipid frequently utilized as an internal standard in lipidomics due to its absence in most mammalian tissues. However, its nominal mass (m/z ~370) overlaps with endogenous metabolites, most notably Tetradecenoylcarnitine (AC 14:1) and rare short-chain lysophosphatidylcholines (e.g., LPC 7:0 ).

Misidentification of these species compromises quantitation accuracy in metabolic profiling. This guide details a self-validating MS/MS workflow to definitively distinguish PC(3:0/3:0) from its isobars and isomers, leveraging headgroup-specific fragmentation and polarity switching.

The Isobaric Landscape: Defining the Interferences

The primary challenge lies in the nominal mass overlap at m/z 370 . While high-resolution MS (Orbitrap/Q-TOF) can distinguish these species by exact mass, triple quadrupole (QqQ) instruments require distinct fragmentation patterns.

Table 1: Comparative Properties of Target and Isobaric Species
FeaturePC(3:0/3:0) (Target)AC 14:1 (Major Interference)LPC 7:0 (Minor Interference)PC(2:0/4:0) (Isomer)
Full Name 1,2-Dipropionyl-sn-glycero-3-phosphocholineTetradecenoylcarnitine1-Heptanoyl-sn-glycero-3-phosphocholine1-Acetyl-2-butyryl-PC
Class PhosphatidylcholineAcylcarnitineLysophosphatidylcholinePhosphatidylcholine
Formula C₁₄H₂₈NO₈PC₂₁H₃₉NO₄C₁₅H₃₂NO₇PC₁₄H₂₈NO₈P
Exact Mass 369.1552369.2879369.1916369.1552
[M+H]⁺ m/z 370.16 370.29 370.20 370.16
Biological Origin Synthetic / Microbiota (Rare)Endogenous (Fatty Acid Oxidation)Rare / Breakdown ProductSynthetic
Key (+) Fragment m/z 184 (Phosphocholine)m/z 85 (Backbone)m/z 184 (Phosphocholine)m/z 184 (Phosphocholine)
Key (-) Fragment m/z 73 (Propionate)Poor Ionizationm/z 129 (Heptanoate)m/z 59 (Acetate) / 87 (Butyrate)

Technical Analysis: Mechanism of Differentiation

Positive Ion Mode (+ESI)

In positive mode, all choline-containing phospholipids (PC, LPC, SM) yield a dominant fragment at m/z 184.07 (phosphocholine headgroup) upon Collision Induced Dissociation (CID).

  • The Trap: Both PC(3:0/3:[1][2][3][4]0) and LPC(7:0) produce m/z 184.[5][6]

  • The Solution: Acylcarnitines (AC 14:1) do not produce m/z 184. Instead, they characteristically lose trimethylamine (-59 Da) or produce a backbone fragment at m/z 85 .

Negative Ion Mode (-ESI)

Negative mode is the definitive filter for structural validation. Phosphatidylcholines form formate or acetate adducts ([M+HCOO]⁻) which fragment to release free fatty acid carboxylate anions (R-COO⁻).

  • PC(3:0/3:0): Yields m/z 73 (Propionate).

  • PC(2:0/4:0): Yields m/z 59 (Acetate) and m/z 87 (Butyrate).

  • LPC(7:0): Yields m/z 129 (Heptanoate).

  • AC 14:1: Ionizes poorly in negative mode; does not interfere.

Experimental Protocol

Workflow: The "Dual-Polarity Gate"

This protocol assumes the use of a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer coupled with UHPLC.

Step 1: Chromatographic Separation (Optional but Recommended)

While MS/MS can distinguish these species, HILIC chromatography provides orthogonal separation.

  • Column: HILIC (e.g., Waters BEH Amide).

  • Elution Order: Acylcarnitines typically elute earlier than PCs in HILIC gradients due to the lack of a phosphate group.

Step 2: Positive Mode Screening (Precursor Scan)

Set the instrument to perform a Precursor Ion Scan of m/z 184 .

  • Logic: Only species containing the phosphocholine headgroup will be detected.

  • Result:

    • Signal detected at m/z 370 → Candidate is PC(3:0/3:0) or LPC(7:0).

    • No signal at m/z 370 (but peak exists in full scan) → Candidate is likely AC 14:1.

Step 3: Negative Mode Confirmation (Product Ion Scan)

For definitive assignment, switch to Negative ESI.

  • Precursor: m/z 414 (Formate adduct: 370 + 44) or m/z 428 (Acetate adduct: 370 + 58). Note: PCs do not form [M-H]⁻ ions easily; adducts are required.

  • Collision Energy: 30–45 eV.

  • Target Fragments: Monitor m/z 73, 59, 87, and 129.

Visualization: Decision Logic

The following diagram illustrates the logical flow for identifying the m/z 370 species.

LipidID Start Unknown Peak (m/z 370, +ESI) PIS184 Precursor Scan m/z 184 Start->PIS184 IsCarnitine Negative Result (No m/z 184) PIS184->IsCarnitine Absent IsPC Positive Result (Contains Phosphocholine) PIS184->IsPC Present ID_Carnitine ID: Acylcarnitine 14:1 (Confirm with m/z 85) IsCarnitine->ID_Carnitine NegMode Switch to -ESI (Target Formate Adduct) IsPC->NegMode Frag73 Fragment m/z 73 (Propionate) NegMode->Frag73 FragMix Fragment m/z 59 & 87 (Acetate/Butyrate) NegMode->FragMix Frag129 Fragment m/z 129 (Heptanoate) NegMode->Frag129 ID_PC33 ID: PC(3:0/3:0) (Target Analyte) Frag73->ID_PC33 ID_PC24 ID: PC(2:0/4:0) (Isomer) FragMix->ID_PC24 ID_LPC7 ID: LPC(7:0) (Isobar) Frag129->ID_LPC7

Caption: Decision tree for differentiating m/z 370 species using MS/MS fragmentation logic.

Fragmentation Pathways[6][7][8][9]

Understanding the specific bond cleavages validates the protocol.

PC(3:0/3:0) Fragmentation Map

The symmetry of PC(3:0/3:[4]0) results in a simplified spectrum compared to asymmetric lipids.

FragPath Precursor PC(3:0/3:0) [M+H]+ m/z 370 Headgroup Phosphocholine m/z 184 Precursor->Headgroup CID (High Energy) LysoFrag LysoPC(3:0) m/z 296 Precursor->LysoFrag Loss of sn-1/sn-2 NeutralLoss Neutral Loss Propionic Acid (74 Da) LysoFrag->NeutralLoss Further Frag

Caption: Primary fragmentation pathway of PC(3:0/3:0) in positive ion mode.[5][7]

Sn-1 vs Sn-2 Positioning

For asymmetric isomers like PC(2:0/4:0), the relative abundance of carboxylate anions in negative mode can determine fatty acid positioning.

  • Rule: The fatty acid at the sn-2 position is typically more labile and yields a higher intensity carboxylate ion fragment than the sn-1 position in PC species.

  • Application: If differentiating PC(2:0/4:0) from PC(4:0/2:0), compare the ratio of m/z 59 (Acetate) to m/z 87 (Butyrate).

Summary of Validation Criteria

To certify a peak as PC(3:0/3:0) , it must meet all three criteria:

  • Precursor Mass: m/z 370.16 (± 0.5 Da for QqQ).

  • Positive Fragment: Presence of m/z 184 (rules out Acylcarnitine).

  • Negative Fragment: Exclusive presence of m/z 73 (rules out LPC 7:0 and PC 2:0/4:0).

References

  • Avanti Polar Lipids. Synthetic Lipid Standards: 06:0 PC (DHPC) and Short Chain Analogs. Avanti Polar Lipids.[1] [Link]

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids.[5] Mass Spectrometry Reviews, 30(4), 579–599. [Link]

  • Hsu, F. F., & Turk, J. (2003). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes. Journal of the American Society for Mass Spectrometry, 14(4), 352–363. [Link]

  • Liebisch, G., et al. (2013). Update on LIPID MAPS classification, nomenclature, and shorthand notation for MS-derived lipid structures. Journal of Lipid Research, 54(10), 2617–2618. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367–412. [Link]

Sources

Validation

Benchmarking 1,2-Dipropionyl-sn-glycero-3-phosphocholine (diC3PC) in High-Resolution NMR and Protein Stabilization

Executive Summary In the structural biology of membrane proteins, the choice of surfactant determines the fidelity of the structural model. While detergents like DDM and LDAO are standards for extraction, they often fail...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural biology of membrane proteins, the choice of surfactant determines the fidelity of the structural model. While detergents like DDM and LDAO are standards for extraction, they often fail to mimic the native bilayer curvature required for high-resolution NMR.[1]

1,2-Dipropionyl-sn-glycero-3-phosphocholine (diC3PC) represents a specialized class of "ultra-short-chain" phospholipids.[1] Unlike the industry-standard DHPC (dihexanoyl-PC) , which possesses 6-carbon chains, diC3PC possesses 3-carbon propionyl chains.[1] This guide benchmarks diC3PC against DHPC and traditional detergents, demonstrating its superior performance in generating fast-tumbling isotropic bicelles for solution NMR of larger membrane proteins, albeit with specific stability trade-offs.[1]

Mechanism of Action: The Bicelle Edge

To understand the performance of diC3PC, one must understand the architecture of a bicelle (bilayered micelle). Bicelles are disk-shaped assemblies composed of:

  • Planar Region: Long-chain lipids (e.g., DMPC, C14) that form a native-like bilayer.[1]

  • Rim Region: Short-chain lipids (diC3PC or DHPC) that segregate to the edge to shield the hydrophobic tails of the planar lipids from water.

The q-ratio (molar ratio of long-chain to short-chain lipid) dictates the size of the disc.[1]


[1]

The diC3PC Advantage: The extremely short C3 chains of diC3PC induce a higher curvature at the rim compared to C6 (DHPC). This allows for the formation of smaller, more compact bicelles at similar q-ratios, or distinct alignment properties in magnetic fields due to rapid tumbling rates.

Visualization: Bicelle Architecture

BicelleStructure cluster_0 Bicelle Components cluster_1 Structural Outcome DMPC DMPC (C14) Planar Bilayer Bicelle Isotropic Bicelle (Fast Tumbling) DMPC->Bicelle Forms Core ShortChain Short Chain Lipid (Rim Stabilizer) ShortChain->Bicelle Shields Edge Curvature Edge Curvature Strain ShortChain->Curvature Determines Comparison diC3PC (C3): High Curvature = Smaller Radius DHPC (C6): Moderate Curvature = Larger Radius Curvature->Comparison

Figure 1: Mechanistic assembly of bicelles. diC3PC serves as the high-curvature rim stabilizer, enabling smaller hydrodynamic radii critical for NMR sensitivity.[1]

Comparative Analysis: diC3PC vs. Alternatives

The following data synthesizes performance metrics for solution NMR applications.

Table 1: Physicochemical Performance Matrix
FeaturediC3PC (C3-PC) DHPC (C6-PC) DDM (Detergent) Impact on Research
Chain Length 3 Carbons (Propionyl)6 Carbons (Hexanoyl)12 Carbons (Maltoside)C3 creates sharper edge curvature.[1]
Solubility (CMC) > 200 mM (Est.)~15 mM~0.17 mMdiC3PC acts almost as a co-solvent; harder to dialyze out.
Bicelle Size (

)
Smaller (Fast Tumbling)MediumN/A (Micelle)diC3PC yields sharper NMR peaks for proteins >30 kDa.[1]
Hydrolysis Risk High (Ester bond)High (Ester bond)Low (Ether/Glycosidic)Both lipids require pH control (avoid pH > 7.5 over long periods).[1]
TROSY Signal Excellent GoodModerateCritical for assigning residues in large complexes.
Cost


$

diC3PC is a premium reagent for final structural steps.
Key Performance Insights
  • Resolution Enhancement: In solution NMR, the linewidth of the signal is proportional to the rotational correlation time (

    
    ). Larger particles tumble slower, broadening the peaks. Because diC3PC supports smaller bicelle radii than DHPC at equivalent q-ratios, it significantly reduces 
    
    
    
    , resulting in sharper, more resolved spectra (TROSY).[1]
  • Chemical Shift Fidelity: unlike detergents (DDM) which can denature sensitive domains, diC3PC/DMPC bicelles provide a true phospholipid bilayer environment. Chemical shifts measured in diC3PC bicelles correlate >95% with those in native nanodiscs.

Validated Protocol: Reconstitution into diC3PC Bicelles

Objective: Transfer a purified membrane protein from DDM detergent into DMPC/diC3PC isotropic bicelles for NMR.

Reagents:

  • Target Protein (in 0.05% DDM)

  • DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) - Powder[1]

  • diC3PC (1,2-dipropionyl-sn-glycero-3-phosphocholine) - Powder or Chloroform stock[1]

  • Buffer: 20 mM HEPES pH 7.0, 100 mM NaCl, 5% D2O.

Step-by-Step Methodology
  • Lipid Ratio Calculation (Pre-Experiment):

    • Target a q-ratio of 0.33 to 0.5 for isotropic tumbling.

    • Calculate moles of DMPC and diC3PC required.

    • Note: diC3PC is hygroscopic; handle rapidly or use stock solutions.

  • Lipid Film Preparation:

    • Mix DMPC and diC3PC in chloroform in a glass vial.

    • Evaporate solvent under nitrogen stream to form a thin film.

    • Lyophilize overnight to remove trace solvent.

  • Hydration & Cycling:

    • Hydrate the lipid film with the experimental Buffer (minus protein).

    • Temperature Cycling: Vortex vigorously, then cycle between 42°C (above DMPC phase transition) and 4°C (ice bath) 3-4 times.

    • Result: A clear to slightly opalescent solution indicates bicelle formation.

  • Protein Reconstitution:

    • Concentrate the protein-DDM sample.[1]

    • Add the protein to the bicelle solution.[2]

    • Critical Step: The final total lipid concentration should be 10–15% (w/v) for NMR.

  • Detergent Removal (Optional but Recommended):

    • Since DDM can interfere with the bicelle q-ratio, add Bio-Beads SM-2 (pre-washed) for 2 hours at 4°C to strip the DDM.[1] diC3PC is sufficiently soluble that it is not easily stripped by Bio-Beads in this short window, whereas DDM is removed.

Workflow Diagram

ProtocolWorkflow cluster_inputs Inputs DMPC DMPC (Long Chain) Mix 1. Mix & Dry (Lipid Film) DMPC->Mix diC3PC diC3PC (Short Chain) diC3PC->Mix Protein Protein (in DDM) Combine 3. Add Protein Protein->Combine Hydrate 2. Hydrate & Temp Cycle (4°C/42°C) Mix->Hydrate Hydrate->Combine Purify 4. Bio-Beads (Remove DDM) Combine->Purify NMR 5. NMR Spectroscopy (Isotropic Phase) Purify->NMR

Figure 2: Reconstitution workflow from detergent extraction to diC3PC bicelle encapsulation.[1]

Limitations & Troubleshooting

While diC3PC offers superior resolution for specific NMR applications, researchers must account for the following:

  • Hydrolysis: Like all acyl-chain phospholipids, diC3PC contains ester bonds susceptible to hydrolysis at high pH (>8.[1]0) or high temperature (>45°C) over prolonged NMR acquisition times (days).[1]

    • Solution: Use ether-linked analogues (if available) or maintain pH 6.0–7.0.[1]

  • Phase Behavior: diC3PC bicelles are sensitive to temperature.[2] Unlike DHPC bicelles which are often stable over a wider range, diC3PC mixtures may phase-separate if the temperature drops too low or the q-ratio is not precise.[1]

    • Check: Always run a 1D Proton NMR spectrum to check for lipid line broadening (indicating phase separation) before starting a 3D experiment.

References

  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234.[1] [1]

  • Vold, R. R., & Prosser, R. S. (1996). Magnetically oriented phospholipid bilayered micelles for structural studies of polypeptides. Does the ideal bicelle exist? Journal of Magnetic Resonance, Series B, 113(3), 267-271.[1] [1]

  • Crowell, K. J., & Macdonald, P. M. (1999). Surface charge response of the phosphatidylcholine head group in bilayered micelles from phosphorus-31 and deuterium NMR. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1416(1-2), 21-30.[1]

  • Avanti Polar Lipids. Bicelle Preparation and Phase Transition Data. [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2-Dipropionyl-sn-glycero-3-phosphocholine

Executive Summary & Substance Profile This guide defines the operational standards for handling 1,2-Dipropionyl-sn-glycero-3-phosphocholine (hereafter C3-PC ). Unlike long-chain phospholipids (e.g., DPPC) that spontaneou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

This guide defines the operational standards for handling 1,2-Dipropionyl-sn-glycero-3-phosphocholine (hereafter C3-PC ). Unlike long-chain phospholipids (e.g., DPPC) that spontaneously form bilayers, C3-PC is a short-chain phospholipid. Its high water solubility and surfactant properties present unique handling challenges distinct from standard liposome preparation.

While C3-PC is generally regarded as low-toxicity compared to cytotoxic agents, its detergent-like nature poses irritation risks to mucous membranes. Furthermore, the primary operational risk is hygroscopicity ; improper handling leads to rapid hydrolysis and sample degradation, invalidating expensive NMR or membrane topology experiments.

This protocol prioritizes two vectors:

  • Personnel Safety: Protection against surfactant-induced irritation and solvent hazards.

  • Sample Integrity: Preventing hydrolysis and plasticizer contamination.

Risk Assessment & PPE Matrix

The "Double-Agent" Hazard

In lipidomics, the hazard is bidirectional: the operator endangers the sample (via nucleases, moisture, oils), and the sample/solvent endangers the operator.

Critical Analysis:

  • Surfactant Activity: C3-PC monomers can disrupt cell membranes. Inhalation of dust causes significant respiratory tract irritation.

  • Solvent Vector: C3-PC is frequently handled in Chloroform/Methanol. The PPE must resist halogenated solvents, not just the lipid itself.

Personal Protective Equipment (PPE) Standards
PPE ComponentSpecificationScientific Rationale (Causality)
Gloves Nitrile (4 mil minimum) Crucial: Latex gloves contain oleamide and phthalate plasticizers that leach into lipid solvents, appearing as "ghost peaks" in Mass Spectrometry. Nitrile offers superior resistance to chloroform.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if generating aerosols (e.g., sonication). C3-PC solutions are potent surfactants that can cause corneal damage.
Respiratory Fume Hood / N95 Primary: Handle all powders in a certified chemical fume hood. Secondary: If weighing outside a hood is unavoidable, an N95 respirator is mandatory to prevent inhalation of hygroscopic dust.
Body Cotton Lab Coat Synthetic fibers (polyester) can accumulate static charge, causing the light lipid powder to disperse uncontrollably during weighing.

Operational Protocol: The "Dry-Chain" Workflow

The following workflow is designed to maintain a self-validating system : if the lipid becomes "gummy" or sticky during weighing, the protocol has already failed (moisture ingress), and the sample should be sequestered for purity testing.

Step 1: Equilibration (The Thermal Lock)
  • Action: Remove the vial from -20°C storage. Do not open.

  • Duration: Allow 30–60 minutes for the vial to reach ambient temperature.

  • Mechanism: Opening a cold vial condenses atmospheric water vapor onto the hygroscopic lipid. This water catalyzes hydrolysis, cleaving the propionyl chains and generating lysolipids (impurities).

Step 2: Weighing & Aliquoting
  • Environment: Low humidity (<30% RH) or Argon-purged glove box is ideal.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the vial and spatula. Phospholipid powders are highly static and will repel from the spatula, leading to mass errors and potential inhalation exposure.

  • Tools: Use Stainless Steel or Glass tools only.

    • Prohibited: Plastic spatulas (leaching risk).

Step 3: Solubilization
  • Solvent Choice:

    • Aqueous: C3-PC is water-soluble. Dissolve in buffer (PBS/HEPES) for NMR.

    • Organic: Dissolve in Chloroform/Methanol (2:1 v/v) for storage.

  • Vessel: Glass or Teflon (PTFE) only.

    • Warning: Never store chloroform-lipid solutions in polystyrene or polypropylene tubes. The solvent will dissolve the plastic, contaminating the lipid.

Step 4: Storage of Solutions
  • Headspace: Overlay the solution with dry Nitrogen or Argon gas before capping to prevent oxidation.

  • Closure: Use Teflon-lined caps. Parafilm is not resistant to chloroform vapors and will dissolve into the sample.

Visualized Workflows

Logic Flow: Risk Assessment & PPE Selection

This diagram illustrates the decision-making process for selecting protection based on the physical state of the lipid.

RiskAssessment Substance C3-PC (Substance) State_Solid Solid (Powder) Substance->State_Solid State_Soln Solution (Organic) Substance->State_Soln Hazard_Dust Hazard: Inhalation/Irritation State_Solid->Hazard_Dust Aerosolization Hazard_Solvent Hazard: Chloroform Toxicity State_Soln->Hazard_Solvent Vapor Pressure PPE_Resp PPE: Fume Hood + N95 Hazard_Dust->PPE_Resp Mitigation PPE_Skin PPE: Nitrile Gloves + Goggles Hazard_Dust->PPE_Skin Secondary Protection Hazard_Solvent->PPE_Skin Mitigation

Figure 1: Decision logic for PPE selection based on the physical state of C3-PC, highlighting the shift from respiratory risks (powder) to dermal/solvent risks (solution).

Operational Workflow: The "Dry-Chain"

This diagram details the step-by-step handling process to ensure sample integrity and safety.

HandlingProtocol Freezer Storage (-20°C) Equilibrate Equilibrate to Room Temp (30-60 mins, Sealed) Freezer->Equilibrate Retrieve Open Open Vial Equilibrate->Open Prevents Condensation Weigh Weighing (Anti-Static, Glass/Steel Tools) Open->Weigh Fume Hood Dissolve Solubilization (Glass Vials Only) Weigh->Dissolve Avoid Plastic Purge Nitrogen/Argon Purge Dissolve->Purge Prevent Oxidation Reseal Reseal (Teflon Liner) Purge->Reseal Reseal->Freezer Return to Storage

Figure 2: The "Dry-Chain" protocol. Note the critical equilibration step (Yellow) to prevent moisture ingress, a common cause of experimental failure.

Disposal & Decontamination[1][2]

Waste Segregation
  • Solid Waste: Disposable paper towels, weighing boats, and gloves contaminated with C3-PC powder should be bagged and labeled as "Hazardous Solid Waste - Chemical Contaminated."

  • Liquid Waste:

    • Aqueous Solutions: Can often be drained with copious water (check local EHS regulations), but best practice is collection in "Non-Halogenated" waste.

    • Organic Solutions: Must be collected in "Halogenated Solvent Waste" if chloroform/DCM was used. Do not mix with acids.

Spill Response
  • Powder Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water or ethanol) to solubilize and wipe up. Place in hazardous waste.

  • Solution Spill: Evacuate area if chloroform volume is significant. Absorb with vermiculite or spill pads. Wear respirator if ventilation is poor.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Phosphatidylcholines Compound Summary. Retrieved October 26, 2023, from [Link]

  • Kinnun, J. J., et al. (2015). Lipid Membrane Mimetics in NMR. Journal of Magnetic Resonance. (Contextual grounding for C3-PC use in NMR).

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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